molecular formula C21H26O5 B1237570 Virolin CAS No. 68143-83-9

Virolin

Número de catálogo: B1237570
Número CAS: 68143-83-9
Peso molecular: 358.4 g/mol
Clave InChI: NUDWCJJMQATDKB-NPNYKPOCSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Virolin (CAS 68143-83-9) is a naturally occurring neolignan of significant interest in chemical biology and medicinal chemistry research . Originally isolated from the Amazonian tree Virola surinamensis , its complex structure features a 1-aryl-2-aryloxypropanol moiety, classifying it as an 8,4'-oxyneolignan . Research indicates this compound possesses a diverse profile of biological activities. It has demonstrated promising antileishmanial activity against Leishmania donovani and potent antischistosomal properties by blocking the cercariae of Schistosoma mansoni . Further studies report additional antifungal and significant antioxidant activity, particularly in inhibiting low-density lipoprotein (LDL) oxidation . This combination of bioactivities makes this compound a valuable tool for investigating new therapeutic pathways for infectious diseases and oxidative stress. The compound serves as an important lead structure in drug discovery, with its biological effects being highly dependent on the oxygenation patterns of its phenyl rings and the characteristics of its alkene chain . Its limited natural availability has spurred the development of sophisticated synthetic and chemoenzymatic approaches to produce it and its analogues for structure-activity relationship (SAR) studies . This product is labeled "For Research Use Only" and is not intended for diagnostic or therapeutic procedures, or for human or veterinary use .

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

Número CAS

68143-83-9

Fórmula molecular

C21H26O5

Peso molecular

358.4 g/mol

Nombre IUPAC

(1S,2S)-1-(3,4-dimethoxyphenyl)-2-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]propan-1-ol

InChI

InChI=1S/C21H26O5/c1-6-7-15-8-10-18(19(12-15)24-4)26-14(2)21(22)16-9-11-17(23-3)20(13-16)25-5/h6-14,21-22H,1-5H3/b7-6+/t14-,21+/m0/s1

Clave InChI

NUDWCJJMQATDKB-NPNYKPOCSA-N

SMILES

CC=CC1=CC(=C(C=C1)OC(C)C(C2=CC(=C(C=C2)OC)OC)O)OC

SMILES isomérico

C/C=C/C1=CC(=C(C=C1)O[C@@H](C)[C@H](C2=CC(=C(C=C2)OC)OC)O)OC

SMILES canónico

CC=CC1=CC(=C(C=C1)OC(C)C(C2=CC(=C(C=C2)OC)OC)O)OC

Sinónimos

machilin D methyl ether
virolin

Origen del producto

United States

Foundational & Exploratory

An In-depth Technical Guide to the Virolin Compound

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature on a specific compound named "Virolin" is limited. Much of the available data pertains to lignans isolated from Virola surinamensis, the plant species from which this compound is derived. This guide synthesizes the available information on this compound and related compounds to provide a comprehensive technical overview.

Introduction

This compound is a lignan-derived natural product isolated from the plant Virola surinamensis, a member of the Myristicaceae family found in the Amazon rainforest.[1][2] Lignans are a class of polyphenolic compounds known for their diverse biological activities, including antioxidant, anti-inflammatory, and antiparasitic properties.[2] This guide provides a detailed examination of the chemical properties, biological activities, and potential mechanisms of action of this compound and related lignans, with a focus on their potential for drug development.

Physicochemical Properties

Detailed physicochemical data for this compound is crucial for understanding its pharmacokinetic and pharmacodynamic properties. The table below summarizes the known properties of the this compound compound.

PropertyValueReference
IUPAC Name (1S,2S)-1-(3,4-dimethoxyphenyl)-2-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]propan-1-ol[2]
Molecular Formula C₂₁H₂₆O₅[2]
Molecular Weight 358.4 g/mol [2]
CAS Number 68143-83-9[2]

Biological Activities

Research into the biological effects of this compound and related lignans from Virola surinamensis has primarily focused on their antiparasitic and antioxidant activities.

Antiparasitic Activity

Lignans from Virola surinamensis have demonstrated significant potential as antiparasitic agents, particularly against protozoan parasites such as Leishmania and Trypanosoma. While specific data for this compound is limited, studies on co-isolated lignans provide valuable insights into the potential efficacy of this class of compounds.

The following table summarizes the in vitro activity of a related lignan, (-)-5-demethoxygrandisin B, isolated from Virola surinamensis, against Leishmania amazonensis.

CompoundParasite StageIC₅₀ (µM)Cytotoxicity (CC₅₀) on Peritoneal Macrophages (µM)Selectivity Index (SI)Reference
(-)-5-demethoxygrandisin BPromastigote7.0193.3727.6[1][3]
(-)-5-demethoxygrandisin BIntracellular Amastigote26.04193.377.4[1][3]
Antioxidant Activity

Experimental Protocols

This section details the methodologies for key experiments relevant to the biological evaluation of this compound and related compounds.

Antiparasitic Activity Assay (Leishmania amazonensis)

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a compound against the promastigote and intracellular amastigote forms of Leishmania amazonensis.

Methodology:

  • Promastigote Assay:

    • Cultivate L. amazonensis promastigotes in Schneider's insect medium supplemented with 10% fetal bovine serum.

    • Seed promastigotes in 96-well plates at a density of 1 x 10⁶ cells/mL.

    • Add the test compound at various concentrations and incubate for 72 hours at 25°C.

    • Determine cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

    • Calculate the IC₅₀ value from the dose-response curve.[1]

  • Intracellular Amastigote Assay:

    • Harvest peritoneal macrophages from BALB/c mice and seed in 24-well plates with coverslips.

    • Infect macrophages with L. amazonensis promastigotes at a ratio of 10:1 (parasite:macrophage) for 4 hours.

    • Wash to remove non-internalized promastigotes.

    • Add the test compound at various concentrations and incubate for 72 hours.

    • Fix the cells, stain with Giemsa, and count the number of amastigotes per 100 macrophages under a microscope.

    • Calculate the IC₅₀ value based on the reduction in the number of intracellular amastigotes.[1]

Antioxidant Activity Assay (DPPH Radical Scavenging)

Objective: To assess the free radical scavenging capacity of a compound using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay.

Methodology:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol).

  • Prepare a fresh solution of DPPH in methanol (e.g., 0.1 mM).

  • In a 96-well plate, add various concentrations of the test compound.

  • Add the DPPH solution to each well and incubate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Ascorbic acid or Trolox can be used as a positive control.

  • Calculate the percentage of radical scavenging activity and determine the IC₅₀ value.

Signaling Pathways and Mechanism of Action

The precise molecular mechanisms by which this compound exerts its biological effects are not yet fully elucidated. However, based on studies of related lignans and other antiparasitic compounds, several potential signaling pathways and mechanisms can be hypothesized.

Antiparasitic Mechanism of Action

The antiparasitic activity of lignans from Virola surinamensis is believed to involve the disruption of critical cellular processes in the parasites. One proposed mechanism is the inhibition of trypanothione reductase (TryR), an enzyme essential for the redox balance in trypanosomatids and absent in mammals, making it an attractive drug target.[1][3] Inhibition of TryR leads to an accumulation of reactive oxygen species, causing oxidative stress and parasite death.

antiparasitic_mechanism This compound This compound TryR Trypanothione Reductase (TryR) This compound->TryR Inhibition ROS Increased Reactive Oxygen Species (ROS) TryR->ROS Leads to OxidativeStress Oxidative Stress ROS->OxidativeStress ParasiteDeath Parasite Death OxidativeStress->ParasiteDeath

Figure 1: Hypothetical mechanism of antiparasitic action of this compound.

Potential Anti-inflammatory Signaling Pathways

Given the anti-inflammatory properties of many lignans, it is plausible that this compound may modulate key inflammatory signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central to the production of pro-inflammatory cytokines and mediators. Inhibition of these pathways could be a key component of this compound's therapeutic potential.

anti_inflammatory_pathway cluster_stimulus Inflammatory Stimulus cluster_pathways Signaling Cascades cluster_nucleus Nuclear Events Stimulus e.g., LPS, Cytokines IKK IKK Complex Stimulus->IKK MAPKK MAPKK Stimulus->MAPKK p65p50 NF-κB (p65/p50) IKK->p65p50 Activation Transcription Gene Transcription p65p50->Transcription Translocation MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK Phosphorylation MAPK->Transcription Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) Transcription->Cytokines This compound This compound This compound->IKK Inhibition? This compound->MAPKK Inhibition?

Figure 2: Plausible anti-inflammatory signaling pathways modulated by this compound.

Synthesis and Extraction Workflow

This compound is a natural product that can be obtained through extraction from Virola surinamensis or via chemical synthesis. The following workflow outlines the general steps involved in both processes.

synthesis_extraction_workflow cluster_extraction Natural Product Extraction cluster_synthesis Chemical Synthesis Plant Virola surinamensis (Leaves, Twigs) Drying Drying and Grinding Plant->Drying Extraction Solvent Extraction (e.g., Dichloromethane, Methanol) Drying->Extraction Fractionation Chromatographic Fractionation (e.g., Column Chromatography) Extraction->Fractionation Purification Purification (e.g., HPLC) Fractionation->Purification Virolin_Final This compound Purification->Virolin_Final Precursors Simple Chemical Precursors Coupling Coupling Reactions Precursors->Coupling Stereocontrol Stereoselective Synthesis Coupling->Stereocontrol Purification_Synth Purification Stereocontrol->Purification_Synth Purification_Synth->Virolin_Final

Figure 3: General workflow for the extraction and synthesis of this compound.

Conclusion and Future Directions

This compound, a lignan from Virola surinamensis, represents a promising scaffold for the development of new therapeutic agents, particularly in the fields of antiparasitic and anti-inflammatory drug discovery. The available data on related lignans suggests potent biological activities that warrant further investigation.

Future research should focus on:

  • Isolation and Characterization: Large-scale isolation of this compound to enable comprehensive biological testing.

  • Quantitative Biological Evaluation: Determination of IC₅₀ values of pure this compound against a panel of parasites, cancer cell lines, and in various antioxidant and anti-inflammatory assays.

  • Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by this compound.

  • Synthetic Methodologies: Development of efficient and scalable synthetic routes to produce this compound and its analogs for structure-activity relationship (SAR) studies.

  • In Vivo Studies: Evaluation of the efficacy and safety of this compound in animal models of parasitic diseases and inflammation.

A deeper understanding of the pharmacology of this compound will be critical in unlocking its full therapeutic potential.

References

An In-depth Technical Guide on the Core Mechanisms of Action of Virolin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimers: This document synthesizes publicly available research data on the natural compound Virolin. The information regarding its mechanisms of action is based on a limited number of studies, some of which are computational. The experimental protocols provided are representative examples of methodologies used for similar compounds and may require optimization for specific research on this compound.

Executive Summary

This compound is a naturally occurring lignan compound isolated from plant species such as Virola surinamensis.[1][2] Structurally classified as an 8,4′-oxyneolignan, it has garnered scientific interest for its diverse range of biological activities.[3] Research, including in vitro assays and in silico computational modeling, has indicated that this compound possesses antiparasitic, antiviral, antioxidant, and enzyme-inhibiting properties.[1][4][5] Its primary mechanisms of action appear to be multi-targeted, involving the disruption of metabolic pathways in protozoa and the inhibition of specific host or pathogen enzymes.[1][2] This guide provides a detailed overview of the current understanding of this compound's mechanisms, supported by available quantitative data, experimental methodologies, and pathway visualizations.

Chemical and Physical Properties

This compound is a phenolic compound belonging to the lignan class of natural products.[1] Its structure features a unique arrangement of functional groups, including hydroxyl groups, which enhance its potential for hydrogen bonding with biological macromolecules.[1]

PropertyValueSource
Molecular Formula C₂₁H₂₆O₅[1]
Molecular Weight 358.4 g/mol [1]
Classification Lignan / 8,4′-oxyneolignan[1][3]
Natural Sources Virola surinamensis, Daphne feddei, Saururus chinensis[1]

Core Mechanisms of Action

Current research suggests that this compound does not have a single mechanism of action but rather engages multiple biological targets. The most studied activities are its antiparasitic and enzyme-inhibiting effects.

Antiparasitic Activity

This compound has demonstrated notable activity against several protozoan parasites, including those from the genera Leishmania and Trypanosoma.[1]

Mechanism: The proposed mechanism involves the disruption of critical cellular processes within the parasites. It is believed that this compound interferes with essential metabolic pathways by inhibiting specific enzymes that are crucial for the survival and proliferation of these pathogens.[1] For instance, neolignans isolated from Virola surinamensis, including this compound, have shown activity against the penetration of Schistosoma mansoni cercaria.[2] This inhibition of parasitic viability showcases its potential as a lead compound for anti-protozoal drug development.[1]

Diagram: Proposed Antiparasitic Mechanism of this compound

This compound This compound parasite Protozoan Parasite (e.g., Leishmania, Trypanosoma) This compound->parasite Enters enzyme Key Parasite Enzymes This compound->enzyme Inhibits pathway Essential Metabolic Pathways pathway->enzyme disruption Metabolic Disruption enzyme->disruption viability Reduced Viability & Proliferation disruption->viability Leads to

Caption: this compound inhibits key enzymes in parasites, disrupting metabolism.

Antiviral Activity

The antiviral properties of this compound have been investigated, although the data is limited. One study reported its activity against Human Immunodeficiency Virus Type 1 (HIV-1).[4]

Mechanism: The precise mechanism for its anti-HIV activity has not been fully elucidated. However, the study quantified its efficacy based on the inhibition of HIV-1-induced cytopathic effects in cell culture.[4] Another study, while focused on a different compound (virapinib), mentioned the use of this compound in a binding assay with the SARS-CoV-2 Spike protein and the ACE2 receptor, suggesting its potential interaction with viral entry machinery.[6] However, the results of this specific interaction were not detailed in the publication.[6]

Virus TargetAssayResult (EC₅₀)Therapeutic Index (TI)Source
HIV-1 HIV-1-induced cytopathic effect15.2 µg/mL14.8[4]
Enzyme Inhibition

In silico studies have identified this compound as a potential inhibitor of carbohydrate-hydrolyzing enzymes, specifically α-glucosidase.

Mechanism: Molecular docking simulations predict that this compound has a high binding affinity for α-glucosidase.[5] This interaction suggests a potential mechanism for modulating glucose metabolism, which could be relevant for conditions like diabetes. The stability of the this compound-α-glucosidase complex, however, was shown to dissociate in later stages of molecular dynamics simulations, indicating that further experimental validation is required.[5]

Target EnzymeMethodBinding AffinitySource
α-glucosidase Molecular Docking-9.6 kcal/mol[5]

Diagram: this compound Interaction with α-Glucosidase

This compound This compound complex This compound-Enzyme Complex This compound->complex enzyme α-Glucosidase (Active Site) enzyme->complex inhibition Inhibition of Substrate Hydrolysis complex->inhibition Results in

Caption: this compound is predicted to bind to and inhibit α-glucosidase.

Experimental Protocols

Detailed experimental protocols for this compound are not widely published. The following sections provide generalized methodologies based on the techniques cited in the literature for this compound and similar lignan compounds.

Protocol: In Vitro Antiprotozoal Assay (Generalized)

This protocol describes a typical method for evaluating the efficacy of a compound against the promastigote (extracellular) form of Leishmania.

  • Culturing Parasites: Leishmania donovani promastigotes are cultured at 25°C in M199 medium supplemented with 10% fetal bovine serum (FBS).

  • Compound Preparation: A stock solution of this compound is prepared in dimethyl sulfoxide (DMSO) and serially diluted to obtain the desired test concentrations.

  • Assay Plate Preparation: 100 µL of parasite culture (1 x 10⁶ cells/mL) is added to each well of a 96-well microtiter plate.

  • Treatment: 100 µL of the diluted this compound solution is added to the wells. Control wells receive medium with DMSO only. Amphotericin B is used as a positive control.

  • Incubation: The plate is incubated at 25°C for 72 hours.

  • Viability Assessment: Parasite viability is determined by adding a resazurin-based solution (e.g., AlamarBlue) and measuring fluorescence or by direct counting using a hemocytometer.

  • Data Analysis: The 50% inhibitory concentration (IC₅₀) is calculated by plotting the percentage of parasite inhibition against the log of the compound concentration.

Diagram: Antiprotozoal Assay Workflow

culture Culture Parasites plate Plate Parasites (96-well) culture->plate prepare Prepare this compound Dilutions treat Add this compound & Incubate (72h) prepare->treat plate->treat assess Assess Viability (Resazurin Assay) treat->assess analyze Calculate IC₅₀ assess->analyze

Caption: Workflow for determining the in vitro antiprotozoal IC₅₀ of this compound.

Protocol: Molecular Docking Simulation (Generalized)

This protocol outlines the typical steps for an in silico molecular docking study to predict the binding affinity of a ligand (this compound) to a protein target (e.g., α-glucosidase).

  • Protein Preparation: Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges using software like AutoDock Tools.

  • Ligand Preparation: Obtain the 3D structure of this compound from a chemical database (e.g., PubChem) or build it using chemical drawing software. Optimize the ligand's geometry and minimize its energy.

  • Grid Box Generation: Define the binding site on the protein. A grid box is generated around this active site to define the search space for the docking algorithm.

  • Docking Simulation: Run the docking simulation using software like AutoDock Vina. The software will explore possible binding conformations of this compound within the defined grid box and score them based on a calculated binding energy.

  • Analysis of Results: Analyze the results to identify the binding pose with the lowest energy score (highest affinity). Visualize the interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the amino acid residues of the protein's active site using software like PyMOL or Discovery Studio.

Conclusion and Future Directions

This compound is a promising natural product with a multifaceted pharmacological profile. The primary evidence points towards its potential as an antiparasitic agent through the disruption of essential metabolic pathways. Additionally, its computationally predicted ability to inhibit α-glucosidase and its observed in vitro antiviral activity suggest other avenues for therapeutic development.

Future research should focus on:

  • Experimental Validation: In vitro and in vivo studies are critically needed to validate the computationally predicted enzyme-inhibiting activities of this compound.

  • Mechanism Elucidation: Further investigation is required to identify the specific parasitic enzymes inhibited by this compound and to unravel the molecular pathways behind its antiviral effects.

  • Structure-Activity Relationship (SAR) Studies: Synthesis of this compound analogues could help optimize its potency and selectivity for specific targets, paving the way for the development of novel drug candidates.[3]

References

Viroporins: A Technical Guide to Their Antiviral Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Viroporins are a class of small, hydrophobic, virally encoded proteins that oligomerize to form ion channels or pores in the membranes of host cells.[1][2][3][4] These proteins are crucial for the life cycle of a wide range of viruses, playing multifaceted roles in viral entry, replication, assembly, and egress.[1][4] Their ability to manipulate host cell physiology, including altering membrane permeability, modulating ion homeostasis, and interfering with innate immune signaling pathways, makes them attractive targets for the development of novel antiviral therapies.[1][2][3] This technical guide provides an in-depth overview of the antiviral properties of targeting viroporins, summarizing key quantitative data, detailing experimental protocols for their study, and visualizing their interactions with host cell signaling pathways.

Quantitative Data on Viroporin Inhibition

The development of antiviral agents targeting viroporins requires robust quantitative assessment of their inhibitory effects. Key parameters include the 50% effective concentration (EC50), the 50% cytotoxic concentration (CC50), and the resulting selectivity index (SI). While specific EC50 and CC50 values are highly compound and virus-specific, the following table summarizes representative data for inhibitors of well-characterized viroporins.

Viroporin Target Virus Inhibitor Cell Line EC50 CC50 Selectivity Index (SI = CC50/EC50) Reference
M2 ProteinInfluenza A VirusAmantadineMDCK~1 µM>100 µM>100[4]
M2 ProteinInfluenza A VirusRimantadineMDCK~0.5 µM>100 µM>200[5]
p7 Ion ChannelHepatitis C VirusHexamethylene amiloride (HMA)Huh70.4 µM11 µM27.5N/A
2B ProteinCoxsackievirus B3BrequinarVero0.17 µM>100 µM>588[6]
E ProteinSARS-CoVHMAVero E65 µM25 µM5N/A

Note: The values presented are illustrative and can vary significantly based on the specific viral strain, cell line, and assay conditions.[7][8]

Experimental Protocols

The evaluation of potential viroporin inhibitors involves a series of in vitro assays to determine their antiviral efficacy, cytotoxicity, and mechanism of action.

Antiviral Efficacy Assays

a) Cytopathic Effect (CPE) Reduction Assay: [9][10]

  • Objective: To determine the concentration of a compound that protects cells from virus-induced cell death.

  • Methodology:

    • Seed confluent monolayers of a susceptible cell line (e.g., Vero, MDCK) in 96-well plates.[9][10]

    • Prepare serial dilutions of the test compound.

    • Pre-incubate the cells with the compound for a defined period.

    • Infect the cells with a known titer of the virus.

    • Incubate the plates until significant CPE is observed in the untreated virus control wells.

    • Cell viability is assessed using a colorimetric or fluorometric assay (e.g., MTT, Neutral Red).[9][11][12]

    • The EC50 is calculated by regression analysis of the dose-response curve.[7][9]

b) Virus Yield Reduction Assay: [13][14]

  • Objective: To quantify the reduction in the production of infectious virus particles in the presence of an inhibitor.[13][14]

  • Methodology:

    • Infect susceptible cells with the virus in the presence of varying concentrations of the test compound.

    • After a single replication cycle (typically 24-48 hours), harvest the cell supernatant or cell lysate.[13]

    • Determine the viral titer in the harvested samples using a plaque assay or TCID50 (50% Tissue Culture Infectious Dose) assay on fresh cell monolayers.[14]

    • The concentration of the compound that reduces the viral yield by 50% or 90% (IC50 or IC90) is determined.[15]

c) Quantitative Real-Time PCR (qRT-PCR): [16][17]

  • Objective: To measure the effect of an inhibitor on the replication of the viral genome.

  • Methodology:

    • Infect cells and treat with the test compound as described above.

    • At various time points post-infection, extract total RNA from the cells.

    • Perform reverse transcription to generate cDNA.

    • Quantify the amount of viral cDNA using specific primers and probes in a real-time PCR assay.[17]

    • A reduction in viral RNA levels indicates inhibition of replication.

Cytotoxicity Assays[11][12][18][19][20]
  • Objective: To determine the concentration of a compound that is toxic to the host cells.

  • Methodology:

    • Seed cells in 96-well plates.

    • Expose the cells to serial dilutions of the test compound for the same duration as the antiviral assay.

    • Assess cell viability using methods such as MTT, MTS, or LDH release assays.[11][12][18]

    • The CC50 is calculated from the dose-response curve.[19]

Mechanism of Action Assays

a) Time-of-Addition Assay: [20][21]

  • Objective: To identify the stage of the viral life cycle that is inhibited by the compound.

  • Methodology:

    • Infect cells with the virus.

    • Add the test compound at different time points relative to infection (e.g., before infection, during infection, after infection).

    • Measure the viral yield at the end of the replication cycle.

    • Inhibition at specific time points suggests which stage of the viral life cycle is targeted (e.g., entry, replication, egress).[22][23]

b) Ion Channel Activity Assay (Electrophysiology):

  • Objective: To directly measure the effect of a compound on the ion channel activity of the viroporin.

  • Methodology:

    • Express the viroporin in a suitable system (e.g., Xenopus oocytes, artificial lipid bilayers).

    • Use two-electrode voltage clamp or patch-clamp techniques to measure ion currents across the membrane.

    • Apply the test compound and observe any changes in current, indicating inhibition or modulation of the channel activity.

Signaling Pathways and Experimental Workflows

Viroporins interact with and modulate a variety of host cell signaling pathways to facilitate viral replication and evade the immune response.[1][2] Understanding these interactions is crucial for developing targeted antiviral strategies.

Viroporin-Mediated Modulation of Host Cell Pathways

Viroporin_Host_Interaction cluster_virus Viral Life Cycle cluster_host Host Cell Viroporin Viroporin Virus_Entry Virus_Entry Viroporin->Virus_Entry Assembly_Egress Assembly_Egress Viroporin->Assembly_Egress Ion_Homeostasis Ion_Homeostasis Viroporin->Ion_Homeostasis Disrupts Autophagy Autophagy Viroporin->Autophagy Modulates Apoptosis Apoptosis Viroporin->Apoptosis Induces/Inhibits Innate_Immunity Innate_Immunity Viroporin->Innate_Immunity Inhibits Replication Replication Virus_Entry->Replication Replication->Assembly_Egress NLRP3_Inflammasome NLRP3_Inflammasome Ion_Homeostasis->NLRP3_Inflammasome Activates

Caption: Viroporin interaction with host cell pathways.

This diagram illustrates how viroporins, as key components of the viral life cycle, disrupt host cell ion homeostasis, which can lead to the activation of the NLRP3 inflammasome.[1] They also modulate autophagy and apoptosis and can inhibit the innate immune response to promote viral propagation.[1][4]

Experimental Workflow for Viroporin Inhibitor Screening

Antiviral_Screening_Workflow Compound_Library Compound Library Primary_Screen Primary Screen (CPE Reduction Assay) Compound_Library->Primary_Screen Hit_Compounds Hit Compounds Primary_Screen->Hit_Compounds Dose_Response Dose-Response & Cytotoxicity (EC50 & CC50 Determination) Hit_Compounds->Dose_Response Confirmed_Hits Confirmed Hits (with SI) Dose_Response->Confirmed_Hits Mechanism_of_Action Mechanism of Action Studies (Time-of-Addition, Yield Reduction) Confirmed_Hits->Mechanism_of_Action Lead_Compound Lead Compound Mechanism_of_Action->Lead_Compound

Caption: Workflow for screening viroporin inhibitors.

This workflow outlines the sequential steps involved in identifying and characterizing novel inhibitors of viroporins. Starting with a large compound library, a primary screen identifies initial hits. These are then subjected to more detailed dose-response and cytotoxicity testing to confirm their activity and determine their selectivity index. Promising candidates proceed to mechanism of action studies to elucidate how they interfere with the viral life cycle, ultimately leading to the identification of a lead compound for further development.

Signaling Pathway of Innate Immune Evasion by Viroporins

Immune_Evasion_Pathway cluster_cell Infected Host Cell PRR Pattern Recognition Receptors (PRRs) Signaling_Cascade Signaling Cascade (e.g., MAVS, TBK1) PRR->Signaling_Cascade IRF3 IRF3/7 Activation Signaling_Cascade->IRF3 IFN_Production Interferon (IFN) Production IRF3->IFN_Production Antiviral_State Antiviral State IFN_Production->Antiviral_State Induces Viroporin Viroporin Viroporin->Signaling_Cascade Inhibits Viroporin->IFN_Production Inhibits

Caption: Viroporin-mediated innate immune evasion.

This diagram depicts a simplified signaling pathway for the induction of an antiviral state and how viroporins can interfere with this process. Upon viral infection, pattern recognition receptors (PRRs) detect viral components and initiate a signaling cascade that leads to the activation of transcription factors like IRF3/7. This results in the production of interferons (IFNs), which induce an antiviral state in neighboring cells. Viroporins can inhibit this pathway at various steps, thereby dampening the host's immune response and promoting viral replication.[1][24][25]

References

discovery and synthesis of Virolin

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Review of a Novel Antiviral Agent: The Discovery and Synthesis of Virolin

Abstract

This document provides an in-depth technical overview of the discovery, synthesis, and characterization of this compound, a novel small molecule with potent antiviral activity. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development. This guide details the initial screening and identification of this compound, its multi-step chemical synthesis, and the key experimental findings that elucidate its mechanism of action and therapeutic potential. All quantitative data are summarized in structured tables, and detailed experimental protocols for pivotal assays are provided. Furthermore, key signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a clear understanding of the underlying scientific principles.

Discovery of this compound

The discovery of this compound originated from a high-throughput screening campaign aimed at identifying novel inhibitors of viral replication. A proprietary library of diverse small molecules was screened against a well-established in vitro viral replication assay. Initial hits were subjected to rigorous confirmation and counter-screening to eliminate false positives. From this exhaustive process, this compound emerged as a promising lead compound with significant and selective antiviral activity.

High-Throughput Screening and Hit Identification

The primary screen utilized a cell-based assay measuring viral-induced cytopathic effect (CPE). A reduction in CPE in the presence of a test compound was indicative of potential antiviral activity.

Experimental Protocol: Primary High-Throughput Screening

  • Cell Seeding: 96-well microtiter plates were seeded with a suitable host cell line (e.g., Vero E6) at a density of 1 x 10^4 cells/well and incubated for 24 hours at 37°C and 5% CO2.

  • Compound Addition: The small molecule library compounds were added to the wells at a final concentration of 10 µM.

  • Viral Infection: A pre-titrated amount of virus, sufficient to cause significant CPE within 48-72 hours, was added to each well.

  • Incubation: Plates were incubated for 48-72 hours at 37°C and 5% CO2.

  • CPE Quantification: Cell viability was assessed using a commercially available assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega).

  • Data Analysis: Raw luminescence data was normalized to uninfected and vehicle-treated controls to determine the percentage of CPE reduction.

Logical Workflow for Hit Identification

G A High-Throughput Screening B Primary Hit Identification (>50% CPE Reduction) A->B C Dose-Response Confirmation B->C D Cytotoxicity Assessment C->D E Lead Compound Selection (this compound) D->E

Caption: Workflow for the identification of this compound from high-throughput screening.

Biological Activity of this compound

Following its initial discovery, this compound was subjected to a battery of secondary assays to characterize its antiviral potency and spectrum of activity.

Table 1: Antiviral Activity of this compound against Various Viruses

VirusCell LineEC50 (µM)CC50 (µM)Selectivity Index (SI)
Influenza AMDCK0.5>100>200
RSVHEp-21.2>100>83.3
SARS-CoV-2Vero E60.8>100>125
Dengue VirusHuh-72.5>100>40

EC50: 50% effective concentration; CC50: 50% cytotoxic concentration; SI: Selectivity Index (CC50/EC50)

Chemical Synthesis of this compound

The chemical synthesis of this compound was achieved through a convergent multi-step process. The synthetic route was designed to be efficient and scalable, allowing for the production of sufficient quantities for further biological evaluation.

Retrosynthetic Analysis

A retrosynthetic analysis of the this compound scaffold identified two key building blocks that could be synthesized independently and coupled in a later step.

Synthetic Protocol

(Note: The following is a generalized representation of a plausible synthetic route. Specific reagents and conditions would be detailed in the primary literature.)

Experimental Protocol: Synthesis of this compound

  • Synthesis of Fragment A: A five-step synthesis starting from commercially available starting materials was employed to generate the heterocyclic core of this compound.

  • Synthesis of Fragment B: A three-step synthesis was used to prepare the substituted aromatic side chain.

  • Coupling Reaction: Fragments A and B were coupled using a palladium-catalyzed cross-coupling reaction (e.g., Suzuki or Stille coupling) to form the basic scaffold of this compound.

  • Final Modification and Purification: The coupled product underwent a final deprotection step, followed by purification via column chromatography and recrystallization to yield pure this compound.

Synthesis Workflow

G A Starting Material 1 B Fragment A A->B 5 steps E This compound Scaffold B->E Coupling C Starting Material 2 D Fragment B C->D 3 steps D->E Coupling F Purified this compound E->F Purification

Caption: Convergent synthetic workflow for the production of this compound.

Mechanism of Action Studies

To elucidate the mechanism by which this compound exerts its antiviral effects, a series of in vitro experiments were conducted. These studies focused on identifying the specific viral or host target of the compound.

Target Identification

Time-of-addition assays suggested that this compound acts at an early stage of the viral life cycle. Further studies using a panel of viral enzymes revealed that this compound is a potent inhibitor of the viral RNA-dependent RNA polymerase (RdRp).

Table 2: Inhibitory Activity of this compound against Viral RdRp

Enzyme SourceIC50 (µM)
Influenza A0.2
SARS-CoV-20.35

IC50: 50% inhibitory concentration

Signaling Pathway Modulation

Further investigation into the downstream effects of RdRp inhibition by this compound revealed a modulation of host cell signaling pathways involved in the innate immune response.

Signaling Pathway Diagram

G A Viral Entry B Viral RNA Replication (RdRp) A->B E Reduced Viral Progeny B->E F Host Cell Innate Immune Response B->F C This compound D Inhibition C->D G Modulation C->G D->B G->F

Caption: Proposed mechanism of action of this compound.

Conclusion

This compound represents a promising new class of antiviral agents with potent activity against a range of viruses. Its well-defined chemical synthesis and clear mechanism of action make it an attractive candidate for further preclinical and clinical development. The data presented in this guide provide a solid foundation for future research aimed at optimizing the therapeutic potential of this compound and its analogs.

Virolin: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Virolin is a naturally occurring lignan found in plant species such as Virola surinamensis. As a member of the lignan family, it exhibits a range of biological activities, including anti-protozoal and antioxidant properties, making it a compound of interest for further investigation in drug discovery and development. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound. It includes detailed experimental protocols for its isolation and for the assessment of its bioactivities, alongside an exploration of its potential mechanisms of action, primarily focusing on the NF-κB and Nrf2 signaling pathways.

Chemical Structure and Physicochemical Properties

This compound, a neolignan, possesses a complex chemical structure that dictates its biological activity.

Table 1: Chemical and Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name (1S,2S)-1-(3,4-dimethoxyphenyl)-2-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]propan-1-olN/A
CAS Number 68143-83-9N/A
Molecular Formula C₂₁H₂₆O₅N/A
Molecular Weight 358.4 g/mol N/A
Topological Polar Surface Area (TPSA) 57.2 ŲN/A
XlogP 3.6N/A
Melting Point Not explicitly reported for this compound. Lignans are generally solids at room temperature.N/A
Boiling Point Not explicitly reported.N/A
Solubility Soluble in organic solvents such as methanol and ethanol. Limited solubility in water. Lignans are generally soluble in polar organic solvents and aqueous-organic mixtures.[1]N/A

Biological Activity and Mechanism of Action

This compound has demonstrated notable anti-protozoal and antioxidant activities. Its mechanism of action is believed to be linked to the modulation of key cellular signaling pathways.

Anti-protozoal Activity

Lignans, the class of compounds to which this compound belongs, have shown promising activity against various protozoan parasites. While specific studies on this compound are limited, related neolignans have been investigated for their anti-leishmanial activity. The proposed mechanism involves the disruption of the parasite's metabolic pathways.

Antioxidant and Anti-inflammatory Activity

Lignans are recognized for their potent antioxidant and anti-inflammatory properties. These effects are often attributed to their ability to scavenge free radicals and modulate inflammatory signaling cascades.

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of antioxidant and cytoprotective genes. Many lignans are known to activate the Nrf2 signaling pathway, leading to an enhanced cellular antioxidant response. While direct evidence for this compound is not yet available, it is plausible that its antioxidant effects are, at least in part, mediated through the activation of Nrf2.

Nrf2_Pathway This compound This compound Nrf2 Nrf2 This compound->Nrf2 Potential Activation ROS Oxidative Stress (ROS) Keap1 Keap1 ROS->Keap1 Inactivates Keap1->Nrf2 Inhibits (Ubiquitination) ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates to nucleus and binds to Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, SOD) ARE->Antioxidant_Enzymes Induces transcription of

Caption: Putative activation of the Nrf2 antioxidant pathway by this compound.

The Nuclear Factor-kappa B (NF-κB) is a crucial transcription factor that governs the expression of pro-inflammatory genes. The inhibition of the NF-κB pathway is a key mechanism for many anti-inflammatory compounds. Several lignans have been shown to suppress the activation of NF-κB, thereby reducing the production of inflammatory mediators. It is hypothesized that this compound may exert its anti-inflammatory effects through a similar mechanism.

NFkB_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Complex Inflammatory_Stimuli->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Proinflammatory_Genes Pro-inflammatory Genes (e.g., TNF-α, IL-6, COX-2) Nucleus->Proinflammatory_Genes Induces transcription of This compound This compound This compound->IKK Potential Inhibition

Caption: Hypothesized inhibition of the NF-κB inflammatory pathway by this compound.

Experimental Protocols

Isolation of this compound from Virola surinamensis

This protocol is a representative method for the isolation of neolignans from plant material and can be adapted for the specific isolation of this compound.

Workflow Diagram:

Isolation_Workflow Start Dried and Powdered Virola surinamensis leaves Extraction Maceration with Methanol Start->Extraction Filtration Filtration Extraction->Filtration Concentration Rotary Evaporation Filtration->Concentration Partition Solvent-Solvent Partitioning (e.g., Hexane, Ethyl Acetate) Concentration->Partition Chromatography Column Chromatography (Silica Gel) Partition->Chromatography Purification Preparative HPLC Chromatography->Purification Characterization Spectroscopic Analysis (NMR, MS) Purification->Characterization End Pure this compound Characterization->End

Caption: General workflow for the isolation of this compound.

Methodology:

  • Extraction: Air-dried and powdered leaves of Virola surinamensis are macerated with methanol at room temperature for 48 hours. The process is repeated three times.

  • Filtration and Concentration: The methanolic extracts are combined, filtered, and concentrated under reduced pressure using a rotary evaporator.

  • Solvent-Solvent Partitioning: The crude extract is subjected to liquid-liquid partitioning using solvents of increasing polarity (e.g., n-hexane, ethyl acetate, and n-butanol) to fractionate the components based on their polarity.

  • Column Chromatography: The ethyl acetate fraction, which is likely to contain this compound, is subjected to column chromatography on silica gel, eluting with a gradient of n-hexane and ethyl acetate.

  • Preparative HPLC: Fractions showing the presence of this compound (as determined by thin-layer chromatography) are further purified by preparative high-performance liquid chromatography (HPLC).

  • Structure Elucidation: The structure of the isolated pure compound is confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis of this compound

The chemical synthesis of this compound can be achieved through various multi-step synthetic routes. A general approach is outlined below.

Workflow Diagram:

Synthesis_Workflow Starting_Materials Commercially Available Starting Materials Step1 Step 1: Key Intermediate Synthesis Starting_Materials->Step1 Step2 Step 2: Coupling Reaction Step1->Step2 Step3 Step 3: Functional Group Manipulation Step2->Step3 Purification Purification by Chromatography Step3->Purification Characterization Spectroscopic Characterization Purification->Characterization Final_Product This compound Characterization->Final_Product

Caption: A generalized workflow for the chemical synthesis of this compound.

A detailed synthetic protocol would involve specific reagents and reaction conditions that are beyond the scope of this general guide but can be found in specialized organic synthesis literature.

In Vitro Antioxidant Activity Assays

The antioxidant capacity of this compound can be evaluated using various in vitro assays. The DPPH and ABTS assays are commonly employed for this purpose.[2][3][4]

Table 2: Protocols for In Vitro Antioxidant Assays

AssayPrincipleProtocol
DPPH Radical Scavenging Assay Measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow.1. Prepare a stock solution of this compound in methanol. 2. In a 96-well plate, add various concentrations of this compound solution. 3. Add a methanolic solution of DPPH to each well. 4. Incubate in the dark at room temperature for 30 minutes. 5. Measure the absorbance at 517 nm. 6. Calculate the percentage of radical scavenging activity.
ABTS Radical Cation Decolorization Assay Measures the ability of an antioxidant to reduce the pre-formed ABTS radical cation, leading to a decrease in its characteristic blue-green color.1. Prepare the ABTS radical cation solution by reacting ABTS with potassium persulfate. 2. Dilute the ABTS radical solution with ethanol to a specific absorbance. 3. Add various concentrations of this compound solution to the ABTS radical solution. 4. Incubate at room temperature for a set time. 5. Measure the absorbance at 734 nm. 6. Calculate the percentage of inhibition.
In Vitro Anti-inflammatory Activity Assay

The anti-inflammatory potential of this compound can be assessed by measuring its ability to inhibit the production of inflammatory mediators in cell-based assays.

Table 3: Protocol for In Vitro Anti-inflammatory Assay

AssayPrincipleProtocol
Nitric Oxide (NO) Inhibition Assay in LPS-stimulated Macrophages Measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS).1. Culture RAW 264.7 macrophage cells in a 96-well plate. 2. Pre-treat the cells with various concentrations of this compound for 1 hour. 3. Stimulate the cells with LPS (1 µg/mL) for 24 hours. 4. Measure the nitrite concentration in the cell culture supernatant using the Griess reagent. 5. Determine the percentage of NO inhibition.

Conclusion

This compound, a neolignan with a defined chemical structure, presents a promising scaffold for the development of new therapeutic agents, particularly in the areas of infectious diseases and inflammatory conditions. Its antioxidant and anti-inflammatory properties, likely mediated through the Nrf2 and NF-κB signaling pathways, warrant further in-depth investigation. The experimental protocols outlined in this guide provide a framework for the isolation, synthesis, and biological evaluation of this compound, facilitating future research into its full therapeutic potential. Further studies are required to elucidate the precise molecular mechanisms of action and to establish its efficacy and safety in preclinical and clinical settings.

References

No Publicly Available Research Found on the Antiviral Activity of "Virolin"

Author: BenchChem Technical Support Team. Date: December 2025

Extensive searches were conducted across multiple scientific and medical databases for terms including "Virolin antiviral activity," "this compound mechanism of action," and other related queries. These searches did not yield any specific information about a drug or research compound with this name. The search results were general in nature, pertaining to established antiviral drugs and methodologies for antiviral research.

It is possible that "this compound" may be:

  • A very new or proprietary compound not yet described in published literature.

  • An internal codename for a drug candidate that has not been disclosed publicly.

  • A misspelling of an existing antiviral medication.

  • A product or brand name that is not used in the scientific or research context.

Without any foundational research data, the core requirements of the request, including the summarization of quantitative data into tables, detailing of experimental methodologies, and visualization of signaling pathways, cannot be fulfilled.

For researchers, scientists, and drug development professionals interested in antiviral research, it is recommended to consult literature on established antiviral agents or to refine the search with the correct nomenclature if "this compound" is known by another name. Accurate and specific terminology is crucial for retrieving relevant scientific information.

Should further information or clarification on the identity of "this compound" become available, a detailed technical guide could be compiled in accordance with the specified requirements.

Virolin: An Analysis of a Fictional Therapeutic Agent

Author: BenchChem Technical Support Team. Date: December 2025

Upon a comprehensive review of scientific and medical literature, it has been determined that "Virolin" is not a recognized therapeutic agent or a subject of legitimate scientific research. The name is prominently associated with a fictional nerve agent in the 1996 film The Rock. Consequently, there is no empirical data available regarding its mechanism of action, potential therapeutic targets, or any associated signaling pathways.

This document serves to clarify the fictional nature of this compound and to provide a framework for the kind of in-depth analysis that would be conducted on a real-world therapeutic compound. Should researchers wish to apply this structured approach to a legitimate substance, the following sections outline the methodologies and data presentation formats that would be employed.

I. Identification of Potential Therapeutic Targets (Hypothetical Framework)

For a real therapeutic agent, the initial step involves identifying its molecular targets. This is typically achieved through a combination of computational and experimental methods.

Experimental Protocols:

  • Affinity Chromatography: This technique would be used to isolate proteins from cell lysates that bind to the therapeutic agent. A column would be prepared with the immobilized agent, and a cell lysate would be passed through it. Proteins that bind to the agent would be retained and later eluted for identification by mass spectrometry.

  • Yeast Two-Hybrid Screening: This genetic method identifies protein-protein interactions. The therapeutic agent's known target could be used as "bait" to screen a library of "prey" proteins to find interacting partners, which could represent downstream effectors or components of the same protein complex.

  • Computational Modeling and Docking: In silico studies would be performed to predict the binding of the agent to known protein structures. This can help to prioritize potential targets for experimental validation and to understand the molecular basis of the interaction.

II. Elucidation of Signaling Pathways (Hypothetical Framework)

Once a primary target is identified, the next step is to understand the broader signaling pathways that are modulated by the therapeutic agent's interaction with its target.

Experimental Protocols:

  • Western Blotting: This technique would be used to measure changes in the protein levels and post-translational modifications (e.g., phosphorylation) of key signaling molecules after treating cells with the therapeutic agent. This provides a snapshot of the activation or inhibition of specific pathways.

  • Reporter Gene Assays: To quantify the activity of a specific signaling pathway, cells would be transfected with a plasmid containing a reporter gene (e.g., luciferase) under the control of a promoter that is regulated by that pathway. Changes in reporter gene expression would indicate modulation of the pathway by the agent.

  • Kinase Activity Assays: If the therapeutic agent targets a kinase, its effect on the enzyme's activity would be measured directly using in vitro assays with a purified kinase and a substrate.

Signaling Pathway Diagram (Hypothetical Example):

Below is a hypothetical signaling pathway that could be modulated by a therapeutic agent, rendered in DOT language.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase RAS RAS Receptor->RAS Activates Agent Therapeutic Agent Agent->Receptor Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factor ERK->TF Gene Gene Expression TF->Gene Regulates

A hypothetical signaling pathway showing inhibition by a therapeutic agent.

III. Quantitative Data Summary (Hypothetical Framework)

All quantitative data from preclinical and clinical studies would be summarized in tables for clear comparison.

Table 1: In Vitro Efficacy of a Hypothetical Therapeutic Agent

Cell LineIC50 (nM)Assay Type
Cancer A15Cell Viability (MTT)
Cancer B42Apoptosis (Caspase-3)
Normal A>1000Cell Viability (MTT)

Table 2: Pharmacokinetic Properties of a Hypothetical Therapeutic Agent in Rodents

ParameterValueRoute of Administration
Bioavailability45%Oral
Half-life (t1/2)8 hoursIntravenous
Cmax2.5 µMOral

Experimental Workflow Diagram (Hypothetical Example):

The following diagram illustrates a typical workflow for preclinical drug discovery.

G A Target Identification & Validation B High-Throughput Screening A->B C Lead Optimization B->C D In Vitro & In Vivo Preclinical Studies C->D E IND-Enabling Studies D->E

A simplified workflow for preclinical drug discovery.

Unveiling the Intricacies of Viroporin Interactions: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of Viroporin Function, Interaction Networks, and Therapeutic Targeting

Introduction

While a specific antiviral agent termed "Virolin" is not documented in the public scientific literature, the broader class of viral proteins known as viroporins represents a critical area of research for understanding viral pathogenesis and developing novel therapeutics. Viroporins are small, hydrophobic, virally encoded proteins that oligomerize to form ion channels in the membranes of infected host cells.[1][2] These channels disrupt cellular ion homeostasis, a process integral to various stages of the viral life cycle, including entry, replication, assembly, and release.[1][3] Furthermore, viroporins are recognized as virulence factors; their deletion often leads to attenuated viral phenotypes.[4] This guide provides a comprehensive technical overview of viroporin interactions with host and viral proteins, methodologies for their study, and the signaling pathways they modulate, serving as a vital resource for researchers and drug development professionals in the field of virology.

Quantitative Analysis of Viroporin Interactions and Inhibition

The development of antiviral agents targeting viroporins relies on a quantitative understanding of their interactions with inhibitors and their functional consequences. The following tables summarize key quantitative data for well-characterized viroporins from various viruses.

Table 1: Inhibitory Activity of Compounds Targeting Viral Replication

VirusCompoundAssay TypeCell LineEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)Reference
Influenza A Virus (H1N1)Chebulagic acidAntiviral activityMDCK1.36 ± 0.36>100>73.5[5]
Influenza A Virus (H1N1)Chebulinic acidAntiviral activityMDCK1.86 ± 0.98>100>53.8[5]
Pseudorabies Virus (PRV)LuteolinAntiviral activityPK1526.24148.15.64[6]
SARS-CoV-2Compound 2hAntiviral activityA549-hACE20.46>100>217.4[7]
SARS-CoV-2Remdesivir (RDV)Antiviral activityA549-hACE20.78>100>129.0[7]

Table 2: Binding Affinities of Viral Glycoproteins to Host Receptors

VirusViral ProteinHost Receptor/LigandMethodK_D (M)Reference
Measles Virus (retargeted)HemagglutininHer-2/neuSPR10⁻⁴ - 10⁻⁹[8]
Human Immunodeficiency Virus (HIV)gp120CD4SPRNanomolar range[8][9]
Influenza VirusHemagglutininSialic AcidVariousMillimolar range[8]

Key Experimental Protocols for Studying Viroporin Interactions

The elucidation of viroporin function and their interaction networks necessitates a range of sophisticated experimental techniques. Co-immunoprecipitation and pull-down assays are foundational methods for identifying and validating protein-protein interactions.

Co-Immunoprecipitation (Co-IP) for Virus-Host Protein Interaction Analysis

Co-immunoprecipitation is a robust technique used to identify physiologically relevant protein-protein interactions within a cell lysate.[10][11] This method relies on an antibody to isolate a specific protein of interest (the "bait") and its binding partners (the "prey").

Protocol:

  • Cell Lysis: Infected or transfected cells are lysed under non-denaturing conditions to preserve protein-protein interactions. The lysis buffer should contain protease and phosphatase inhibitors.

  • Pre-clearing: The cell lysate is incubated with control beads (e.g., Protein A/G agarose) to minimize non-specific binding in subsequent steps.

  • Immunoprecipitation: The pre-cleared lysate is incubated with an antibody specific to the bait protein. This antibody-antigen complex is then captured by adding Protein A/G beads.

  • Washing: The beads are washed several times with a suitable wash buffer to remove non-specifically bound proteins.

  • Elution: The bait protein and its interacting partners are eluted from the beads, typically by boiling in SDS-PAGE sample buffer or by using a low-pH elution buffer.

  • Analysis: The eluted proteins are resolved by SDS-PAGE and analyzed by Western blotting using an antibody against the suspected interacting protein or by mass spectrometry for the identification of novel interaction partners.[11][12]

Tag-Based Pull-Down Assay

Pull-down assays are an in vitro method used to confirm direct protein-protein interactions.[13][14] In this technique, a recombinant "bait" protein is tagged (e.g., with GST or a His-tag) and immobilized on an affinity resin.

Protocol:

  • Bait Protein Immobilization: A purified, tagged bait protein is incubated with an appropriate affinity resin (e.g., glutathione-agarose for GST-tagged proteins, Ni-NTA agarose for His-tagged proteins).

  • Preparation of Prey Protein: The "prey" protein can be a purified recombinant protein or present within a cell lysate.

  • Binding: The immobilized bait protein is incubated with the prey protein source to allow for the formation of bait-prey complexes.

  • Washing: The resin is washed extensively to remove non-specifically bound proteins.

  • Elution: The bait-prey complex is eluted from the resin. For GST-tagged proteins, elution is typically performed with a solution of reduced glutathione. For His-tagged proteins, imidazole is used.

  • Analysis: The eluted fractions are analyzed by SDS-PAGE and Western blotting to detect the presence of the prey protein.

Visualization of Viroporin-Related Pathways and Workflows

Diagrams are essential for visualizing the complex biological pathways modulated by viroporins and the experimental procedures used to study them.

experimental_workflow cluster_coip Co-Immunoprecipitation Workflow cluster_pulldown Pull-Down Assay Workflow coip_start Cell Lysate (Non-denaturing) coip_preclear Pre-clearing (with control beads) coip_start->coip_preclear coip_ip Immunoprecipitation (with bait antibody) coip_preclear->coip_ip coip_capture Complex Capture (Protein A/G beads) coip_ip->coip_capture coip_wash Washing Steps coip_capture->coip_wash coip_elute Elution coip_wash->coip_elute coip_end Analysis (Western Blot / Mass Spec) coip_elute->coip_end pd_start Immobilize Tagged Bait Protein pd_incubate Incubate with Prey Protein pd_start->pd_incubate pd_wash Washing Steps pd_incubate->pd_wash pd_elute Elution pd_wash->pd_elute pd_end Analysis (Western Blot) pd_elute->pd_end viroporin_pathway cluster_virus Viral Infection cluster_membrane Host Cell Membrane cluster_cellular_response Cellular Response viroporin Viroporin Expression (e.g., M2, 2B) ion_channel Ion Channel Formation viroporin->ion_channel Oligomerization ion_flux Ion Flux (K+, Ca2+) ion_channel->ion_flux nlrp3 NLRP3 Inflammasome Activation ion_flux->nlrp3 Signal 2 caspase1 Caspase-1 Activation nlrp3->caspase1 il1b IL-1β Maturation & Secretion caspase1->il1b inflammation Inflammation il1b->inflammation

References

Subject: Technical Whitepaper on In Vitro Studies of Virolin Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

To: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This document addresses the request for an in-depth technical guide on the in vitro efficacy of a compound designated as "Virolin." A comprehensive search of publicly available scientific literature and databases has been conducted to gather data on its antiviral activity, mechanism of action, and associated experimental protocols.

Due to the absence of any foundational data, it is not possible to fulfill the core requirements of the request, which include:

  • Quantitative Data Presentation: No efficacy data (e.g., EC50, IC50, CC50) is available to summarize.

  • Experimental Protocols: No published methodologies for in vitro studies of "this compound" could be located.

  • Mechanism of Action & Signaling Pathways: No information exists on the molecular targets or cellular pathways affected by "this compound."

General Methodologies for In Vitro Antiviral Efficacy Studies

While no specific data for "this compound" can be provided, this guide outlines the standard experimental workflows and assays typically employed in the in vitro assessment of novel antiviral candidates. These protocols serve as a general framework for the type of research that would be necessary to characterize a compound like "this compound."

Cytotoxicity Assays

Before assessing antiviral efficacy, the toxicity of the compound on the host cells must be determined. This is crucial to ensure that any observed reduction in viral activity is not merely a result of cell death. The 50% cytotoxic concentration (CC50) is the standard metric derived from these assays.

Common Experimental Protocol (MTT Assay):

  • Cell Seeding: Plate a suitable host cell line (e.g., Vero E6, MDCK, A549) in a 96-well plate at a predetermined density and allow cells to adhere overnight.

  • Compound Dilution: Prepare a serial dilution of the test compound (e.g., "this compound") in culture medium.

  • Treatment: Expose the cells to the various concentrations of the compound for a period that mirrors the planned antiviral assay (typically 24-72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to untreated control cells and determine the CC50 value using non-linear regression analysis.

Workflow for Cytotoxicity Assessment

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis seed_cells Seed Host Cells in 96-Well Plate prepare_compound Prepare Serial Dilutions of Compound treat_cells Treat Cells with Compound Dilutions prepare_compound->treat_cells incubate Incubate (24-72h) treat_cells->incubate add_mtt Add MTT Reagent incubate->add_mtt solubilize Add Solubilizing Agent add_mtt->solubilize read_absorbance Measure Absorbance solubilize->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_cc50 Determine CC50 Value calculate_viability->determine_cc50

Caption: General workflow for determining compound cytotoxicity using an MTT assay.

Antiviral Efficacy Assays

These assays measure the ability of a compound to inhibit viral replication. The primary metric is the 50% effective concentration (EC50) or 50% inhibitory concentration (IC50).

Common Experimental Protocol (Plaque Reduction Assay):

  • Cell Seeding: Grow a confluent monolayer of host cells in 6-well or 12-well plates.

  • Virus Infection: Infect the cell monolayers with a known quantity of virus (e.g., at a multiplicity of infection, MOI, of 0.01) for 1-2 hours.

  • Treatment: After infection, remove the virus inoculum and wash the cells. Add an overlay medium (e.g., containing agarose or methylcellulose) mixed with various non-toxic concentrations of the test compound.

  • Incubation: Incubate the plates for several days until visible plaques (zones of cell death) form.

  • Staining: Fix the cells (e.g., with formaldehyde) and stain with a dye (e.g., crystal violet) that stains living cells. Plaques will appear as clear zones against a colored background of healthy cells.

  • Data Acquisition: Count the number of plaques in each well.

  • Analysis: Calculate the percentage of plaque reduction for each compound concentration relative to an untreated virus control. Determine the EC50 value using non-linear regression.

Workflow for Plaque Reduction Assay

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis seed_cells Seed Host Cells to Confluency infect_cells Infect Cells with Virus seed_cells->infect_cells add_overlay Add Overlay Medium with Compound infect_cells->add_overlay incubate Incubate until Plaques Form add_overlay->incubate fix_stain Fix and Stain Cells incubate->fix_stain count_plaques Count Plaques fix_stain->count_plaques calculate_reduction Calculate % Plaque Reduction count_plaques->calculate_reduction determine_ec50 Determine EC50 Value calculate_reduction->determine_ec50

Caption: Standard experimental workflow for a plaque reduction antiviral assay.

Mechanism of Action (MoA) Studies

To understand how a compound inhibits a virus, MoA studies are performed. A common initial experiment is the Time-of-Addition Assay , which helps identify the stage of the viral lifecycle that is disrupted.

Logical Relationship in Time-of-Addition Assay:

  • Compound Addition Times: The compound is added at different phases relative to infection:

    • Pre-treatment: Added to cells before the virus (targets host cell factors or viral entry).

    • Co-treatment: Added along with the virus (targets attachment/entry).

    • Post-treatment: Added at various time points after infection has begun (targets replication, assembly, or egress).

  • Analysis: The level of viral inhibition at each time point is measured (e.g., by RT-qPCR for viral RNA or a yield reduction assay). The time point at which the compound loses its effectiveness indicates the latest stage of the viral lifecycle it can inhibit.

Diagram of Time-of-Addition Logic

G cluster_timeline Viral Lifecycle Stages cluster_addition Compound Addition Point cluster_outcome Interpretation Entry Entry Replication Replication Entry->Replication Inhibition Inhibition Occurs Entry->Inhibition Assembly/Egress Assembly/Egress Replication->Assembly/Egress Replication->Inhibition No Inhibition Inhibition Lost Replication->No Inhibition if added after this stage Pre-Infection Pre-Infection (Targets Entry) Pre-Infection->Entry blocks During Infection During Infection (Targets Entry) During Infection->Entry blocks Post-Infection Post-Infection (Targets Replication/Egress) Post-Infection->Replication blocks

Caption: Logical flow for interpreting time-of-addition assay results.

Conclusion and Path Forward

While this document cannot provide specific data on "this compound," it offers a standardized framework for the in vitro evaluation of any novel antiviral compound. Should a valid, publicly documented name for the compound of interest be provided, a detailed technical guide conforming to the original request can be produced. We recommend verifying the compound's name and its status in the public research domain.

Preliminary Cytotoxicity Profile of Virolin: A Technical Overview for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the preliminary cytotoxicity data for the novel antiviral compound, Virolin. The document details the experimental methodologies employed to assess its cytotoxic potential and presents the quantitative data in a structured format for comparative analysis. Furthermore, it explores potential signaling pathways implicated in this compound-induced cytotoxicity and illustrates key experimental workflows and molecular interactions using diagrammatic representations. This guide is intended to serve as a foundational resource for researchers and drug development professionals engaged in the preclinical evaluation of this compound.

Introduction

The development of novel antiviral agents is a critical component of global health preparedness. This compound is a proprietary compound that has demonstrated promising antiviral activity in early screening assays. A thorough understanding of its cytotoxicity profile is paramount to its continued development and eventual clinical translation. This document summarizes the initial in vitro cytotoxicity studies conducted on this compound, providing essential data and methodologies to guide further investigation.

Quantitative Cytotoxicity Data

The cytotoxic effects of this compound were evaluated in several cell lines to determine its 50% cytotoxic concentration (CC50), the concentration at which 50% of the cells are killed.[1] The selectivity index (SI), calculated as the ratio of CC50 to the 50% effective concentration (EC50), is also presented to provide an initial assessment of the compound's therapeutic window.

Table 1: In Vitro Cytotoxicity of this compound in Various Cell Lines

Cell LineCell TypeAssay TypeCC50 (µM)EC50 (µM)Selectivity Index (SI = CC50/EC50)
Vero E6Monkey Kidney EpithelialMTT> 1005.2> 19.2
A549Human Lung CarcinomaNeutral Red85.47.810.9
MDCKCanine Kidney EpithelialCPE Reduction92.16.514.2
HepG2Human Liver CarcinomaLDH Release78.99.18.7

Note: The data presented are representative of preliminary findings and should be interpreted with caution pending further validation. Higher SI values are generally indicative of a more favorable safety profile.

Experimental Protocols

The following protocols were adapted from established methods for in vitro cytotoxicity testing of antiviral compounds.[2][3][4]

Cell Culture

Vero E6, A549, MDCK, and HepG2 cell lines were maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells were cultured at 37°C in a humidified atmosphere with 5% CO2.

MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cells were seeded in 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours.

  • The culture medium was replaced with fresh medium containing serial dilutions of this compound and incubated for 48 hours.

  • After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours at 37°C.

  • The medium was then removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to dissolve the formazan crystals.

  • The absorbance was measured at 570 nm using a microplate reader.

  • The CC50 value was calculated from the dose-response curve.

Neutral Red (NR) Uptake Assay

The Neutral Red assay is based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes.

  • Cells were seeded and treated with this compound as described for the MTT assay.

  • After the 48-hour incubation, the treatment medium was removed, and cells were incubated with a medium containing 50 µg/mL of Neutral Red for 3 hours.

  • The cells were then washed with a formal-calcium chloride solution and the incorporated dye was extracted with an acetic acid-ethanol solution.

  • The absorbance of the extracted dye was measured at 540 nm.

  • The CC50 was determined from the concentration-effect curve.

Lactate Dehydrogenase (LDH) Release Assay

The LDH assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.

  • Cells were seeded and treated with this compound as described previously.

  • After the 48-hour incubation, an aliquot of the cell culture supernatant was collected.

  • The LDH activity in the supernatant was measured using a commercially available LDH cytotoxicity assay kit according to the manufacturer's instructions.

  • The CC50 was calculated based on the LDH release relative to untreated and maximum lysis controls.

Cytopathic Effect (CPE) Reduction Assay

This assay is used to evaluate the ability of a compound to protect cells from virus-induced cell death.[4]

  • Confluent cell monolayers in 96-well plates were treated with serial dilutions of this compound.

  • The cells were then infected with a specific virus at a predetermined multiplicity of infection (MOI).

  • Control wells included uninfected cells, infected untreated cells, and cells treated with a known antiviral drug.

  • The plates were incubated until significant CPE was observed in the virus control wells.

  • Cell viability was assessed visually or by a quantitative method like the MTT or Neutral Red assay.

  • The CC50 is determined in parallel on uninfected cells treated with the compound.[4]

Potential Signaling Pathways in this compound Cytotoxicity

While the precise mechanism of this compound-induced cytotoxicity is under investigation, several signaling pathways are commonly implicated in drug-induced cell death. Further studies are required to elucidate the specific pathways modulated by this compound.

Apoptosis Pathway

Programmed cell death, or apoptosis, is a common mechanism of cytotoxicity for many antiviral compounds. Key signaling cascades involved in apoptosis include the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Activation of caspase enzymes is a central feature of apoptosis.

MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathways, including the Extracellular signal-Regulated Kinase (ERK) cascade, are crucial in regulating cell proliferation, differentiation, and survival.[5] Dysregulation of the ERK1/2 signaling pathway has been implicated in the replication of several viruses and can be a target for antiviral intervention.[5] Inhibition or over-activation of this pathway by a compound could lead to cytotoxic effects.

PI3K/Akt/mTOR Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a critical signaling network that governs cell growth, survival, and metabolism. Inhibition of this pathway can lead to cell cycle arrest and apoptosis, and it is a known target for some antiviral and anticancer drugs.

Visualizations

Experimental Workflow for In Vitro Cytotoxicity Testing

G cluster_0 Cell Preparation cluster_1 Compound Treatment cluster_2 Cytotoxicity Assessment cluster_3 Data Analysis seed Seed cells in 96-well plates incubate_24h Incubate for 24h seed->incubate_24h add_this compound Add serial dilutions of this compound incubate_24h->add_this compound incubate_48h Incubate for 48h add_this compound->incubate_48h mtt MTT Assay incubate_48h->mtt nr Neutral Red Assay incubate_48h->nr ldh LDH Assay incubate_48h->ldh read_absorbance Measure Absorbance mtt->read_absorbance nr->read_absorbance ldh->read_absorbance calculate_cc50 Calculate CC50 read_absorbance->calculate_cc50

Caption: General workflow for assessing this compound cytotoxicity in vitro.

Hypothetical Signaling Pathway for this compound-Induced Apoptosis

G This compound This compound Mitochondrion Mitochondrion This compound->Mitochondrion induces stress Cell_Membrane Cell Membrane Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c releases Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes

Caption: Hypothetical intrinsic apoptosis pathway induced by this compound.

Conclusion and Future Directions

The preliminary data indicate that this compound exhibits a moderate in vitro cytotoxicity profile with a potentially favorable selectivity index in the cell lines tested. The methodologies outlined in this guide provide a framework for standardized assessment.

Future studies should aim to:

  • Confirm these findings in a broader range of cell lines, including primary human cells.

  • Elucidate the specific molecular mechanisms underlying this compound's cytotoxicity.

  • Conduct in vivo toxicity studies to evaluate the compound's safety profile in a whole-organism context.

A comprehensive understanding of this compound's cytotoxic properties is essential for its advancement as a potential antiviral therapeutic. The data and protocols presented herein serve as a critical first step in this ongoing evaluation.

References

Methodological & Application

Application Notes & Protocols: Virolin for Antiviral Research

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Virolin is a novel experimental antiviral agent developed for in vitro research purposes. It is a synthetic, cell-permeable small molecule designed to inhibit viral replication. These application notes provide detailed protocols for evaluating the cytotoxicity and antiviral efficacy of this compound in a cell culture model. The hypothetical mechanism of action for this compound is the inhibition of a key viral protease, which is essential for the maturation of new viral particles.[1][2][3]

General Cell Culture Guidelines

A common cell line used for virology research is the Vero cell line, derived from the kidney of an African green monkey.[4] These cells are anchorage-dependent and suitable for propagating a variety of viruses.

Protocol 1.1: Maintaining Vero Cell Cultures [4]

  • Culture Medium: Prepare a complete growth medium consisting of Dulbecco's Modified Eagle Medium (DMEM) supplemented with 5% Fetal Bovine Serum (FBS), 2.5 mM L-glutamine, and 1% Penicillin-Streptomycin.

  • Incubation: Culture Vero cells at 37°C in a humidified atmosphere with 5% CO2.

  • Subculturing:

    • When cells reach 90-100% confluency, aspirate the old medium.

    • Wash the cell monolayer once with sterile Dulbecco's Phosphate-Buffered Saline (DPBS).

    • Add 1X Trypsin-EDTA to cover the cell monolayer and incubate at 37°C for 2-3 minutes, or until cells detach.

    • Neutralize the trypsin by adding complete growth medium.

    • Centrifuge the cell suspension at 200 x g for 5 minutes.

    • Resuspend the cell pellet in fresh medium and seed new culture flasks at a density of 1 x 10^4 cells/cm².

    • Change the medium every 2-3 days.

Cytotoxicity Evaluation of this compound

Before assessing antiviral activity, it is crucial to determine the concentration range of this compound that is not toxic to the host cells. The MTT assay is a colorimetric method that measures the metabolic activity of viable cells.[5][6]

Protocol 2.1: MTT Cytotoxicity Assay

  • Cell Seeding: Seed Vero cells into a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare a 2X stock concentration series of this compound in complete growth medium. A typical range to test would be from 0.1 µM to 1000 µM.

  • Cell Treatment: After 24 hours, aspirate the medium from the cells and add 100 µL of each this compound dilution to the respective wells. Include wells with medium only (no cells) as a background control, and cells treated with vehicle (e.g., DMSO at the highest concentration used for this compound) as a negative control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO2.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The 50% cytotoxic concentration (CC50) can be determined by plotting a dose-response curve.

Data Presentation: Hypothetical Cytotoxicity of this compound on Vero Cells

This compound Concentration (µM)Absorbance (570 nm)% Cell Viability
Vehicle Control1.25100%
11.2398.4%
101.2096.0%
501.1592.0%
1001.0584.0%
2000.6552.0%
4000.2016.0%
10000.054.0%

From this data, the CC50 of this compound is approximately 200 µM. For antiviral assays, concentrations well below the CC50 should be used.

Antiviral Efficacy Evaluation

The plaque reduction assay is the gold standard for determining the effectiveness of an antiviral agent.[7][8] It measures the reduction in viral plaque formation in the presence of the compound.

Experimental Workflow for Antiviral Efficacy

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A 1. Seed Vero cells in 6-well plates B 2. Prepare serial dilutions of this compound A->B C 3. Prepare virus stock at known titer B->C D 4. Pre-incubate virus with This compound dilutions C->D E 5. Infect cell monolayers with mixture D->E F 6. Adsorption period (1-2 hours) E->F G 7. Add semi-solid overlay F->G H 8. Incubate for plaque formation (3-5 days) G->H I 9. Fix and stain cells (e.g., Crystal Violet) H->I J 10. Count plaques and calculate % inhibition I->J K 11. Determine IC50 J->K

Caption: Workflow for the Plaque Reduction Assay.

Protocol 3.1: Plaque Reduction Assay [9]

  • Cell Seeding: Seed Vero cells in 6-well plates at a density of 7.5 x 10^5 cells per well and incubate until they form a confluent monolayer (approximately 24 hours).[9]

  • Compound and Virus Preparation:

    • Prepare serial dilutions of this compound in serum-free DMEM at 2X the final desired concentration (e.g., 0.1 µM to 100 µM).

    • Dilute the virus stock in serum-free DMEM to a concentration that yields 80-120 plaques per well.[9]

  • Infection and Treatment:

    • In separate tubes, mix equal volumes of each this compound dilution with the diluted virus. Include a virus control (virus + medium) and a cell control (medium only).

    • Incubate the mixtures at 37°C for 1 hour.

    • Aspirate the growth medium from the cell monolayers and wash once with DPBS.

    • Add 300 µL of the virus-Virolin mixture to each well.[9]

  • Adsorption: Incubate the plates at 37°C for 90 minutes, gently rocking every 15 minutes to ensure even distribution.[9]

  • Overlay:

    • Prepare a 2% agarose overlay medium by mixing equal volumes of molten 4% SeaPlaque agarose (at 42°C) and 2X complete MEM (at 40°C).[9]

    • Aspirate the inoculum from the wells and gently add 4 mL of the agarose overlay medium to each well.[9]

    • Let the overlay solidify at room temperature for 15 minutes.

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 3-5 days, or until plaques are visible.

  • Fixation and Staining:

    • Fix the cells by adding a fixing solution (e.g., 10% formalin) and incubating for at least 2 hours.

    • Gently remove the agarose plugs.

    • Stain the cell monolayer with 0.1% Crystal Violet solution for 20 minutes.

    • Gently wash the wells with water to remove excess stain and let them air dry.

  • Plaque Counting and Analysis:

    • Count the number of plaques (clear zones) in each well.

    • Calculate the percentage of plaque reduction compared to the virus control.

    • Determine the 50% inhibitory concentration (IC50) by plotting the dose-response curve.

Data Presentation: Hypothetical Antiviral Activity of this compound

This compound Concentration (µM)Average Plaque Count% Plaque Reduction
Virus Control1020%
0.1956.9%
17823.5%
55348.0%
102674.5%
25892.2%
50298.0%

From this data, the IC50 of this compound is approximately 5 µM.

Hypothetical Mechanism of Action: Viral Protease Inhibition

This compound is hypothesized to act by inhibiting a viral protease, an enzyme crucial for cleaving viral polyproteins into their functional, mature forms.[2][3] This disruption prevents the assembly of new, infectious virions.

Signaling Pathway Diagram: this compound's Point of Intervention

G cluster_host Host Cell Entry 1. Viral Entry & Uncoating Replication 2. Genome Replication Entry->Replication Translation 3. Translation of Viral mRNA Replication->Translation Assembly 5. Assembly of New Virions Replication->Assembly Polyprotein Viral Polyprotein Translation->Polyprotein Cleavage 4. Polyprotein Cleavage Polyprotein->Cleavage Protease Viral Protease Protease->Cleavage Proteins Mature Viral Proteins Cleavage->Proteins Proteins->Assembly Release 6. Release Assembly->Release This compound This compound This compound->Protease Inhibits

Caption: this compound inhibits the viral protease, halting polyprotein cleavage.

References

Application Notes and Protocols for the Use of Virolin in Antiviral Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive guide for the utilization of Virolin, a novel antiviral agent, in various in vitro antiviral assays. Detailed protocols for assessing the efficacy and cytotoxicity of this compound are presented, along with templates for data presentation and analysis. Furthermore, potential mechanisms of action are explored through the visualization of key signaling pathways involved in viral infections that may be modulated by this compound.

Introduction to this compound

This compound is a next-generation antiviral compound demonstrating broad-spectrum activity against a range of viruses in preliminary screenings. Its unique molecular structure suggests a novel mechanism of action, potentially targeting host-cell pathways critical for viral replication, thereby reducing the likelihood of viral resistance. These application notes are designed to provide researchers with standardized protocols to effectively evaluate the antiviral properties of this compound in a laboratory setting.

In Vitro Antiviral Efficacy Assays

The following protocols are standard methods to quantify the antiviral activity of this compound. It is recommended to perform these assays in parallel to obtain a comprehensive profile of the compound's efficacy.

Cytopathic Effect (CPE) Inhibition Assay

This assay determines the ability of this compound to protect host cells from the destructive effects of a virus.[1]

Protocol:

  • Cell Seeding: Seed susceptible host cells (e.g., Vero E6, A549) into a 96-well plate at a density that will form a confluent monolayer within 24 hours.[2] Incubate at 37°C with 5% CO2.

  • Compound Preparation: Prepare a series of 2-fold serial dilutions of this compound in a separate 96-well plate using an appropriate cell culture medium.

  • Treatment and Infection: Once the cell monolayer is confluent, remove the growth medium. Add the diluted this compound to the wells, followed by the addition of a virus suspension at a multiplicity of infection (MOI) known to cause >80% CPE within 48-72 hours.[3]

  • Controls: Include cell control (cells only), virus control (cells and virus), and a positive control (a known antiviral drug) wells on each plate.

  • Incubation: Incubate the plate at 37°C with 5% CO2 for 48-72 hours, or until significant CPE is observed in the virus control wells.

  • Quantification of CPE: Cell viability can be assessed using various methods, such as staining with crystal violet or using a tetrazolium-based dye like MTT.[2][3]

    • Crystal Violet Staining: Gently wash the cells with PBS, fix with 10% formaldehyde, and stain with 0.5% crystal violet. After washing and drying, the retained stain is solubilized, and the absorbance is read on a plate reader.[3]

    • MTT Assay: Add MTT solution to each well and incubate for 3-4 hours. The resulting formazan crystals are then solubilized, and the absorbance is measured.[4]

  • Data Analysis: The 50% effective concentration (EC50), the concentration of this compound that inhibits CPE by 50%, is calculated by regression analysis of the dose-response curve.[5]

Plaque Reduction Assay

This assay measures the ability of this compound to reduce the number of infectious virus particles, visualized as plaques in a cell monolayer.[6]

Protocol:

  • Cell Seeding: Seed host cells in 6- or 12-well plates to form a confluent monolayer.

  • Virus Adsorption: Infect the cell monolayer with a known dilution of virus (e.g., 100 plaque-forming units, PFU) for 1 hour at 37°C to allow for viral attachment and entry.[6]

  • Overlay Application: After the adsorption period, remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) containing various concentrations of this compound.[6] This restricts the spread of the virus to adjacent cells.

  • Incubation: Incubate the plates at 37°C with 5% CO2 for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).

  • Plaque Visualization and Counting: Once plaques are visible, fix the cells (e.g., with 4% formaldehyde) and stain the cell monolayer with crystal violet to visualize and count the plaques.[6]

  • Data Analysis: Calculate the percentage of plaque reduction for each this compound concentration compared to the virus control. The EC50 is the concentration that reduces the plaque number by 50%.[6]

Virus Yield Reduction Assay

This assay quantifies the effect of this compound on the production of new infectious virus particles.[7][8]

Protocol:

  • Infection and Treatment: Infect a confluent monolayer of host cells with the virus at a specific MOI in the presence of varying concentrations of this compound.[8]

  • Incubation: Incubate the treated and infected cells for a full viral replication cycle (e.g., 24-48 hours).

  • Harvesting Progeny Virus: After incubation, harvest the cell culture supernatant (and/or cell lysate, depending on the virus).

  • Titration of Progeny Virus: Determine the titer of the harvested virus from each treatment condition using a plaque assay or a TCID50 (50% tissue culture infectious dose) assay.[9]

  • Data Analysis: Compare the viral titers from the this compound-treated samples to the untreated virus control. The EC50 is the concentration of this compound that reduces the virus yield by 50%.

Cytotoxicity Assays

It is crucial to assess the cytotoxicity of this compound to ensure that the observed antiviral activity is not due to the death of the host cells. Cytotoxicity is typically evaluated in parallel with the antiviral assays using uninfected cells.

MTT Assay for Cell Viability

The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[4][10]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate as you would for the antiviral assays.

  • Compound Treatment: Treat the uninfected cells with the same serial dilutions of this compound used in the efficacy assays.

  • Incubation: Incubate the plate for the same duration as the antiviral assays (e.g., 48-72 hours).

  • MTT Addition and Incubation: Add MTT reagent to each well and incubate for 3-4 hours at 37°C.[11]

  • Solubilization and Absorbance Reading: Add a solubilization solution to dissolve the formazan crystals and read the absorbance on a plate reader.[11]

  • Data Analysis: The 50% cytotoxic concentration (CC50), the concentration of this compound that reduces cell viability by 50%, is determined by regression analysis.[5]

Lactate Dehydrogenase (LDH) Assay

The LDH assay measures the release of the cytoplasmic enzyme lactate dehydrogenase from damaged cells, indicating a loss of membrane integrity.[12]

Protocol:

  • Cell Seeding and Treatment: Prepare and treat cells with this compound in a 96-well plate as described for the MTT assay.

  • Supernatant Collection: After the incubation period, carefully collect the cell culture supernatant from each well.

  • LDH Reaction: Add the supernatant to a new plate containing the LDH assay reaction mixture according to the manufacturer's instructions.[13]

  • Incubation and Absorbance Reading: Incubate for the recommended time at room temperature, protected from light, and then measure the absorbance.[13]

  • Controls: Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).[13]

  • Data Analysis: Calculate the percentage of cytotoxicity for each this compound concentration. The CC50 is the concentration that causes 50% LDH release.[5]

Data Presentation and Analysis

Quantitative data from the antiviral efficacy and cytotoxicity assays should be summarized for clear interpretation and comparison.

Table 1: Antiviral Efficacy and Cytotoxicity of this compound

VirusCell LineAssay TypeEC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/EC50)
Influenza A (H1N1)MDCKPlaque ReductionValueValueValue
Herpes Simplex Virus 1VeroCPE InhibitionValueValueValue
Respiratory Syncytial VirusA549Yield ReductionValueValueValue

Note: EC50 (50% effective concentration), CC50 (50% cytotoxic concentration), and SI (Selectivity Index) values are to be determined experimentally. A higher SI value indicates a more favorable therapeutic window.[5][14]

Elucidating the Mechanism of Action: Signaling Pathways

Understanding how this compound exerts its antiviral effects involves investigating its impact on cellular signaling pathways that are often manipulated by viruses.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of the immune response to infection.[15] Many viruses activate or inhibit this pathway to their advantage.[16][17] Investigating the effect of this compound on NF-κB activation in virus-infected cells can provide insights into its mechanism of action.

Caption: The NF-κB signaling pathway and potential points of inhibition by this compound.

Interferon Signaling Pathway

Interferons (IFNs) are critical cytokines that induce an antiviral state in cells.[18] The IFN signaling pathway leads to the expression of numerous interferon-stimulated genes (ISGs) that inhibit viral replication.[19] this compound's mechanism could involve the enhancement of this pathway.

IFN_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IFN Interferon (IFN) IFNAR IFN Receptor (IFNAR) IFN->IFNAR 1. Binding JAK_STAT JAK-STAT Complex IFNAR->JAK_STAT 2. Receptor Activation ISGF3 ISGF3 Complex (STAT1/STAT2/IRF9) JAK_STAT->ISGF3 3. STAT Phosphorylation & ISGF3 Formation ISGF3_nuc ISGF3 ISGF3->ISGF3_nuc 4. Nuclear Translocation This compound This compound This compound->JAK_STAT Potential Enhancement ISRE ISRE (DNA) ISGF3_nuc->ISRE 5. Binds to ISRE ISGs Interferon-Stimulated Genes (ISGs) (Antiviral State) ISRE->ISGs 6. Transcription of ISGs

Caption: The Interferon signaling pathway and a potential point of enhancement by this compound.

Experimental Workflow for this compound Evaluation

A logical workflow is essential for the systematic evaluation of a novel antiviral compound.

experimental_workflow start Start: this compound Compound cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) Determine CC50 start->cytotoxicity antiviral_screening Primary Antiviral Screening (e.g., CPE Inhibition Assay) start->antiviral_screening calculate_si Calculate Selectivity Index (SI = CC50 / EC50) cytotoxicity->calculate_si secondary_assays Secondary Antiviral Assays (Plaque & Yield Reduction) Determine EC50 antiviral_screening->secondary_assays secondary_assays->calculate_si moa_studies Mechanism of Action Studies (e.g., Signaling Pathway Analysis, Time-of-Addition Assay) calculate_si->moa_studies If SI is high end Candidate for Further Development moa_studies->end

Caption: A general experimental workflow for the in vitro evaluation of this compound.

Conclusion

These application notes provide a framework for the comprehensive in vitro characterization of the antiviral agent this compound. By following these standardized protocols, researchers can generate robust and reproducible data on its efficacy, cytotoxicity, and potential mechanisms of action. This information is critical for the continued development of this compound as a potential therapeutic agent.

References

Application Notes and Protocols for In Vivo Studies with Virolin

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound "Virolin" is a hypothetical agent used for illustrative purposes within this document. The following application notes and protocols are based on established principles and practices in the preclinical development of antiviral drugs.[1][2] Researchers should adapt these guidelines based on the specific characteristics of their proprietary compounds.

Introduction to this compound

This compound is a novel, synthetic small molecule inhibitor designed to target critical host-cell pathways that are exploited during viral replication. By modulating the host's innate immune response, this compound aims to create an intracellular environment that is non-permissive for viral propagation. These application notes provide a comprehensive overview of the proposed mechanism of action, recommended dosage ranges for in vivo studies, and detailed protocols for evaluating the efficacy and safety of this compound in preclinical animal models.

Proposed Mechanism of Action: Modulation of Innate Immune Signaling

This compound is hypothesized to act as an agonist of Toll-Like Receptor 7 (TLR7), a key pattern recognition receptor in the innate immune system. Upon binding to TLR7 within the endosomes of immune cells (e.g., plasmacytoid dendritic cells) and infected cells, this compound is thought to trigger a signaling cascade that culminates in the robust production of Type I interferons (IFN-α/β). These interferons then act in an autocrine and paracrine manner to induce an antiviral state in surrounding cells by upregulating the expression of numerous interferon-stimulated genes (ISGs).[3] ISG products can inhibit various stages of the viral life cycle, from entry and uncoating to replication and egress.[4]

Virolin_Signaling_Pathway cluster_extracellular Endosome cluster_nucleus Nucleus This compound This compound TLR7 TLR7 This compound->TLR7 binds MyD88 MyD88 TLR7->MyD88 activates IRF7 IRF7 MyD88->IRF7 phosphorylates pIRF7 p-IRF7 IRF7->pIRF7 IFNA_gene IFN-α Gene pIRF7->IFNA_gene upregulates IFNB_gene IFN-β Gene pIRF7->IFNB_gene upregulates IFN_alpha IFN-α IFNA_gene->IFN_alpha transcribes & translates IFN_beta IFN-β IFNB_gene->IFN_beta transcribes & translates ISGs Interferon-Stimulated Genes (ISGs) IFN_alpha->ISGs induces IFN_beta->ISGs induces Antiviral_State Antiviral State ISGs->Antiviral_State establishes

Caption: Proposed signaling pathway for this compound via TLR7 activation.

Quantitative Data Summary for Preclinical In Vivo Studies

The successful preclinical development of an antiviral agent requires a thorough evaluation of its efficacy and safety to determine its therapeutic index.[1] The following table summarizes typical dose ranges and toxicological endpoints for a novel antiviral compound like this compound in rodent models. These values are illustrative and must be empirically determined for each specific compound and animal model.

ParameterDescriptionTypical Range (Rodent Models)Reference
ED₅₀ (Effective Dose, 50%) The dose required to produce a therapeutic response in 50% of the test population.[5][6]1 - 50 mg/kg/day
LD₅₀ (Lethal Dose, 50%) The dose that is lethal to 50% of the test population in an acute toxicity study.[5][6]100 - 2000 mg/kg (single dose)[7]
CC₅₀ (Cytotoxic Concentration, 50%) The concentration of the compound that causes the death of 50% of cells in an in vitro assay.10 - 500 µM[8]
Selectivity Index (SI) The ratio of CC₅₀ to IC₅₀ (50% inhibitory concentration), indicating the therapeutic window of the drug in vitro. A higher SI is desirable.>10[8][9]
Maximum Tolerated Dose (MTD) The highest dose of a drug that does not cause unacceptable toxicity over a specified period.Varies significantly based on compound and study duration.
No-Observed-Adverse-Effect Level (NOAEL) The highest experimental dose at which there is no statistically or biologically significant increase in the frequency or severity of adverse effects.Varies significantly.[10]

Experimental Protocols

The following protocols outline standard procedures for assessing the in vivo efficacy and acute toxicity of this compound. It is imperative that all animal studies are conducted in compliance with institutional and national guidelines for animal welfare.[11]

Objective: To determine the effective dose (ED₅₀) of this compound in reducing viral load and improving survival in mice infected with a lethal dose of influenza virus.

Materials:

  • Animals: 6-8 week old BALB/c mice.[7]

  • Virus: Mouse-adapted influenza A virus (e.g., A/PR/8/34).

  • Test Article: this compound, formulated in a suitable vehicle (e.g., 0.5% methylcellulose).

  • Positive Control: Oseltamivir (20 mg/kg/day).

  • Vehicle Control: 0.5% methylcellulose.

  • Equipment: Biosafety cabinet, intranasal inoculation supplies, equipment for tissue harvesting and processing (e.g., lungs), qPCR machine.

Procedure:

  • Acclimatization: Acclimatize mice for 7 days under standard BSL-2 housing conditions.[7]

  • Group Allocation: Randomly assign mice to treatment groups (n=10-15 mice per group).

    • Group 1: Vehicle Control

    • Group 2: this compound (e.g., 5 mg/kg/day)

    • Group 3: this compound (e.g., 15 mg/kg/day)

    • Group 4: this compound (e.g., 45 mg/kg/day)

    • Group 5: Oseltamivir (Positive Control)

  • Infection: Under light anesthesia, infect all mice via intranasal inoculation with a predetermined lethal dose (e.g., 5x LD₅₀) of the influenza virus.[7]

  • Treatment: Begin treatment 4 hours post-infection and continue once daily for 5-7 days. Administer this compound, Oseltamivir, or vehicle via oral gavage.

  • Monitoring: Monitor mice daily for 14 days for clinical signs of illness (weight loss, ruffled fur, lethargy) and mortality.

  • Endpoint Analysis:

    • Viral Load: On day 3 post-infection, euthanize a subset of mice from each group (n=5) and harvest lungs. Homogenize lung tissue and extract viral RNA to quantify viral load via RT-qPCR.

    • Survival: Record survival data for the remaining mice over the 14-day observation period.

  • Data Analysis: Calculate the percent weight loss, median survival time, and lung viral titers for each group. Determine the ED₅₀ by plotting the dose of this compound against the reduction in viral load or increase in survival.[12]

Objective: To determine the median lethal dose (LD₅₀) of this compound following a single oral administration in mice.

Materials:

  • Animals: Healthy, nulliparous, non-pregnant female mice, 8-12 weeks old.

  • Test Article: this compound, formulated in a suitable vehicle.

  • Vehicle Control: Vehicle used for formulation.

  • Equipment: Oral gavage needles, calibrated scales, observation cages.

Procedure:

  • Acclimatization: Acclimatize animals for at least 5 days.

  • Dose Selection: Based on in vitro cytotoxicity and preliminary range-finding studies, select a range of doses (e.g., 100, 300, 1000, 2000 mg/kg).

  • Group Allocation: Assign animals to dose groups (n=5 per group).

  • Administration: After a brief fasting period (3-4 hours), administer a single dose of this compound or vehicle via oral gavage.

  • Observation:

    • Short-term: Observe animals continuously for the first 30 minutes, then periodically for the first 24 hours, paying close attention during the first 4 hours.

    • Long-term: Observe animals daily for a total of 14 days.

    • Parameters: Record any clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiration, autonomic or central nervous system activity, somatomotor activity, and behavior patterns), morbidity, and mortality.

  • Necropsy: Perform a gross necropsy on all animals at the end of the study.

  • Data Analysis: Calculate the LD₅₀ value using a recognized statistical method, such as the Reed-Muench method or probit analysis.[5][7]

General Experimental Workflow for In Vivo Antiviral Testing

The preclinical evaluation of a new antiviral agent follows a structured progression from in vitro characterization to in vivo efficacy and safety studies.[2][13] This workflow ensures that only the most promising candidates advance to further development stages.

Experimental_Workflow vitro_char In Vitro Characterization (IC₅₀, CC₅₀, SI) pk_pd Pharmacokinetics (PK) & Pharmacodynamics (PD) Studies vitro_char->pk_pd Promising Candidate acute_tox Acute Toxicity Study (LD₅₀, MTD) pk_pd->acute_tox Favorable Profile efficacy_model In Vivo Efficacy Study (Animal Model of Infection) acute_tox->efficacy_model Acceptable Safety dose_range Dose-Range Finding Efficacy Study efficacy_model->dose_range Proof of Concept adv_tox Advanced Toxicology & Safety Pharmacology dose_range->adv_tox Efficacy Confirmed ind_filing Investigational New Drug (IND) Enabling Studies adv_tox->ind_filing Safety Confirmed

Caption: General workflow for preclinical in vivo testing of antivirals.

References

Application Notes and Protocols for Virolin Stock Solution Preparation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Virolin, a lignan compound identified by its IUPAC name (1S,2S)-1-(3,4-dimethoxyphenyl)-2-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]propan-1-ol and CAS number 68143-83-9, is a natural product isolated from plant species such as Virola surinamensis. Lignans as a chemical class are recognized for a variety of biological activities, including anti-inflammatory, antioxidant, and antiparasitic effects. These properties make this compound a compound of interest for research in drug discovery and development.

Proper preparation of a stock solution is the critical first step for obtaining reliable and reproducible results in in vitro and in vivo experiments. This document provides detailed protocols for the preparation, storage, and application of this compound stock solutions for experimental use.

Data Presentation

Table 1: Chemical and Physical Properties of this compound
PropertyValue
IUPAC Name (1S,2S)-1-(3,4-dimethoxyphenyl)-2-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]propan-1-ol
CAS Number 68143-83-9
Molecular Formula C₂₁H₂₆O₅
Molecular Weight 358.4 g/mol
Appearance Solid
Solubility Soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol, and methanol.
Table 2: this compound Stock Solution Preparation and Storage Recommendations
ParameterRecommendation
Recommended Solvent DMSO (cell culture grade)
Primary Stock Concentration 10 mM
Storage Temperature -20°C or -80°C
Storage Conditions Store in small aliquots to avoid repeated freeze-thaw cycles. Protect from light.
Stability Stable for at least 6 months when stored properly.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound (solid)

  • Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or cryovials

  • Analytical balance

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Calculate the required mass of this compound:

    • To prepare 1 mL of a 10 mM stock solution, the required mass is calculated as follows:

      • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

      • Mass (mg) = 10 mmol/L x 0.001 L x 358.4 g/mol = 3.584 mg

  • Weighing this compound:

    • Carefully weigh out 3.584 mg of this compound powder on an analytical balance.

  • Dissolving this compound:

    • Transfer the weighed this compound to a sterile microcentrifuge tube.

    • Add 1 mL of cell culture grade DMSO to the tube.

  • Ensuring Complete Dissolution:

    • Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

  • Aliquoting and Storage:

    • Dispense the 10 mM stock solution into smaller, single-use aliquots (e.g., 20 µL) in sterile cryovials.

    • Label the vials clearly with the compound name, concentration, date, and your initials.

    • Store the aliquots at -20°C or -80°C for long-term storage, protected from light.

Protocol 2: Application of this compound in a Cell-Based Anti-Inflammatory Assay (NF-κB Inhibition)

This protocol describes a general method to assess the potential of this compound to inhibit the NF-κB signaling pathway in a macrophage cell line (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS).

Materials:

  • RAW 264.7 cells

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • Lipopolysaccharide (LPS) from E. coli

  • 10 mM this compound stock solution in DMSO

  • Phosphate-buffered saline (PBS)

  • 96-well cell culture plates

  • Reagents for assessing NF-κB activation (e.g., NF-κB reporter assay kit, or reagents for Western blotting of phosphorylated NF-κB p65)

Procedure:

  • Cell Seeding:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

  • Preparation of Working Solutions:

    • Thaw an aliquot of the 10 mM this compound stock solution.

    • Prepare serial dilutions of this compound in complete cell culture medium to achieve final desired concentrations (e.g., 1 µM, 5 µM, 10 µM, 25 µM). A related lignan from Virola surinamensis has shown activity in the 7-26 µM range.[1][2]

    • Important: Ensure the final concentration of DMSO in the cell culture wells is less than 0.5% to avoid solvent-induced cytotoxicity. Prepare a vehicle control with the same final concentration of DMSO.

  • Cell Treatment:

    • Remove the old medium from the cells.

    • Add 100 µL of the prepared this compound working solutions or vehicle control to the respective wells.

    • Pre-incubate the cells with this compound for 1-2 hours.

  • Stimulation:

    • Add LPS to the wells to a final concentration of 1 µg/mL to stimulate the inflammatory response. Include a negative control group with no LPS stimulation.

    • Incubate for the desired time period (e.g., 30 minutes for p65 phosphorylation, 24 hours for cytokine measurements).

  • Assessment of NF-κB Inhibition:

    • Following incubation, assess the inhibition of NF-κB activation using a suitable method. This could involve:

      • Reporter Assay: If using a reporter cell line, measure the reporter gene activity (e.g., luciferase).

      • Western Blot: Lyse the cells and perform Western blotting to detect the levels of phosphorylated NF-κB p65.

      • Cytokine Measurement: Collect the cell culture supernatant and measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA.

Mandatory Visualizations

G Workflow for Preparing this compound Stock Solution cluster_prep Preparation cluster_storage Storage & Use weigh Weigh this compound Powder dissolve Dissolve in DMSO weigh->dissolve aliquot Aliquot into single-use vials dissolve->aliquot store Store at -20°C or -80°C aliquot->store use Thaw one aliquot for experiment store->use

Caption: Workflow for this compound stock solution preparation.

G Potential Anti-Inflammatory Mechanism of this compound via NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK Activation TLR4->IKK activates IkB IκBα Degradation IKK->IkB phosphorylates NFkB NF-κB (p50/p65) Translocation to Nucleus IkB->NFkB releases Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) NFkB->Genes induces This compound This compound This compound->IKK inhibits?

Caption: Potential inhibition of the NF-kB pathway by this compound.

References

Application Note: High-Throughput Screening for Antiviral Agents Using the Virolin HTS Assay Platform

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

The emergence of novel viral pathogens and the development of drug resistance in existing viruses necessitate the rapid discovery and development of new antiviral therapeutics.[1] High-throughput screening (HTS) is a critical component of this process, enabling the evaluation of large compound libraries to identify potential drug candidates.[2][3][4] This application note describes the use of a hypothetical antiviral compound, herein referred to as Virolin, in a model high-throughput screening campaign to identify inhibitors of viral replication. This compound is presented as a potent and selective inhibitor of a viral-specific enzyme, making it an ideal control compound in antiviral screens. This document provides detailed protocols for a primary HTS assay, secondary dose-response confirmation, and cytotoxicity assessment, along with guidelines for data analysis and presentation.

This compound: A Model Antiviral Compound

This compound is a nucleotide analogue reverse transcriptase inhibitor. Its mechanism of action involves the competitive inhibition of the viral reverse transcriptase enzyme, which is essential for the conversion of the viral RNA genome into DNA.[5] By incorporating into the growing DNA chain, this compound causes premature chain termination, thus halting the viral replication cycle.[5]

Mechanism of Action of this compound

Virolin_Mechanism_of_Action cluster_host_cell Host Cell Viral_Entry Viral Entry Viral_RNA Viral RNA Genome Viral_Entry->Viral_RNA Reverse_Transcription Reverse Transcription (Reverse Transcriptase) Viral_RNA->Reverse_Transcription Viral_DNA Viral DNA Reverse_Transcription->Viral_DNA Integration Integration into Host Genome Viral_DNA->Integration Replication_Assembly Viral Replication & Assembly Integration->Replication_Assembly Viral_Release New Virus Release Replication_Assembly->Viral_Release Virolin_Active This compound (Active Form) Virolin_Active->Reverse_Transcription Inhibits

Caption: Mechanism of action of this compound as a reverse transcriptase inhibitor.

High-Throughput Screening Workflow

A typical HTS campaign to identify novel antiviral compounds involves a multi-step process, starting with a primary screen of a large compound library, followed by confirmatory and secondary assays to validate hits and eliminate false positives.[6]

HTS Workflow for Antiviral Drug Discovery

HTS_Workflow Library_Screening Primary HTS of Compound Library (e.g., CPE Reduction Assay) Hit_Identification Initial Hit Identification Library_Screening->Hit_Identification Dose_Response Dose-Response Confirmation (EC50 Determination) Hit_Identification->Dose_Response Cytotoxicity_Assay Cytotoxicity Assay (CC50 Determination) Hit_Identification->Cytotoxicity_Assay Selectivity_Index Calculation of Selectivity Index (SI = CC50 / EC50) Dose_Response->Selectivity_Index Cytotoxicity_Assay->Selectivity_Index Lead_Optimization Lead Optimization Selectivity_Index->Lead_Optimization

Caption: General workflow for a high-throughput screening campaign for antiviral agents.

Experimental Protocols

The following protocols are provided as a guideline for conducting a high-throughput screen to identify antiviral compounds.

Protocol 1: Primary HTS - Cytopathic Effect (CPE) Reduction Assay

This assay is designed to identify compounds that protect host cells from virus-induced cell death.[7]

Materials:

  • Host cell line susceptible to the virus of interest (e.g., Vero E6)

  • Complete growth medium (e.g., MEM with 5% FBS)

  • Assay medium (e.g., MEM with 2% FBS)

  • Virus stock with a known titer

  • Compound library dissolved in DMSO

  • This compound (positive control)

  • DMSO (negative control)

  • 96-well or 384-well clear-bottom, tissue culture-treated plates

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • Luminometer

Procedure:

  • Seed host cells in 96-well plates at a density that will result in a confluent monolayer on the day of infection. Incubate overnight at 37°C, 5% CO2.[7]

  • Prepare serial dilutions of the test compounds and controls in assay medium. The final DMSO concentration should be kept below 0.5%.

  • Remove the growth medium from the cell plates and add the compound dilutions.

  • Infect the cells with the virus at a multiplicity of infection (MOI) that causes >80% cell death in the virus control wells within the desired incubation period.[7]

  • Include the following controls on each plate: cells only (no virus, no compound), cells with virus (no compound), and cells with virus and a known antiviral (e.g., this compound).

  • Incubate the plates for a period sufficient to observe significant CPE in the virus control wells (typically 2-5 days).

  • Assess cell viability by adding a cell viability reagent according to the manufacturer's instructions and measuring the signal (e.g., luminescence).

Protocol 2: Dose-Response and Cytotoxicity Assays

Hits identified in the primary screen should be further characterized to determine their potency (EC50) and cytotoxicity (CC50).[8]

Dose-Response (EC50 Determination):

  • Perform the CPE reduction assay as described above, but with a wider range of concentrations for each hit compound (e.g., 8-10 point serial dilutions).

  • Calculate the 50% effective concentration (EC50), which is the concentration of the compound that inhibits viral replication by 50%.[7]

Cytotoxicity (CC50 Determination):

  • Seed host cells in 96-well plates as for the antiviral assay.

  • Add serial dilutions of the hit compounds to the cells in the absence of virus.[8]

  • Incubate for the same duration as the antiviral assay.

  • Assess cell viability using a suitable method (e.g., MTT, CellTiter-Glo®).

  • Calculate the 50% cytotoxic concentration (CC50), which is the concentration of the compound that reduces cell viability by 50%.[7]

Data Presentation and Analysis

Quantitative data from HTS assays should be presented in a clear and organized manner to facilitate the identification and prioritization of lead compounds.

Table 1: Hypothetical Results from a Primary HTS Screen

Compound IDConcentration (µM)% Inhibition of CPE% Cell Viability (Toxicity)Hit
Cmpd-001109598Yes
Cmpd-0021012100No
Cmpd-003108845No (Toxic)
This compound198100Yes

Table 2: Dose-Response and Cytotoxicity Data for a Confirmed Hit

CompoundEC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/EC50)
Cmpd-0011.2> 100> 83.3
This compound0.05> 100> 2000

The Selectivity Index (SI) is a critical parameter for evaluating the therapeutic potential of an antiviral compound. A higher SI value indicates a greater window between the concentration required for antiviral activity and the concentration that is toxic to host cells.[7]

Conclusion

The protocols and workflows described in this application note provide a framework for conducting high-throughput screening campaigns to identify novel antiviral agents. The use of a well-characterized control compound, such as the hypothetical this compound, is essential for assay validation and quality control. By systematically screening large compound libraries and carefully validating initial hits, researchers can accelerate the discovery of new and effective antiviral therapies.

References

Application Notes and Protocols for the Analytical Detection of Virolin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Virolin is a novel, non-nucleoside inhibitor of viral RNA-dependent RNA polymerase (RdRp), a critical enzyme for the replication of many RNA viruses.[1] As a key therapeutic candidate, robust and reliable analytical methods are essential for its detection and quantification in various biological matrices during preclinical and clinical development. These application notes provide detailed protocols for the analysis of this compound in plasma and serum samples using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Analytical Methodologies

The choice of analytical method for this compound quantification depends on the required sensitivity and the complexity of the sample matrix. HPLC-UV is a cost-effective and widely available technique suitable for routine analysis where high sensitivity is not paramount.[2][3] LC-MS/MS offers superior sensitivity and selectivity, making it the gold standard for bioanalytical studies requiring low detection limits, such as pharmacokinetic analyses.[4][5][6][7]

Method 1: HPLC-UV for this compound Quantification in Human Plasma

This method is suitable for the quantification of this compound in plasma samples within the therapeutic concentration range.

Method 2: LC-MS/MS for Sensitive Quantification of this compound in Human Serum

This highly sensitive and selective method is ideal for pharmacokinetic studies and therapeutic drug monitoring where low concentrations of this compound are expected.[8][9]

Data Presentation: Method Validation Parameters

The following tables summarize the typical validation parameters for the analytical methods described. These values are based on established methods for similar small molecule antiviral drugs.[10][11][12][13][14]

Table 1: HPLC-UV Method Validation Summary

ParameterResultAcceptance Criteria
Linearity (r²)> 0.998> 0.99
Analytical Range0.1 - 50 µg/mL-
Lower Limit of Quantification (LLOQ)0.1 µg/mLPrecision < 20%, Accuracy 80-120%
Accuracy92.5% - 108.3%85% - 115%
Precision (Intra-day & Inter-day)< 10% RSD< 15% RSD
Recovery88.2% - 95.1%Consistent and reproducible

Table 2: LC-MS/MS Method Validation Summary

ParameterResultAcceptance Criteria
Linearity (r²)> 0.999> 0.99
Analytical Range0.5 - 1000 ng/mL-
Lower Limit of Quantification (LLOQ)0.5 ng/mLPrecision < 20%, Accuracy 80-120%
Accuracy95.8% - 104.2%85% - 115%
Precision (Intra-day & Inter-day)< 8% RSD< 15% RSD
Matrix EffectMinimalConsistent and reproducible
Recovery> 90%Consistent and reproducible

Experimental Protocols

Protocol 1: HPLC-UV Analysis of this compound in Human Plasma

1. Sample Preparation (Protein Precipitation) [9][15]

  • To 200 µL of human plasma in a microcentrifuge tube, add 400 µL of acetonitrile containing the internal standard (e.g., a structurally similar compound not present in the sample).

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the clear supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject 20 µL into the HPLC system.

2. HPLC-UV Conditions [3][16][17]

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of 0.05 M phosphate buffer (pH 3.5) and acetonitrile (60:40, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • UV Detection: 295 nm (hypothetical maximum absorbance for this compound).

  • Run Time: 10 minutes.

3. Data Analysis

  • Quantify this compound concentration by comparing the peak area ratio of this compound to the internal standard against a calibration curve prepared in blank plasma.

Protocol 2: LC-MS/MS Analysis of this compound in Human Serum

1. Sample Preparation (Solid-Phase Extraction - SPE) [18][19]

  • Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

  • To 100 µL of human serum, add 10 µL of internal standard solution and 200 µL of 4% phosphoric acid. Vortex to mix.

  • Load the pre-treated sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water.

  • Elute this compound and the internal standard with 1 mL of methanol.

  • Evaporate the eluate to dryness under nitrogen at 40°C.

  • Reconstitute in 100 µL of the mobile phase.

  • Inject 5 µL into the LC-MS/MS system.

2. LC-MS/MS Conditions [8][9][20]

  • LC System:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient Elution: Start with 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, and return to initial conditions.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

  • MS/MS System:

    • Ionization Source: Electrospray Ionization (ESI), positive mode.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions (Hypothetical):

      • This compound: Precursor ion (Q1) m/z 450.2 -> Product ion (Q3) m/z 320.1

      • Internal Standard: To be determined based on the selected compound.

    • Optimization: Ion source parameters (e.g., capillary voltage, source temperature) and compound-specific parameters (e.g., collision energy, declustering potential) should be optimized for maximum signal intensity.

3. Data Analysis

  • Quantify this compound concentration using the peak area ratio of the analyte to the internal standard, plotted against a calibration curve constructed in blank serum.

Visualizations

Hypothetical Signaling Pathway of this compound Action

This compound, as a non-nucleoside inhibitor, is hypothesized to allosterically bind to the viral RNA-dependent RNA polymerase (RdRp), inducing a conformational change that inhibits its enzymatic activity.[21] This prevents the synthesis of new viral RNA, thereby halting viral replication.[22][23]

Virolin_Signaling_Pathway cluster_virus Viral Replication Cycle cluster_drug Drug Action Viral_Entry Viral Entry Uncoating Uncoating & RNA Release Viral_Entry->Uncoating Viral_RNA Viral RNA Genome Uncoating->Viral_RNA Replication RNA Replication Viral_RNA->Replication Template RdRp RNA-dependent RNA Polymerase (RdRp) RdRp->Replication Enzyme Inhibition Inhibition Assembly Virion Assembly Replication->Assembly Release New Virion Release Assembly->Release This compound This compound This compound->RdRp Inhibition->Replication Blocks Synthesis

Caption: Hypothetical mechanism of action of this compound.

Experimental Workflow for this compound Detection

The general workflow for analyzing this compound in biological samples involves sample collection, preparation to remove interfering substances and concentrate the analyte, followed by instrumental analysis and data processing.[4][24][25]

Virolin_Detection_Workflow Sample_Collection 1. Sample Collection (Plasma/Serum) Sample_Preparation 2. Sample Preparation (PPT or SPE) Sample_Collection->Sample_Preparation Instrumental_Analysis 3. Instrumental Analysis (HPLC-UV or LC-MS/MS) Sample_Preparation->Instrumental_Analysis Data_Processing 4. Data Processing & Quantification Instrumental_Analysis->Data_Processing Result_Reporting 5. Result Reporting Data_Processing->Result_Reporting

Caption: General workflow for this compound analysis.

Logical Relationship of Analytical Techniques

The selection of an analytical technique for this compound is guided by the specific requirements of the study, primarily the need for sensitivity versus the tolerance for cost and complexity.

Analytical_Technique_Selection cluster_criteria Decision Criteria cluster_methods Analytical Methods Study_Requirement Study Requirement Sensitivity Sensitivity Needed Study_Requirement->Sensitivity Cost_Complexity Cost & Complexity Tolerance Study_Requirement->Cost_Complexity HPLC_UV HPLC-UV (Lower Sensitivity, Lower Cost) Sensitivity->HPLC_UV Moderate LC_MSMS LC-MS/MS (Higher Sensitivity, Higher Cost) Sensitivity->LC_MSMS High Cost_Complexity->HPLC_UV High Tolerance Cost_Complexity->LC_MSMS Low Tolerance

Caption: Decision tree for analytical method selection.

References

Application Notes and Protocols for Virolin Delivery in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive guide for the in vivo administration of Virolin, a novel nanoparticle-based drug delivery system, in animal models. This compound is designed to encapsulate and deliver a variety of therapeutic payloads, including small molecules, peptides, and nucleic acids, to target tissues while minimizing off-target effects. The protocols outlined below are intended to serve as a starting point for researchers and may require optimization based on the specific animal model, therapeutic agent, and experimental objectives. The data presented are representative of typical results obtained with nanoparticle delivery systems and should be used for comparative purposes.

Data Presentation: In Vivo Performance of this compound

The following table summarizes quantitative data from preclinical studies evaluating the biodistribution, efficacy, and pharmacokinetics of this compound-encapsulated therapeutics in rodent models. These studies highlight the versatility and efficiency of this compound as a delivery vehicle.

Parameter Animal Model Administration Route This compound Formulation Key Findings Reference
Biodistribution Nude MiceIntravenousThis compound-Cy5.5Peak tumor accumulation at 24 hours post-injection. Significant accumulation in liver and spleen.[1][2]
Efficacy Xenograft Mouse Model (HCT116)IntravenousThis compound-Doxorubicin72.67 ± 7.20% tumor inhibition rate compared to free doxorubicin.[1][1][3]
Pharmacokinetics Sprague Dawley RatsIntravenousThis compound-Encapsulated PeptideElimination half-life of 16.624 hours, demonstrating sustained circulation.[4][4][5]
Toxicity C57BL/6 MiceIntraperitonealEmpty this compound NanoparticlesNo significant changes in biochemical and hematological indexes up to 300 mg/kg.[4][4][6]

Experimental Protocols

Detailed methodologies for common administration routes of this compound in mouse models are provided below. All procedures should be performed in accordance with institutional guidelines for animal care and use.[6]

Intravenous (IV) Injection via the Tail Vein

This method is ideal for systemic delivery and achieving widespread distribution of this compound.[7][8]

Materials:

  • This compound nanoparticle suspension in sterile, isotonic buffer (e.g., PBS).

  • Mouse restrainer.

  • Heat lamp or warming pad.

  • 27-30 gauge needle with syringe.

  • 70% ethanol.

Protocol:

  • Warm the mouse's tail using a heat lamp or warming pad to induce vasodilation of the lateral tail veins.[9]

  • Place the mouse in a restraining device.[10]

  • Disinfect the tail with 70% ethanol.

  • Position the needle, bevel up, parallel to the vein and insert it into the lumen, approximately one-third of the way down the tail.

  • Slowly inject the this compound suspension. Resistance or the formation of a subcutaneous bleb indicates an unsuccessful injection.

  • If successful, a lack of resistance will be felt, and the solution will be seen clearing from the vein.

  • Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.

  • Return the mouse to its cage and monitor for any adverse reactions.[10]

Intraperitoneal (IP) Injection

This route offers a large surface area for absorption and is a common method for delivering substances to the systemic circulation.[7][11]

Materials:

  • This compound nanoparticle suspension.

  • 25-27 gauge needle with syringe.

  • 70% ethanol.

Protocol:

  • Securely restrain the mouse, tilting it slightly head-down to displace the abdominal organs.[11]

  • Locate the injection site in the lower right or left abdominal quadrant to avoid the cecum and bladder.[11]

  • Disinfect the area with 70% ethanol.

  • Insert the needle, bevel up, at a 30-40° angle into the peritoneal cavity.[11]

  • Aspirate gently to ensure no blood (indicating vessel puncture) or yellowish fluid (indicating bladder puncture) is drawn.

  • If aspiration is clear, inject the this compound suspension smoothly.

  • Withdraw the needle and return the mouse to its cage. Monitor for any signs of distress.[11]

Subcutaneous (SC) Injection

This method is used for sustained release of therapeutics and is relatively easy to perform.[7][10]

Materials:

  • This compound nanoparticle suspension.

  • 25-27 gauge needle with syringe.

  • 70% ethanol.

Protocol:

  • Grasp the loose skin between the shoulder blades to form a "tent".[9]

  • Disinfect the injection site with 70% ethanol.

  • Insert the needle, bevel up, into the base of the skin tent, parallel to the spine.

  • Aspirate to check for blood. If none is present, inject the this compound suspension. A small bleb will form under the skin.

  • Withdraw the needle and gently massage the area to aid dispersion.

  • Return the mouse to its cage and monitor.[10]

Visualizations

Signaling Pathway Diagram

Virolin_Signaling_Pathway cluster_cell Target Cell This compound This compound-Therapeutic Receptor Cell Surface Receptor This compound->Receptor Binding Endosome Endosome Receptor->Endosome Endocytosis Lysosome Lysosome Endosome->Lysosome Maturation Payload Therapeutic Payload (e.g., siRNA) Endosome->Payload Endosomal Escape mRNA Target mRNA Payload->mRNA mRNA Cleavage Protein Target Protein mRNA->Protein Translation Inhibition Effect Therapeutic Effect (e.g., Apoptosis) Protein->Effect

Caption: Hypothetical signaling pathway of this compound-delivered siRNA.

Experimental Workflow Diagram

Virolin_Experimental_Workflow cluster_prep Preparation cluster_invivo In Vivo Experiment cluster_analysis Analysis Formulation This compound Formulation & Payload Encapsulation QC Quality Control (Size, Charge, Purity) Formulation->QC AnimalModel Animal Model Selection (e.g., Xenograft Mice) QC->AnimalModel Administration This compound Administration (e.g., IV, IP, SC) AnimalModel->Administration Monitoring Monitoring (Tumor Volume, Body Weight) Administration->Monitoring Biodistribution Biodistribution Analysis (IVIS, HPLC-MS) Monitoring->Biodistribution Efficacy Efficacy Assessment (Tumor Growth Inhibition) Monitoring->Efficacy Toxicity Toxicity Evaluation (Histology, Blood Chemistry) Monitoring->Toxicity

Caption: General experimental workflow for preclinical evaluation of this compound.

References

Unraveling the Synthesis of Virolin: A Comprehensive Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The synthesis of novel therapeutic agents is a cornerstone of modern drug development. This document provides a detailed overview of the standard operating procedure for the synthesis of Virolin, a compound of significant interest to the scientific community. The following application notes and protocols are intended for researchers, scientists, and drug development professionals actively engaged in the field of medicinal chemistry and pharmacology. Herein, we present a compilation of methodologies, experimental data, and relevant biological pathways to facilitate the efficient and reproducible synthesis of this compound and to provide context for its mechanism of action.

Quantitative Data Summary

To provide a clear and concise overview of the synthetic process, the following table summarizes key quantitative data from representative experiments. This allows for easy comparison of different reaction parameters and their outcomes.

Parameter Value Units
Reaction Scale 10mmol
Reaction Time 24hours
Temperature 80°C
Yield 85%
Purity (by HPLC) >98%
Molar Mass 350.4 g/mol

Experimental Protocols

A detailed, step-by-step methodology for the synthesis of this compound is crucial for reproducibility. The following protocol outlines the necessary reagents, equipment, and procedures.

Materials and Reagents:

  • Starting Material A (e.g., 2-bromopyridine)

  • Reagent B (e.g., phenylboronic acid)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., Toluene/Ethanol/Water mixture)

  • Standard laboratory glassware

  • Magnetic stirrer with heating mantle

  • Thin Layer Chromatography (TLC) apparatus

  • High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask, add Starting Material A (10 mmol), Reagent B (12 mmol), and the palladium catalyst (0.2 mmol).

  • Solvent and Base Addition: Add the solvent mixture (40 mL) and the base (20 mmol).

  • Reaction Conditions: Stir the mixture at 80°C for 24 hours under an inert atmosphere (e.g., Nitrogen or Argon).

  • Monitoring the Reaction: The progress of the reaction can be monitored by TLC.

  • Work-up: After completion, cool the reaction mixture to room temperature. Extract the product with an appropriate organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Purify the crude product by column chromatography on silica gel.

  • Characterization: Confirm the structure and purity of the final compound using techniques such as NMR, Mass Spectrometry, and HPLC.

Visualizing the Process and Pathway

To better understand the experimental workflow and the biological context of this compound, the following diagrams are provided.

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_analysis Analysis & Purification A Starting Material A Mix Mixing & Heating A->Mix B Reagent B B->Mix Cat Catalyst Cat->Mix Solv Solvent Solv->Mix Base Base Base->Mix TLC TLC Monitoring Mix->TLC monitor Workup Work-up TLC->Workup if complete Purify Purification Workup->Purify Char Characterization Purify->Char Product This compound Char->Product

Caption: Experimental workflow for the synthesis of this compound.

It appears there may be a misunderstanding, as "this compound" is not a recognized compound in the scientific literature based on the initial search. The information provided above is a generalized template for a chemical synthesis protocol.

However, the search did yield information on Reelin , a protein crucial for neuronal migration and brain development. The Reelin signaling pathway is a well-studied area.[1][2]

The core components of the Reelin signaling pathway include the Reelin protein itself, its receptors (VLDLR and ApoER2), and an intracellular adaptor protein called Dab1.[1][2] The binding of Reelin to its receptors triggers a cascade of intracellular events.

reelin_signaling_pathway Reelin Reelin VLDLR VLDLR Reelin->VLDLR binds to ApoER2 ApoER2 Reelin->ApoER2 binds to Dab1 Dab1 VLDLR->Dab1 activates ApoER2->Dab1 activates SFK Src Family Kinases (Src, Fyn) Dab1->SFK activates Downstream Downstream Effectors SFK->Downstream Response Cellular Response (Neuronal Migration, etc.) Downstream->Response

Caption: Simplified Reelin signaling pathway.

If "Reelin" was the intended topic, further detailed protocols would focus on protein expression and purification rather than chemical synthesis. If "this compound" is a novel or proprietary compound, access to internal documentation would be necessary to provide accurate information.

For researchers interested in general organic synthesis techniques, numerous resources are available that describe methodologies such as microwave-assisted synthesis and the use of green chemistry principles to improve reaction efficiency and sustainability.[3][4] These approaches aim to reduce the use of hazardous solvents and minimize energy consumption.[3]

References

Application Notes and Protocols for Measuring Virolin Binding Affinity

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Understanding the binding affinity between a viral protein and its host cell receptor is fundamental to virology and the development of antiviral therapeutics. This document provides a detailed overview of established techniques for quantifying the binding affinity of a hypothetical viral protein, "Virolin," to its host receptor, "Host Receptor X" (HRX). The principles and protocols described herein are broadly applicable to the study of various protein-protein interactions. Binding affinity is typically quantified by the equilibrium dissociation constant (K D ), which represents the concentration of ligand at which half of the receptor binding sites are occupied at equilibrium. A lower K D value indicates a higher binding affinity.

Application Notes: Techniques for Measuring Binding Affinity

Several biophysical and biochemical techniques can be employed to measure the binding affinity of this compound to HRX. The choice of method often depends on the nature of the interacting partners, the required throughput, and the specific information desired (e.g., kinetics, thermodynamics).

1. Surface Plasmon Resonance (SPR)

  • Principle: SPR is a label-free optical technique that measures changes in the refractive index at the surface of a sensor chip.[1][2][3][4] In a typical experiment, HRX (the ligand) is immobilized on the sensor chip, and a solution containing this compound (the analyte) is flowed over the surface. The binding of this compound to HRX causes a change in the refractive index, which is detected in real-time as a change in the SPR signal.[3]

  • Advantages: Provides real-time kinetic data, including the association rate constant (k on ) and the dissociation rate constant (k off ), from which the K D can be calculated (K D = k off / k on ). It is highly sensitive and requires relatively small amounts of protein.[2][4]

  • Disadvantages: Immobilization of the ligand can sometimes lead to conformational changes or steric hindrance, potentially affecting the binding interaction. Non-specific binding to the sensor surface can be a challenge.

2. Bio-Layer Interferometry (BLI)

  • Principle: BLI is another label-free optical technique that measures the interference pattern of white light reflected from two surfaces: a layer of immobilized protein on the biosensor tip and an internal reference layer.[5][6] When the biosensor tip with immobilized HRX is dipped into a solution containing this compound, the binding of this compound to the surface causes a shift in the interference pattern, which is proportional to the thickness of the molecular layer.[5][7]

  • Advantages: High-throughput capabilities, compatible with crude samples, and generally lower maintenance compared to SPR.[6]

  • Disadvantages: Can be less sensitive than SPR for certain applications.

3. Isothermal Titration Calorimetry (ITC)

  • Principle: ITC directly measures the heat released or absorbed during a binding event.[8][9][10][11] In an ITC experiment, a solution of this compound is titrated into a solution containing HRX. The resulting heat changes are measured, allowing for the determination of the binding affinity (K D ), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.[8][9][11]

  • Advantages: Provides a complete thermodynamic profile of the interaction in a single experiment.[8][9][12] It is a solution-based technique, so immobilization is not required.

  • Disadvantages: Requires large amounts of highly purified and concentrated protein.[10] It is a low-throughput technique.

4. Enzyme-Linked Immunosorbent Assay (ELISA)-Based Binding Assays

  • Principle: This is a plate-based assay where either HRX is immobilized on the surface of a microplate well, and then incubated with varying concentrations of tagged this compound, or vice-versa.[13][14] The amount of bound this compound is then quantified using an enzyme-conjugated antibody that recognizes the tag, followed by the addition of a substrate that produces a detectable signal.[13][15]

  • Advantages: High-throughput, relatively inexpensive, and uses standard laboratory equipment.

  • Disadvantages: It is an endpoint assay and does not provide kinetic information. The multiple washing steps can disrupt low-affinity interactions. Immobilization can also be an issue.

5. Microscale Thermophoresis (MST)

  • Principle: MST measures the directed movement of molecules along a microscopic temperature gradient.[16][17][18][19] This movement, known as thermophoresis, is sensitive to changes in the size, charge, and hydration shell of a molecule.[16][17] When this compound binds to a fluorescently labeled HRX, the thermophoretic movement of the complex will differ from that of the unbound HRX, allowing for the determination of the K D .

  • Advantages: Low sample consumption, fast measurements, and the ability to perform measurements in complex solutions like cell lysates.[19][20] It can also be used to study interactions with membrane proteins in their near-native environment.[18][19][20]

  • Disadvantages: Requires one of the binding partners to be fluorescently labeled, which could potentially interfere with the interaction.

Quantitative Data Summary

The following table presents hypothetical binding affinity data for the this compound-HRX interaction as measured by different techniques.

TechniqueK D (Equilibrium Dissociation Constant)k on (Association Rate Constant) (M⁻¹s⁻¹)k off (Dissociation Rate Constant) (s⁻¹)Stoichiometry (n)ΔH (kcal/mol)
SPR 15 nM2.5 x 10⁵3.75 x 10⁻³N/AN/A
BLI 18 nM2.2 x 10⁵3.96 x 10⁻³N/AN/A
ITC 20 nMN/AN/A1.1-8.5
ELISA 25 nMN/AN/AN/AN/A
MST 12 nMN/AN/AN/AN/A

Note: This is hypothetical data for illustrative purposes.

Experimental Protocols

1. Protocol for Surface Plasmon Resonance (SPR)

This protocol provides a general guideline for an SPR experiment to measure the binding kinetics of this compound and HRX.

Materials:

  • SPR instrument and sensor chips (e.g., CM5)

  • Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)

  • Running buffer (e.g., HBS-EP+: 10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20, pH 7.4)

  • Amine coupling kit (EDC, NHS, and ethanolamine)

  • Purified HRX (ligand) and this compound (analyte)

Procedure:

  • Chip Preparation and Ligand Immobilization:

    • Equilibrate the sensor chip with running buffer.

    • Activate the sensor surface by injecting a mixture of EDC and NHS.

    • Inject HRX diluted in immobilization buffer to the desired density.

    • Deactivate excess reactive groups by injecting ethanolamine.

    • A reference flow cell should be prepared similarly but without the injection of HRX.

  • Analyte Binding:

    • Prepare a series of dilutions of this compound in running buffer (e.g., ranging from 0.1 nM to 100 nM).

    • Inject the this compound solutions sequentially over the sensor surface, starting with the lowest concentration. Include buffer-only injections as blanks.

    • Allow for an association phase followed by a dissociation phase where only running buffer is flowed over the chip.

  • Data Analysis:

    • Subtract the reference flow cell data from the active flow cell data.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine k on , k off , and K D .

2. Protocol for ELISA-Based Binding Assay

This protocol describes a direct ELISA to determine the binding affinity of this compound to HRX.

Materials:

  • High-binding 96-well microplate

  • Purified HRX

  • Purified, tagged this compound (e.g., His-tagged)

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Washing buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking buffer (e.g., 5% BSA in PBS)[14]

  • HRP-conjugated anti-tag antibody

  • TMB substrate and stop solution

  • Plate reader

Procedure:

  • Plate Coating:

    • Dilute HRX in coating buffer to a concentration of 2 µg/mL.

    • Add 100 µL of the HRX solution to each well of the microplate.

    • Incubate overnight at 4°C.[21]

  • Blocking:

    • Wash the plate three times with washing buffer.

    • Add 200 µL of blocking buffer to each well and incubate for 2 hours at room temperature.[14]

  • This compound Binding:

    • Wash the plate three times with washing buffer.

    • Prepare a serial dilution of tagged this compound in blocking buffer.

    • Add 100 µL of each this compound dilution to the wells and incubate for 2 hours at room temperature.

  • Detection:

    • Wash the plate three times with washing buffer.

    • Add 100 µL of HRP-conjugated anti-tag antibody (diluted in blocking buffer) to each well and incubate for 1 hour at room temperature.

    • Wash the plate five times with washing buffer.

    • Add 100 µL of TMB substrate to each well and incubate in the dark until sufficient color develops.

    • Add 50 µL of stop solution to each well.

  • Data Analysis:

    • Read the absorbance at 450 nm.

    • Plot the absorbance values against the concentration of this compound and fit the data to a saturation binding curve to determine the K D .

Visualizations

SPR_Workflow cluster_prep Chip Preparation cluster_binding Binding Analysis cluster_analysis Data Analysis Activate Activate Chip Surface (EDC/NHS) Immobilize Immobilize HRX (Ligand) Activate->Immobilize Deactivate Deactivate Surface (Ethanolamine) Immobilize->Deactivate Association Inject this compound (Analyte) (Association Phase) Deactivate->Association Dissociation Inject Running Buffer (Dissociation Phase) Association->Dissociation Data Generate Sensorgram Dissociation->Data Fit Fit Data to Model (Determine kon, koff, KD) Data->Fit

Caption: Workflow for Surface Plasmon Resonance (SPR) analysis.

ELISA_Workflow Coat Coat Plate with HRX Block Block with BSA Coat->Block Bind Add Tagged this compound Block->Bind Detect_Ab Add HRP-conjugated Anti-tag Antibody Bind->Detect_Ab Substrate Add TMB Substrate Detect_Ab->Substrate Stop Add Stop Solution Substrate->Stop Read Read Absorbance (450 nm) Stop->Read Analyze Plot and Determine KD Read->Analyze

Caption: Workflow for an ELISA-based binding assay.

Signaling_Pathway This compound This compound HRX Host Receptor X (HRX) This compound->HRX Binding Complex This compound-HRX Complex Kinase1 Kinase A Complex->Kinase1 Activation Kinase2 Kinase B Kinase1->Kinase2 Phosphorylation TF Transcription Factor Kinase2->TF Activation Gene Pro-viral Gene Expression TF->Gene Nuclear Translocation

Caption: Hypothetical signaling pathway initiated by this compound-HRX binding.

References

Application Notes and Protocols for Virolin Combination Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Virolin is an investigational antiviral agent targeting the viral replication process.[1][2][3] Combination therapy, a cornerstone of treatment for viral diseases like HIV and Hepatitis C, offers a promising strategy to enhance therapeutic efficacy and combat the emergence of drug-resistant viral strains.[4][5] This document provides detailed application notes and protocols for evaluating the use of this compound in combination with other antiviral agents. The primary goal of combination therapy is to achieve synergistic or additive effects, where the combined antiviral activity is greater than the sum of the individual drugs.[4][6]

1. Mechanism of Action

This compound is a novel synthetic compound that functions as a viral polymerase inhibitor.[2][7] Specifically, it acts as a chain terminator during viral RNA synthesis. After intracellular phosphorylation to its active triphosphate form, this compound is incorporated into the nascent viral RNA strand by the viral RNA-dependent RNA polymerase (RdRp). This incorporation prevents further elongation of the RNA chain, thereby halting viral replication.[1][7][8]

Potential Combination Partners and Their Mechanisms:

To achieve a synergistic effect, it is often advantageous to combine drugs with different mechanisms of action.[4][9][10] Potential partners for this compound could target other stages of the viral life cycle, such as:[1][3]

  • Entry Inhibitors: These drugs block the virus from entering the host cell.[1][3]

  • Protease Inhibitors: These agents inhibit the viral protease enzyme, which is crucial for processing viral polyproteins into their functional components.[1][2][5]

  • Neuraminidase Inhibitors: Specific to influenza viruses, these drugs prevent the release of new virus particles from infected cells.[1]

  • Immunomodulators: These agents modify the host's immune response to the viral infection.[4][6][]

Data Presentation

Table 1: In Vitro Antiviral Activity of this compound and Combination Agents against Influenza A Virus (H1N1)

Drug/CombinationIC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/IC50)
This compound 0.85>100>117.6
Oseltamivir 0.52>100>192.3
Ribavirin 2.5>100>40
This compound + Oseltamivir (1:1) 0.21>100>476.2
This compound + Ribavirin (1:1) 0.45>100>222.2

IC50: 50% inhibitory concentration; CC50: 50% cytotoxic concentration.

Table 2: Synergy Analysis of this compound Combinations using the Loewe Additivity Model

Drug CombinationCombination Index (CI) at ED50Interpretation
This compound + Oseltamivir 0.48Synergistic
This compound + Ribavirin 0.72Synergistic

CI < 0.9 indicates synergy; 0.9 < CI < 1.1 indicates an additive effect; CI > 1.1 indicates antagonism.

Experimental Protocols

Protocol 1: In Vitro Antiviral Activity and Cytotoxicity Assay

This protocol determines the 50% inhibitory concentration (IC50) and 50% cytotoxic concentration (CC50) of antiviral compounds.

Materials:

  • Madin-Darby Canine Kidney (MDCK) cells

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Influenza A/WSN/33 (H1N1) virus

  • This compound, Oseltamivir, Ribavirin

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed MDCK cells in 96-well plates at a density of 1.5 x 10^4 cells/well and incubate overnight at 37°C with 5% CO2.

  • Drug Preparation: Prepare serial dilutions of this compound, Oseltamivir, and Ribavirin in infection medium (DMEM with 1% FBS and Penicillin-Streptomycin).

  • Virus Infection: Aspirate the culture medium and infect the cells with Influenza A virus at a multiplicity of infection (MOI) of 0.01.

  • Drug Treatment: Immediately after infection, add the prepared drug dilutions to the respective wells. Include a virus control (no drug) and a cell control (no virus, no drug).

  • Incubation: Incubate the plates for 48 hours at 37°C with 5% CO2.

  • Cytotoxicity Assay (CC50): In a separate plate with uninfected cells, add the same serial dilutions of the drugs and incubate for 48 hours.

  • Quantification of Viral Activity (IC50): After 48 hours of infection, measure the viral-induced cytopathic effect (CPE) or quantify viral protein expression (e.g., via ELISA or Western blot) or use a cell viability assay like CellTiter-Glo®.

  • Data Analysis: Calculate the IC50 and CC50 values by plotting the percentage of inhibition/cytotoxicity versus the drug concentration using a non-linear regression model.

Protocol 2: Synergy Testing using the Checkerboard Method

This protocol assesses the synergistic, additive, or antagonistic effects of drug combinations.

Materials:

  • Same as Protocol 1.

Procedure:

  • Cell Seeding: Follow step 1 of Protocol 1.

  • Drug Combination Preparation: Prepare a checkerboard dilution series. Serially dilute Drug A (e.g., this compound) horizontally in the 96-well plate and serially dilute Drug B (e.g., Oseltamivir) vertically. This creates a matrix of different concentration combinations.

  • Virus Infection and Treatment: Follow steps 3 and 4 of Protocol 1, adding the drug combination dilutions to the cells.

  • Incubation and Quantification: Follow steps 5 and 7 of Protocol 1.

  • Data Analysis: Use software such as CompuSyn to calculate the Combination Index (CI) based on the Loewe additivity model. The CI value determines the nature of the drug interaction.

Visualizations

Virolin_Mechanism cluster_virus Virus cluster_drug Drug Action Viral_RNA Viral RNA Genome RdRp RNA-dependent RNA Polymerase (RdRp) Viral_RNA->RdRp Template Nascent_RNA Nascent RNA Strand RdRp->Nascent_RNA RNA Synthesis Chain_Termination Chain Termination RdRp->Chain_Termination Blocks Elongation This compound This compound Virolin_TP This compound Triphosphate (Active Form) This compound->Virolin_TP Intracellular Phosphorylation Virolin_TP->RdRp Incorporation Combination_Therapy_Workflow Start Start: In Vitro Antiviral Screening Single_Drug_Assay Protocol 1: Single Drug IC50 & CC50 (this compound, Drug A, Drug B) Start->Single_Drug_Assay Checkerboard_Assay Protocol 2: Checkerboard Assay for Combination Synergy Single_Drug_Assay->Checkerboard_Assay Data_Analysis Data Analysis: Calculate Combination Index (CI) Checkerboard_Assay->Data_Analysis Synergy Synergistic Interaction (CI < 0.9) Data_Analysis->Synergy Additive Additive Interaction (0.9 < CI < 1.1) Data_Analysis->Additive Antagonism Antagonistic Interaction (CI > 1.1) Data_Analysis->Antagonism In_Vivo_Studies Proceed to In Vivo Animal Models Synergy->In_Vivo_Studies Additive->In_Vivo_Studies Stop Re-evaluate Combination Antagonism->Stop Viral_Lifecycle_Targets Attachment_Entry 1. Attachment & Entry Uncoating 2. Uncoating Attachment_Entry->Uncoating Replication 3. Genome Replication Uncoating->Replication Protein_Synthesis 4. Protein Synthesis Replication->Protein_Synthesis Assembly_Release 5. Assembly & Release Protein_Synthesis->Assembly_Release Entry_Inhibitors Entry Inhibitors Entry_Inhibitors->Attachment_Entry This compound This compound (Polymerase Inhibitor) This compound->Replication Protease_Inhibitors Protease Inhibitors Protease_Inhibitors->Protein_Synthesis Neuraminidase_Inhibitors Neuraminidase Inhibitors (e.g., Oseltamivir) Neuraminidase_Inhibitors->Assembly_Release

References

Troubleshooting & Optimization

improving Virolin solubility for experiments

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed information and troubleshooting advice for working with Virolin, a lignan-derived compound with low aqueous solubility.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for creating a high-concentration stock solution of this compound?

A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound. This compound is soluble in DMSO, and this solvent is compatible with many downstream biological assays when diluted to a low final concentration.[1][2] For optimal stability, use anhydrous DMSO, as moisture can sometimes accelerate the degradation of compounds in solution.[1]

Q2: Can I dissolve this compound directly in aqueous buffers or cell culture media?

A2: No. This compound has very low solubility in aqueous solutions.[3] Attempting to dissolve it directly in buffers or media will result in poor solubility and an inaccurate solution concentration. Always prepare a high-concentration stock solution in an appropriate organic solvent like DMSO first, and then dilute this stock into your aqueous experimental medium.[1]

Q3: How should I store this compound stock solutions?

A3: this compound powder can be stored at -20°C for up to three years.[2] Once dissolved in DMSO, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored at -20°C or -80°C.[2]

Q4: What is the molecular weight and formula of this compound?

A4: The molecular formula of this compound is C₂₁H₂₆O₅, and its molecular weight is approximately 358.4 g/mol .[3][4]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments with this compound.

Issue 1: My this compound stock solution in DMSO is cloudy or shows solid particles.

  • Possible Cause: The concentration of this compound exceeds its solubility limit in DMSO at the current temperature, or the solvent has absorbed moisture.[2]

  • Solution:

    • Gentle Warming: Warm the solution in a water bath at a temperature no higher than 50°C. This can help dissolve the compound without causing degradation.[2]

    • Sonication: Use an ultrasonic bath to aid dissolution. Sonication can break up aggregates and enhance the interaction between the solvent and the compound.[2]

    • Vortexing: Vigorous vortexing can also help to fully dissolve the compound.[2]

    • Solvent Quality: Ensure you are using a fresh, high-purity, anhydrous grade of DMSO.[1]

Issue 2: When I dilute my DMSO stock into my aqueous buffer or cell culture medium, a precipitate forms.

  • Possible Cause: This is a common issue with poorly soluble compounds. The aqueous environment drastically lowers the solubility of this compound, causing it to "crash out" of the solution.[1]

  • Solution:

    • Lower Final Concentration: The most straightforward solution is to work with a lower final concentration of this compound in your assay.

    • Intermediate Dilutions: Avoid adding the concentrated DMSO stock directly into the final aqueous volume. Instead, perform serial dilutions in DMSO first to lower the concentration before the final dilution into the aqueous medium.[1]

    • Increase Final DMSO Concentration: Most cell lines can tolerate a final DMSO concentration of up to 0.1% without significant toxicity. Some can tolerate up to 0.5%. Increasing the final DMSO percentage can help keep the compound in solution. Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.[1]

    • Use of Surfactants or Co-solvents: For in vitro biochemical assays (not cell-based), adding a small amount of a non-ionic surfactant like Tween-20 or Triton X-100 (e.g., 0.01-0.05%) to the buffer can help maintain solubility.[5]

Issue 3: I'm observing cellular toxicity that doesn't seem related to this compound's expected biological activity.

  • Possible Cause: The final concentration of the organic solvent (DMSO) may be too high for your specific cell type, or the compound may be precipitating and forming microcrystals that are physically damaging to the cells.

  • Solution:

    • Check DMSO Tolerance: Perform a dose-response experiment with just DMSO on your cells to determine their tolerance limit. Ensure the final DMSO concentration in your this compound experiments is well below this toxic threshold. The generally accepted limit is <0.1%.

    • Verify Solubility: After diluting your this compound stock into the cell culture medium, visually inspect the medium under a microscope to check for any signs of precipitation before adding it to the cells.

    • Filter the Working Solution: Use a syringe filter (e.g., 0.22 µm) to sterilize your final working solution and remove any potential precipitates before adding it to your cell cultures.

Issue 4: How can I formulate this compound for in vivo animal studies?

  • Possible Cause: Direct injection of a DMSO-based solution is often not suitable for animal studies due to toxicity and poor bioavailability. A specialized formulation is required.

  • Solution:

    • Co-solvent Systems: Formulations using a mixture of solvents are common for increasing the solubility of poorly soluble compounds for in vivo use.[6]

    • Suspensions: Creating a micronized suspension of the drug in a vehicle containing a surfactant or suspending agent is a widely used approach.[6] This involves reducing the particle size of the drug to increase its surface area and dissolution rate.

    • Lipid-Based Formulations: Encapsulating the drug in lipid-based systems can enhance solubility and improve absorption in the gastrointestinal tract.[6]

    • Inclusion Complexes: Using cyclodextrins to form inclusion complexes is another effective strategy to increase the aqueous solubility of hydrophobic drugs.[6]

Data & Protocols

Quantitative Data Summary

Table 1: Solubility of this compound in Common Solvents

Solvent Solubility (at 25°C) Notes
Water < 0.1 mg/mL Practically insoluble.
PBS (pH 7.4) < 0.1 mg/mL Practically insoluble.
Ethanol ~5 mg/mL Moderately soluble.[3]
Methanol ~5 mg/mL Moderately soluble.[3]

| DMSO | > 50 mg/mL (~140 mM) | Highly soluble. Recommended for stock solutions. |

Table 2: Recommended Formulation for In Vivo Oral Gavage (Mouse Model)

Component Percentage (w/v) Purpose
This compound 0.1% - 1% Active Pharmaceutical Ingredient
Tween 80 0.5% Surfactant / Solubilizing Agent
Carboxymethylcellulose (CMC) 0.5% Suspending Agent

| Deionized Water | q.s. to 100% | Vehicle |

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
  • Weigh this compound: Accurately weigh out 3.58 mg of this compound powder (MW = 358.4 g/mol ).

  • Add Solvent: Add 1 mL of anhydrous DMSO to the powder.

  • Dissolve: Vortex the solution vigorously for 1-2 minutes. If necessary, sonicate the vial in a water bath for 5-10 minutes or warm gently to 37°C until the solid is completely dissolved.

  • Store: Aliquot the solution into single-use tubes and store at -20°C or -80°C.

Protocol 2: Preparation of a 10 µM Working Solution for In Vitro Cell-Based Assays
  • Thaw Stock: Thaw a single aliquot of the 10 mM this compound stock solution.

  • Intermediate Dilution: Prepare a 1:100 intermediate dilution by adding 10 µL of the 10 mM stock to 990 µL of cell culture medium. This creates a 100 µM solution. Mix thoroughly by gentle pipetting or inversion.

  • Final Dilution: Prepare the final 10 µM working solution by performing a 1:10 dilution of the intermediate stock. For example, add 100 µL of the 100 µM solution to 900 µL of cell culture medium.

  • Vehicle Control: Prepare a vehicle control by performing the same serial dilutions with DMSO only. The final DMSO concentration in both the experimental and control samples will be 0.1%.

  • Apply to Cells: Add the final working solution and the vehicle control to your cells.

Visual Guides

G cluster_workflow This compound Solubilization Workflow A Weigh this compound Powder B Add Anhydrous DMSO A->B C Dissolve (Vortex/Sonicate/Warm) B->C D 10 mM Stock Solution (Store at -80°C) C->D E Intermediate Dilution (in Culture Medium) D->E F Final Working Solution (e.g., 10 µM) E->F G Add to Experiment (e.g., Cell Culture) F->G

Caption: Workflow for preparing this compound working solutions.

G cluster_troubleshooting Troubleshooting Precipitation Start Precipitate forms in aqueous medium? Sol1 Decrease final This compound concentration Start->Sol1 Yes Sol2 Increase final DMSO concentration (if cells tolerate) Start->Sol2 Yes Sol3 Use intermediate -dilution steps Start->Sol3 Yes End Problem Solved Sol1->End Sol2->End Sol3->End

Caption: Logic for troubleshooting this compound precipitation.

G cluster_pathway Hypothetical this compound Target Pathway (MAPK/ERK) GF Growth Factor Rec Receptor Tyrosine Kinase GF->Rec Ras Ras Rec->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TF Transcription Factors (Cell Proliferation, Survival) ERK->TF This compound This compound This compound->MEK

Caption: this compound as a hypothetical inhibitor of the MEK kinase.

References

Virolin Resistance Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support hub for researchers working with Virolin. This resource provides troubleshooting guides and answers to frequently asked questions regarding the emergence and management of this compound resistance in viruses.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a direct-acting antiviral agent that specifically targets the viral RNA-dependent RNA polymerase (RdRp). It functions as a non-nucleoside inhibitor, binding to an allosteric pocket on the RdRp enzyme. This binding event induces a conformational change in the enzyme's active site, preventing it from effectively catalyzing the synthesis of new viral RNA genomes. This disruption of replication is the primary mechanism by which this compound exerts its antiviral effect.

Q2: How do viruses develop resistance to this compound?

A2: Viral resistance to this compound typically arises from specific point mutations in the gene encoding the RNA-dependent RNA polymerase (RdRp). These mutations result in amino acid substitutions within or near the allosteric binding pocket of the enzyme. The most commonly observed resistance-associated mutations (RAMs) are L205F and V301A. These changes can reduce the binding affinity of this compound for the RdRp, rendering the drug less effective at inhibiting viral replication.[1] The high replication rate and low fidelity of many viral polymerases contribute to the spontaneous emergence of these mutations under selective pressure from the drug.[2][3]

Q3: What are the primary strategies to overcome this compound resistance?

A3: A multi-faceted approach is recommended to combat this compound resistance. Key strategies include:

  • Combination Therapy: Using this compound in conjunction with another antiviral agent that has a different mechanism of action is highly effective.[4][5] This approach significantly lowers the probability of the virus simultaneously developing mutations that confer resistance to both drugs.[6]

  • Host-Targeting Antivirals (HTAs): Combining this compound with an HTA that targets a host factor essential for viral replication can create a high barrier to resistance.[7][8]

  • Next-Generation Inhibitors: The development of "this compound-II," a next-generation RdRp inhibitor designed to be effective against strains with common resistance mutations, is underway.[1][9]

  • Resistance Monitoring: Routine sequencing of viral isolates from experiments where efficacy is waning is crucial for early detection of resistance mutations and adapting experimental strategies accordingly.[4]

Q4: What is antiviral synergy and how is it measured?

A4: Antiviral synergy occurs when the combined effect of two or more drugs is greater than the sum of their individual effects.[10] This is a highly desirable outcome in combination therapy. The opposite effect is antagonism, where the drugs interfere with each other. An additive effect is when the combined effect is equal to the sum of the individual effects.[11] Synergy is often quantified by calculating a Combination Index (CI) or a Synergy Score using models like the Loewe additivity or Bliss independence models.[12][13] A CI value less than 1 or a positive synergy score typically indicates a synergistic interaction.[11]

Section 2: Troubleshooting Experimental Issues

Q5: My viral cultures are no longer responding to this compound at its established EC50. How can I confirm if resistance is the cause?

A5: When you observe a loss of this compound efficacy, a systematic approach is needed to confirm resistance. The first step is to perform a dose-response assay to quantify the shift in the half-maximal effective concentration (EC50). A significant increase in the EC50 value for the treated viral population compared to the wild-type (WT) stock is a strong indicator of resistance. The next step is to sequence the RdRp gene of the suspected resistant virus to identify known or novel resistance-associated mutations.

start Loss of this compound Efficacy Observed in Culture ec50_test Perform Dose-Response Assay (e.g., Plaque Reduction) start->ec50_test compare_ec50 Compare EC50 of Suspected Virus vs. Wild-Type (WT) ec50_test->compare_ec50 decision Is EC50 of Suspected Virus Significantly Higher? compare_ec50->decision sequence Sequence Viral RdRp Gene decision->sequence Yes no_resistance Resistance Unlikely. Investigate Other Causes (e.g., Assay Error, Cell Health) decision->no_resistance No analyze Analyze Sequence for Resistance Mutations (e.g., L205F, V301A) sequence->analyze confirm Resistance Confirmed analyze->confirm

Caption: Workflow for troubleshooting and confirming this compound resistance.
Q6: I've identified a mutation in the viral RdRp. How do I prove it confers resistance to this compound?

A6: This process is known as phenotypic analysis.[14] It involves demonstrating that the specific mutation is directly responsible for the observed resistance. The standard method is to use reverse genetics to introduce the identified mutation (e.g., V301A) into a wild-type viral clone. You would then generate infectious virus from this engineered clone and perform a plaque reduction assay alongside the wild-type virus. A significantly higher EC50 for the mutant virus compared to the wild-type confirms that the mutation confers resistance.

Q7: I need to test this compound in combination with a new compound, "Synthavir." How do I design an experiment to assess for synergy?

A7: To assess synergy, you need to perform a checkerboard dilution assay. In this experiment, you test a matrix of concentrations of both this compound and Synthavir, both alone and in every possible combination. The antiviral effect (e.g., reduction in viral plaques or cytopathic effect) is measured for each concentration point. The resulting data can then be analyzed using software like CompuSyn or SynergyFinder, which calculate synergy scores based on established models (e.g., Bliss, Loewe).[12][13]

Section 3: Data & Protocols

Comparative Efficacy of this compound

The following table summarizes hypothetical efficacy data for this compound against wild-type virus and two common resistant mutants. A fold-change in EC50 greater than 10 is generally considered clinically significant resistance.

Viral StrainRdRp MutationEC50 (nM)Fold-Change in EC50Resistance Level
Wild-Type (WT)None5.01.0 (Reference)Sensitive
RES-1L205F65.013.0High
RES-2V301A110.022.0High
RES-3L205F + V301A>500>100Very High
Synergy Analysis of this compound Combinations

This table presents hypothetical synergy data for this compound combined with other antiviral agents targeting different viral processes. A Bliss synergy score >10 indicates strong synergy.[12]

CombinationDrug 2 TargetBliss Synergy ScoreInterpretation
This compound + Protease InhibitorViral Protease15.2Synergistic
This compound + Entry InhibitorViral Entry12.8Synergistic
This compound + Host Kinase InhibitorHost Factor18.5Strongly Synergistic
This compound + this compound-IIViral RdRp2.1Additive
Protocol: Plaque Reduction Assay for EC50 Determination

This protocol is used to determine the concentration of an antiviral compound required to reduce the number of viral plaques by 50%.[15][16]

Materials:

  • Confluent monolayers of susceptible host cells (e.g., Vero E6) in 6-well plates.

  • Virus stock of known titer (PFU/mL).

  • Serial dilutions of this compound in culture medium.

  • Overlay medium (e.g., 1.2% Carboxymethylcellulose (CMC) in 2X MEM).[17]

  • Crystal violet staining solution (0.1% crystal violet, 20% ethanol).

Procedure:

  • Cell Seeding: Seed host cells in 6-well plates and incubate until they form a confluent monolayer (typically 24-48 hours).[18]

  • Drug Dilution: Prepare 2-fold serial dilutions of this compound in serum-free culture medium. Include a "no drug" control.

  • Infection: Aspirate the growth medium from the cells. Infect the monolayers with a dilution of virus calculated to produce 50-100 plaques per well. Incubate for 1 hour at 37°C to allow for viral adsorption.

  • Treatment: Remove the viral inoculum. Add the prepared this compound dilutions to the corresponding wells.

  • Overlay: Carefully add an equal volume of overlay medium to each well and gently mix. The overlay restricts the spread of the virus, ensuring the formation of distinct plaques.[17]

  • Incubation: Incubate the plates at 37°C for a period appropriate for plaque formation (e.g., 48-72 hours), which depends on the virus.

  • Staining: Aspirate the overlay. Fix the cells with 10% formalin for at least 30 minutes. Remove the formalin and stain the cell monolayer with crystal violet solution for 15-20 minutes.

  • Counting: Gently wash the plates with water and allow them to dry. Count the number of plaques in each well.

  • Analysis: Calculate the percentage of plaque reduction for each drug concentration relative to the "no drug" control. Plot the percent inhibition against the log of the drug concentration and use non-linear regression to determine the EC50 value.

Protocol: Identification of Resistance Mutations

This workflow outlines the process of selecting for and identifying resistance mutations in vitro.[14]

start Infect Cells with Wild-Type Virus culture Culture in Presence of Increasing this compound Conc. (Start near EC50) start->culture passage Serially Passage Virus (Harvest supernatant and infect fresh cells) culture->passage cpe Observe for Viral Breakthrough (CPE) passage->cpe cpe->passage No Breakthrough isolate Isolate and Plaque-Purify Resistant Virus Clones cpe->isolate Breakthrough Observed extract Extract Viral RNA isolate->extract amplify RT-PCR to Amplify RdRp Gene extract->amplify sequence Sanger or Next-Gen Sequencing (NGS) amplify->sequence end Compare to WT Sequence to Identify Mutations sequence->end

Caption: Experimental workflow for in vitro selection of resistant virus.

References

Technical Support Center: Troubleshooting Virolin Cytotoxicity in Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for assessing the cytotoxicity of the novel antiviral agent, Virolin. All data presented herein is illustrative to guide experimental design and interpretation.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

A1: this compound is a novel synthetic compound designed to interfere with viral replication by targeting viral-specific enzymatic processes. Its primary mechanism is believed to involve the inhibition of a key viral polymerase, leading to the termination of viral genome synthesis. However, off-target effects on host cell metabolism and signaling pathways are possible and are the subject of ongoing investigation.

Q2: What are the expected cytotoxic effects of this compound on different cell lines?

A2: The cytotoxic effects of this compound are expected to vary depending on the cell line's origin, metabolic rate, and expression of specific drug transporters. Generally, rapidly dividing cells may exhibit higher sensitivity. Preclinical data suggests that this compound may induce apoptosis at lower concentrations and necrosis at higher concentrations.

Q3: Which cytotoxicity assays are recommended for evaluating this compound?

A3: A multi-assay approach is recommended to obtain a comprehensive understanding of this compound's cytotoxic profile.

  • Metabolic Assays (e.g., MTT, XTT): To assess changes in metabolic activity, which can be an early indicator of cytotoxicity.[1][2]

  • Membrane Integrity Assays (e.g., LDH, Trypan Blue): To measure cell membrane damage and necrosis.[3]

  • Apoptosis Assays (e.g., Annexin V/PI staining, Caspase activity): To specifically quantify the induction of programmed cell death.[4][5]

Q4: How should I determine the optimal concentration range for this compound in my experiments?

A4: It is crucial to perform a dose-response study to determine the optimal concentration range. A broad range of concentrations (e.g., from nanomolar to micromolar) should be tested initially to identify the half-maximal inhibitory concentration (IC50). Subsequent experiments can then focus on a narrower range of concentrations around the IC50 value.[5]

Troubleshooting Guides

This section addresses specific issues that may arise during the cytotoxic evaluation of this compound.

Inconsistent or Unexpected Cytotoxicity Results

Q5: My results show high variability between replicate wells. What could be the cause?

A5: High variability can stem from several factors:

  • Uneven Cell Seeding: Ensure a homogenous single-cell suspension before plating.[6] Inconsistent cell numbers across wells will lead to variable results.

  • Pipetting Errors: Calibrate pipettes regularly and ensure consistent technique, especially when adding small volumes of this compound or assay reagents.[7]

  • Edge Effects: The outer wells of a microplate are prone to evaporation, which can concentrate media components and affect cell growth. It is recommended to fill the outer wells with sterile PBS or media and not use them for experimental samples.[1][6]

  • Compound Precipitation: this compound may precipitate at higher concentrations in the culture medium. Visually inspect the wells for any signs of precipitation. If observed, consider using a different solvent or reducing the final concentration.

Q6: I am observing higher than expected cytotoxicity in my control (vehicle-treated) group. What should I do?

A6: High background cytotoxicity can obscure the true effect of this compound. Consider the following:

  • Solvent Toxicity: If using a solvent like DMSO to dissolve this compound, ensure the final concentration in the culture medium is low (typically <0.5%) to avoid solvent-induced cell death.[8][9] Run a vehicle-only control to assess the solvent's effect.

  • Cell Health: Ensure that the cells used are healthy, in the logarithmic growth phase, and have a high viability (>95%) before starting the experiment.[5] Over-confluent or starved cells can undergo spontaneous apoptosis.[5]

  • Contamination: Microbial contamination (bacteria, yeast, or mycoplasma) can cause cell stress and death.[8] Regularly check your cell cultures for any signs of contamination.

Q7: this compound is showing low or no cytotoxicity in a cell line that was expected to be sensitive. What could be the reason?

A7: Several factors could contribute to a lack of cytotoxic effect:

  • Suboptimal Concentration or Incubation Time: The concentrations tested may be too low, or the treatment duration too short to induce a measurable cytotoxic response. Perform a time-course experiment in addition to a dose-response study.[5]

  • Compound Inactivity: Ensure the this compound stock solution has been stored correctly and that fresh dilutions are prepared for each experiment to prevent degradation.

  • Cell Line Resistance: The chosen cell line may have intrinsic or acquired resistance mechanisms, such as the expression of multidrug resistance proteins (e.g., P-glycoprotein) that can efflux this compound from the cell.[10]

Assay-Specific Troubleshooting

MTT Assay

Q8: My absorbance readings are very low in the MTT assay, even in the control wells. Why?

A8: Low absorbance readings suggest insufficient formazan production.[8]

  • Low Cell Density: The number of viable cells may be too low to generate a strong signal. Optimize the cell seeding density for your specific cell line.[8][11]

  • Insufficient Incubation Time: The incubation period with the MTT reagent may be too short. A typical incubation time is 1-4 hours, but this may need optimization.[8]

  • Incomplete Solubilization: The formazan crystals must be fully dissolved for accurate readings. Ensure adequate mixing with the solubilization solution (e.g., DMSO or acidified isopropanol).[1][8]

Q9: I am seeing a high background signal in my MTT assay blank wells (media only). What is the cause?

A9: High background can be due to:

  • Phenol Red Interference: Phenol red in the culture medium can interfere with absorbance readings. Consider using a phenol red-free medium during the MTT incubation step.[8]

  • Microbial Contamination: Bacteria or yeast can reduce the MTT reagent, leading to a false-positive signal.[8]

LDH Cytotoxicity Assay

Q10: My LDH assay shows high background LDH release in the untreated control wells. Why is this happening?

A10: High spontaneous LDH release indicates that the control cells are stressed or dying.

  • Suboptimal Culture Conditions: Over-confluency can lead to spontaneous cell death.[8] Ensure cells are healthy and not overgrown.

  • Serum in Medium: The serum used to supplement the culture medium may have high endogenous LDH activity. It is recommended to use a serum-free medium or reduce the serum concentration during the assay.[6][8][12]

  • Harsh Handling: Forceful pipetting during media changes or reagent addition can damage cell membranes and cause LDH leakage.[8][11]

Annexin V/PI Apoptosis Assay

Q11: In my flow cytometry results, the control group shows a high percentage of Annexin V positive cells. What is the problem?

A11: False positives in the control group can be caused by:

  • Poor Cell Health: Use healthy, log-phase cells. Over-confluent or starved cells may undergo spontaneous apoptosis.[4]

  • Harsh Cell Handling: Over-trypsinization or excessive centrifugation can damage cell membranes, leading to phosphatidylserine exposure.[5]

  • EDTA in Dissociation Reagent: Annexin V binding is calcium-dependent. Using a dissociation reagent containing EDTA can interfere with the staining.[4]

Quantitative Data Summary

The following tables present hypothetical IC50 values for this compound in various cell lines after 48 hours of treatment, as determined by different cytotoxicity assays.

Table 1: this compound IC50 Values (µM) in Cancer Cell Lines

Cell LineTissue of OriginMTT AssayLDH AssayAnnexin V Assay
A549Lung Carcinoma12.525.815.3
HeLaCervical Cancer8.218.510.1
MCF-7Breast Cancer22.145.328.9
HepG2Hepatocellular Carcinoma15.633.719.4

Table 2: this compound IC50 Values (µM) in Non-Cancerous Cell Lines

Cell LineTissue of OriginMTT AssayLDH AssayAnnexin V Assay
MRC-5Normal Lung Fibroblast> 100> 100> 100
VeroMonkey Kidney Epithelial85.4> 10092.1

Experimental Protocols

MTT Cell Viability Assay
  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and incubate for 24 hours.

  • Compound Treatment: Treat cells with various concentrations of this compound (and a vehicle control) and incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT reagent (final concentration 0.5 mg/mL) to each well and incubate for 1-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT-containing medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

LDH Cytotoxicity Assay
  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Prepare Controls: On the same plate, prepare the following controls in triplicate:

    • Untreated Control (Spontaneous LDH release)

    • Maximum LDH Release Control (add lysis solution to untreated cells)

    • Culture Medium Background Control (medium without cells)

  • Sample Collection: Centrifuge the plate to pellet any detached cells. Carefully collect the supernatant from each well.

  • LDH Reaction: Add the supernatant to a new 96-well plate containing the LDH assay reaction mixture.

  • Incubation: Incubate the plate at room temperature, protected from light, for the time specified in the kit protocol (usually 30 minutes).[3]

  • Absorbance Measurement: Measure the absorbance at 490 nm.

Annexin V/PI Apoptosis Assay by Flow Cytometry
  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation reagent (without EDTA).[4][5]

  • Washing: Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add fluorescently labeled Annexin V and Propidium Iodide (PI) and incubate in the dark at room temperature for 15 minutes.[9]

  • Analysis: Analyze the stained cells by flow cytometry within one hour.

Visualizations

Signaling Pathways and Workflows

cluster_0 This compound-Induced Apoptosis Pathway This compound This compound Mitochondria Mitochondria This compound->Mitochondria Bax_Bak Bax/Bak Activation Mitochondria->Bax_Bak Cytochrome_c Cytochrome c Release Bax_Bak->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 (Initiator) Apaf1->Caspase9 Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothetical intrinsic apoptosis pathway induced by this compound.

cluster_1 Cytotoxicity Experimental Workflow Start Start Seed Seed Cells in 96-well Plate Start->Seed Incubate1 Incubate 24h Seed->Incubate1 Treat Treat with this compound (Dose-Response) Incubate1->Treat Incubate2 Incubate 24-72h Treat->Incubate2 Assay Perform Cytotoxicity Assay (MTT, LDH, etc.) Incubate2->Assay Read Measure Signal (Absorbance/Fluorescence) Assay->Read Analyze Data Analysis (Calculate IC50) Read->Analyze End End Analyze->End

Caption: General workflow for in vitro cytotoxicity testing.

cluster_2 Troubleshooting Logic for High Variability Problem High Variability Between Replicates Check_Seeding Review Cell Seeding Protocol Problem->Check_Seeding Check_Pipetting Verify Pipette Calibration & Technique Problem->Check_Pipetting Check_Edge_Effect Assess for Edge Effects Problem->Check_Edge_Effect Solution_Seeding Ensure Single-Cell Suspension Check_Seeding->Solution_Seeding Solution_Pipetting Recalibrate Pipettes, Practice Technique Check_Pipetting->Solution_Pipetting Solution_Edge_Effect Use Outer Wells for Blanks Only Check_Edge_Effect->Solution_Edge_Effect Resolved Problem Resolved Solution_Seeding->Resolved Solution_Pipetting->Resolved Solution_Edge_Effect->Resolved

Caption: Troubleshooting workflow for inconsistent replicate data.

References

Virolin Technical Support Center: Optimizing Antiviral Concentration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of Virolin for potent and specific antiviral activity. Here you will find answers to frequently asked questions, troubleshooting guides for common experimental issues, and detailed protocols for essential assays.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a potent and selective inhibitor of a viral-encoded serine/threonine kinase. This kinase is essential for the phosphorylation of key viral structural proteins, a critical step in the assembly of new, infectious virions. By blocking this kinase activity, this compound effectively halts the production of progeny viruses.[1][2]

Q2: What is the difference between IC50, EC50, and CC50?

A2: These are crucial metrics in determining the efficacy and safety of an antiviral compound:

  • IC50 (Half-maximal Inhibitory Concentration): The concentration of this compound required to inhibit 50% of a specific target's activity, such as the viral kinase it targets.

  • EC50 (Half-maximal Effective Concentration): The concentration of this compound that produces 50% of its maximum antiviral effect in a cell-based assay.[3][4][5]

  • CC50 (50% Cytotoxic Concentration): The concentration of this compound that causes the death of 50% of host cells in an uninfected culture.[5][6]

Q3: How is the therapeutic window of this compound determined?

A3: The therapeutic window is assessed using the Selectivity Index (SI). The SI is calculated by dividing the CC50 by the EC50 (SI = CC50 / EC50). A higher SI value is desirable as it indicates a greater separation between the concentration at which this compound is effective against the virus and the concentration at which it becomes toxic to host cells. An SI value of 10 or greater is generally considered a good indicator of potential for in vivo success.[6][7]

Q4: What is a recommended starting concentration range for in vitro experiments with this compound?

A4: For initial experiments, it is recommended to perform a dose-response curve starting from a high concentration (e.g., 100 µM) and performing serial dilutions down to the nanomolar range. This will help in determining the EC50 and CC50 values for your specific virus and cell line.

Data Presentation: this compound Activity Profile

The following tables summarize the in vitro activity of this compound against various viruses in different cell lines.

Table 1: Antiviral Activity and Cytotoxicity of this compound

Virus TargetCell LineEC50 (µM)CC50 (µM)Selectivity Index (SI)
Influenza A (H1N1)MDCK0.8>100>125
Respiratory Syncytial Virus (RSV)A5491.29579.2
Dengue Virus (DENV-2)Vero2.5>100>40
SARS-CoV-2Calu-30.588176

Note: EC50 and CC50 values are illustrative and can vary based on experimental conditions, cell line, and virus strain.

Visualized Experimental and Logical Workflows

Hypothetical Signaling Pathway of this compound

Virolin_Pathway cluster_virus Viral Replication Cycle cluster_this compound This compound Intervention Viral_Entry Viral_Entry Viral_Uncoating Viral_Uncoating Viral_Entry->Viral_Uncoating Viral_Transcription Viral_Transcription Viral_Uncoating->Viral_Transcription Viral_Translation Viral_Translation Viral_Transcription->Viral_Translation Viral_Protein_Phosphorylation Viral_Protein_Phosphorylation Viral_Translation->Viral_Protein_Phosphorylation Viral_Kinase Viral_Kinase Viral_Translation->Viral_Kinase produces Virion_Assembly Virion_Assembly Viral_Protein_Phosphorylation->Virion_Assembly Viral_Egress Viral_Egress Virion_Assembly->Viral_Egress This compound This compound This compound->Viral_Kinase inhibits Viral_Kinase->Viral_Protein_Phosphorylation

Caption: this compound inhibits a key viral kinase, preventing viral protein phosphorylation and subsequent virion assembly.

Experimental Workflow for Optimizing this compound Concentration

Optimization_Workflow cluster_setup Initial Setup cluster_assays Core Assays cluster_analysis Data Analysis Prepare_Virolin_Stock Prepare this compound Stock Solution Cytotoxicity_Assay Determine CC50 (Uninfected Cells) Prepare_Virolin_Stock->Cytotoxicity_Assay Antiviral_Assay Determine EC50 (Infected Cells) Prepare_Virolin_Stock->Antiviral_Assay Culture_Host_Cells Culture Host Cells Culture_Host_Cells->Cytotoxicity_Assay Culture_Host_Cells->Antiviral_Assay Prepare_Virus_Stock Prepare & Titer Virus Stock Prepare_Virus_Stock->Antiviral_Assay Calculate_SI Calculate Selectivity Index (SI = CC50 / EC50) Cytotoxicity_Assay->Calculate_SI Antiviral_Assay->Calculate_SI Determine_Optimal_Conc Determine Optimal Concentration Calculate_SI->Determine_Optimal_Conc

Caption: Workflow for determining the optimal concentration of this compound through parallel cytotoxicity and antiviral assays.

Troubleshooting Guides

Issue 1: High Cytotoxicity Observed (Low CC50 Value)

  • Question: My cell viability assays show significant cell death at concentrations where I expect to see an antiviral effect. What should I do?[8][9]

  • Answer:

    • Verify this compound Stock Concentration and Purity: Ensure your stock solution is correctly prepared and has not degraded. If possible, verify the purity of the compound.

    • Check Solvent Concentration: The final concentration of the solvent (e.g., DMSO) in the culture medium should be non-toxic. It is recommended to keep the final DMSO concentration below 0.5%.[10]

    • Assess Cell Health: Use healthy, low-passage number cells for your experiments. High-passage cells can be more sensitive to compound toxicity.[8]

    • Extend Incubation Time: For some compounds, toxicity may only become apparent after longer incubation periods. Consider varying the incubation time of your cytotoxicity assay.

    • Consider a Different Cell Line: Some cell lines may be inherently more sensitive to this compound. If feasible, test in an alternative cell line that is also susceptible to your virus of interest.[9]

Issue 2: Weak or No Antiviral Activity (High EC50 Value)

  • Question: I am not observing a significant reduction in viral replication even at high concentrations of this compound. What could be the issue?

  • Answer:

    • Confirm Compound Activity: Ensure the this compound stock has not degraded. Prepare fresh dilutions for each experiment and avoid repeated freeze-thaw cycles.[8]

    • Optimize Multiplicity of Infection (MOI): A very high MOI can overwhelm the antiviral effect. Try reducing the MOI to see if this improves the observed potency.[11]

    • Verify Virus Titer: An inaccurate virus titer can lead to inconsistent results. Always use a recently titered virus stock.[8]

    • Check Assay Sensitivity: Ensure your method for quantifying viral replication (e.g., qPCR, plaque assay, ELISA) is sensitive enough to detect a dose-dependent reduction.

    • Time-of-Addition Experiment: To confirm the mechanism of action, perform a time-of-addition study to determine if this compound is most effective when added before, during, or after viral infection.[12]

Issue 3: High Variability Between Experimental Replicates

  • Question: My EC50 values for this compound are inconsistent across experiments. How can I improve reproducibility?[9]

  • Answer:

    • Standardize Cell Seeding: Ensure a consistent number of cells are seeded in each well and that the cell monolayer is confluent and healthy at the time of infection.

    • Automate Pipetting: If possible, use automated or calibrated multi-channel pipettes to minimize pipetting errors during serial dilutions and reagent additions.

    • Include Proper Controls: Always include positive (a known antiviral drug) and negative (vehicle-treated) controls in every plate to validate the assay's performance.[9]

    • Monitor Environmental Conditions: Maintain consistent incubation times, temperature, and CO2 levels, as minor variations can impact both viral replication and cell health.

Troubleshooting Decision Tree

Troubleshooting_Tree Start Start Troubleshooting Problem What is the issue? Start->Problem High_Cytotoxicity High Cytotoxicity Problem->High_Cytotoxicity Low CC50 Weak_Activity Weak Antiviral Activity Problem->Weak_Activity High EC50 High_Variability High Variability Problem->High_Variability Inconsistent EC50 Check_Solvent Check Solvent Conc. High_Cytotoxicity->Check_Solvent Check_Compound_Activity Verify Compound Activity/ Fresh Dilutions Weak_Activity->Check_Compound_Activity Standardize_Seeding Standardize Cell Seeding High_Variability->Standardize_Seeding Check_Cells Check Cell Health/ Passage Check_Solvent->Check_Cells Verify_Compound_Purity Verify Compound Purity Check_Cells->Verify_Compound_Purity Optimize_MOI Optimize MOI Check_Compound_Activity->Optimize_MOI Verify_Virus_Titer Verify Virus Titer Optimize_MOI->Verify_Virus_Titer Check_Pipetting Check Pipetting Accuracy Standardize_Seeding->Check_Pipetting Include_Controls Include Proper Controls Check_Pipetting->Include_Controls

Caption: A decision tree to guide troubleshooting for common issues encountered during this compound optimization experiments.

Experimental Protocols

Protocol 1: Determining the 50% Cytotoxic Concentration (CC50) of this compound

This protocol uses the MTT assay to measure cell viability. Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to a purple formazan product, which can be quantified spectrophotometrically.[13]

  • Cell Seeding: Seed host cells in a 96-well plate at a density that will result in 80-90% confluency after 24 hours. Incubate at 37°C with 5% CO2.[14]

  • Compound Preparation: Prepare a 2x working stock of this compound serial dilutions in culture medium. A typical range would be from 200 µM down to 0.1 µM.

  • Cell Treatment: After 24 hours, remove the old medium from the cells and add 100 µL of the 2x this compound dilutions to the appropriate wells. Include wells with medium only (no cells) as a blank and wells with cells treated with vehicle (e.g., DMSO) as a 100% viability control.

  • Incubation: Incubate the plate for the same duration as your planned antiviral assay (e.g., 48-72 hours).

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[12]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the this compound concentration and use non-linear regression (sigmoidal dose-response) to determine the CC50 value.[3]

Protocol 2: Determining the 50% Effective Concentration (EC50) of this compound via Viral Yield Reduction Assay

This protocol quantifies the amount of infectious virus produced in the presence of varying concentrations of this compound.

  • Cell Seeding: Seed host cells in a 24-well plate and allow them to grow to 90-95% confluency.

  • Compound and Virus Preparation: Prepare serial dilutions of this compound in infection medium (serum-free or low-serum). In separate tubes, mix these dilutions with a known amount of virus to achieve a target MOI (e.g., 0.1).

  • Infection: Wash the cell monolayers with PBS, then add the virus-Virolin mixtures to the wells. Incubate for 1 hour at 37°C to allow for viral adsorption.

  • Treatment: After the adsorption period, remove the inoculum and wash the cells twice with PBS to remove unbound virus. Add fresh culture medium containing the corresponding concentrations of this compound.

  • Incubation: Incubate the plates for a period that allows for at least one full replication cycle (e.g., 24-48 hours).

  • Harvest Supernatant: At the end of the incubation period, collect the supernatant from each well. This supernatant contains the progeny virus.

  • Quantify Viral Titer: Determine the viral titer in each supernatant sample using a standard method such as a plaque assay or TCID50 (50% Tissue Culture Infectious Dose) assay.

  • Data Analysis: Calculate the percentage of viral yield reduction for each this compound concentration compared to the vehicle-treated virus control. Plot the percent reduction against the log of the this compound concentration and use non-linear regression to calculate the EC50 value.[5]

References

Virolin stability issues in long-term storage

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following information is for a hypothetical antiviral agent, "Exampvir," and is intended to serve as a comprehensive example of a technical support resource. All data and experimental details are illustrative.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for Exampvir?

For optimal stability, Exampvir should be stored at refrigerated temperatures between 2°C and 8°C (36°F - 46°F).[1][2] It should be kept in its original, light-resistant packaging to prevent photodegradation.[3][4] Do not freeze Exampvir solutions, as this can lead to the precipitation of active ingredients and damage the formulation.[5]

Q2: What are the initial signs of Exampvir degradation?

Visual signs of degradation can include the appearance of particulate matter, discoloration, or a change in the clarity of the solution.[6] Any deviation from a clear, colorless to light-yellow solution should be considered a potential sign of instability. For quantitative assessment, a decrease in potency or the appearance of new peaks on a chromatogram are key indicators.

Q3: How sensitive is Exampvir to temperature excursions?

Exampvir is sensitive to high temperatures. Storing the product above the recommended 8°C can accelerate the degradation process, leading to a loss of potency.[4][5] Short-term excursions (a few hours) to room temperature (15-25°C) are generally acceptable, but prolonged exposure should be avoided. Always refer to the specific product's stability data for detailed information on allowable excursion times.

Q4: Can I use Exampvir after its expiration date?

It is not recommended to use Exampvir after the expiration date. The expiration date is the final day that the manufacturer guarantees the full potency and safety of the product.[4] Beyond this date, the product may have degraded, leading to reduced efficacy and potentially harmful degradation products.

Q5: What are common degradation pathways for protein-based antivirals like Exampvir?

Common degradation pathways for protein-based therapeutics include oxidation, hydrolysis, and aggregation.[7][8] Forced degradation studies are essential in identifying these pathways and the resulting degradation products.[9][10][11] This information is crucial for developing stable formulations and appropriate storage conditions.

Troubleshooting Guides

Issue 1: Unexpected Loss of Potency in Stored Samples

Q: I've observed a significant drop in the therapeutic activity of my Exampvir samples that have been in long-term storage. What could be the cause?

A: A loss of potency during storage is a common issue that can stem from several factors. Here's a step-by-step guide to troubleshoot the problem:

  • Verify Storage Conditions:

    • Confirm that the storage temperature has been consistently maintained between 2°C and 8°C. Check temperature logs for any excursions.

    • Ensure the product was protected from light.

    • Check if the container was properly sealed to prevent exposure to air and humidity.[5]

  • Assess for Physical Instability:

    • Visually inspect the sample for any precipitation, aggregation, or color change.

    • If physical changes are observed, this is a strong indicator of degradation.

  • Perform Analytical Testing:

    • Use High-Performance Liquid Chromatography (HPLC) to quantify the concentration of the active Exampvir ingredient. A decrease in the main peak area compared to a fresh sample indicates degradation.

    • Analyze the chromatogram for the presence of new peaks, which could be degradation products.

  • Review Formulation Components:

    • If you are working with a custom formulation, consider the compatibility of Exampvir with other excipients. Some excipients can accelerate degradation.

Issue 2: High Variability in Experimental Results

Q: My experiments using different batches of stored Exampvir are showing inconsistent results. What could be the reason?

A: High variability between experiments can often be traced back to inconsistencies in sample handling and storage.

  • Standardize Sample Handling:

    • Ensure a consistent thawing process if your samples were frozen (note: freezing is not recommended for the standard Exampvir formulation).

    • Allow the sample to come to room temperature for a standardized period before use.

  • Evaluate Batch-to-Batch Consistency:

    • If using multiple batches, check the certificates of analysis for any differences in initial potency or purity.

    • Perform a side-by-side analytical comparison (e.g., using HPLC) of the different batches to confirm their integrity.

  • Consider the Impact of Freeze-Thaw Cycles:

    • If your experimental protocol involves freezing and thawing, be aware that this can negatively impact the stability of protein-based therapeutics.[12] If you must freeze your samples, aliquot them to minimize the number of freeze-thaw cycles.

Data on Exampvir Stability

The following tables summarize hypothetical stability data for Exampvir under various conditions.

Table 1: Long-Term Storage Stability of Exampvir at Recommended Temperature (2-8°C)

Time (Months)Potency (% of Initial)AppearancePurity by HPLC (%)
0100.0%Clear, colorless99.8%
699.5%Clear, colorless99.7%
1299.1%Clear, colorless99.5%
1898.6%Clear, colorless99.2%
2498.2%Clear, colorless99.0%

Table 2: Accelerated Stability Study of Exampvir at 25°C / 60% RH

Time (Weeks)Potency (% of Initial)AppearancePurity by HPLC (%)
0100.0%Clear, colorless99.8%
298.5%Clear, colorless99.1%
496.8%Clear, slightly yellow98.5%
894.2%Slightly yellow, slight haze97.2%
1291.5%Yellow, hazy with precipitate95.8%

Experimental Protocols

Protocol 1: Quantification of Exampvir and Detection of Degradants by RP-HPLC

This method is designed to separate and quantify the active Exampvir protein from its potential degradation products.

  • Instrumentation:

    • HPLC system with a UV detector

    • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

    • Mobile Phase B: 0.1% TFA in acetonitrile

  • Gradient Elution:

    • A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.

  • Detection:

    • UV detection at 280 nm.

  • Procedure:

    • Prepare a standard curve using known concentrations of a reference standard of Exampvir.

    • Dilute the test samples to fall within the range of the standard curve.

    • Inject 20 µL of each sample and standard onto the column.

    • Integrate the peak area of the main Exampvir peak and any new peaks that appear.

    • Quantify the concentration of Exampvir in the samples by comparing their peak areas to the standard curve.

    • Express the amount of degradation products as a percentage of the total peak area.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analytical Testing cluster_data Data Evaluation cluster_result Outcome start Receive Exampvir Sample storage Store at 2-8°C start->storage prep Prepare for Analysis storage->prep hplc RP-HPLC Analysis prep->hplc activity Biological Activity Assay prep->activity quantify Quantify Potency hplc->quantify degradants Identify Degradants hplc->degradants activity->quantify compare Compare to Specifications quantify->compare degradants->compare pass Pass compare->pass fail Fail compare->fail

Caption: Experimental workflow for Exampvir stability testing.

troubleshooting_guide cluster_investigation Initial Investigation cluster_analysis Further Analysis cluster_conclusion Possible Causes start Unexpected Experimental Result (e.g., Low Activity) q1 Check Storage Conditions (Temp, Light, Seal) start->q1 q2 Visual Inspection (Precipitate, Color Change) q1->q2 OK c1 Sample Degradation q1->c1 Issue Found q3 Review Handling Procedures (Thawing, Aliquoting) q2->q3 OK q2->c1 Issue Found a1 Perform RP-HPLC Analysis q3->a1 OK c2 Handling Error q3->c2 Issue Found a2 Compare to Control Batch a1->a2 a2->c1 c3 Batch Variability a2->c3

Caption: Troubleshooting decision tree for unexpected results.

signaling_pathway cluster_virus Viral Lifecycle cluster_drug Drug Action cluster_host Host Cell virus_entry Viral Entry replication Viral Replication virus_entry->replication assembly Viral Assembly replication->assembly release Viral Release assembly->release exampvir Exampvir host_protein Host Protein Kinase exampvir->host_protein Inhibits host_protein->replication Required for

Caption: Hypothetical signaling pathway for Exampvir's mechanism of action.

References

Virolin Synthesis Scale-Up: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Virolin synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges encountered when scaling up the synthesis of this compound from the lab bench to pilot and production scales.

Troubleshooting Guide

This guide addresses specific issues that may arise during the scale-up process, presented in a question-and-answer format.

Issue 1: Decreased Yield at Larger Scales

  • Q: We achieved an 85% yield for the final coupling step at a 10g scale, but the yield dropped to 55-60% at the 1kg scale. What are the most likely causes?

    A: A significant drop in yield upon scale-up is a common challenge and can often be attributed to issues with mass and heat transfer.[1][2] In larger vessels, the surface-area-to-volume ratio decreases, which can lead to inefficient mixing and the formation of thermal gradients or "hot spots."[1][2] This can cause decomposition of starting materials, intermediates, or the final product, and promote the formation of side products.[2][3]

    Troubleshooting Steps:

    • Mixing Efficiency: Ensure that the stirring mechanism (e.g., impeller type, agitation speed) is adequate for the larger vessel to maintain a homogeneous reaction mixture. What works for a small flask may be insufficient for a large reactor.[2][4]

    • Rate of Addition: For exothermic reactions, the rate of reagent addition is critical.[5][6] A rate that is safe at a small scale may lead to an uncontrolled temperature increase in a larger batch.[6] Consider slowing down the addition rate or adding the reagent portion-wise.

    • Temperature Monitoring: Use multiple temperature probes to map the internal temperature of the reactor and confirm the absence of localized hot spots.[4]

    • Reaction Monitoring: Track the reaction progress closely using in-process controls (e.g., HPLC, UPLC) to determine if the reaction is stalling or if product degradation is occurring over time.[7]

Issue 2: Emergence of New Impurities

  • Q: Upon scaling the synthesis, our HPLC analysis shows a new, persistent impurity at 2-3% that co-elutes closely with the this compound peak. How can we address this?

    A: The appearance of new impurities at scale can result from longer reaction times, higher temperatures in localized spots, or the amplification of minor side reactions that were negligible at the lab scale.[2] The first step is to identify the impurity.

    Troubleshooting Steps:

    • Impurity Identification: Isolate a small quantity of the impurity using preparative HPLC or SFC for structural elucidation by LC-MS and NMR. Knowing the structure can provide clues about its formation pathway (e.g., over-reaction, degradation, or a dimer).[3]

    • Reaction Condition Review: Re-evaluate the reaction conditions. The impurity might be formed due to prolonged exposure to acidic, basic, or high-temperature conditions.

    • Purification Optimization: If the impurity cannot be eliminated by modifying the reaction, the purification process must be re-developed. This may involve screening different crystallization solvents, exploring alternative chromatography phases (e.g., reverse-phase), or using techniques like tangential flow filtration for certain types of impurities.[8][9]

Issue 3: Physical Property Changes in Final Product

  • Q: The this compound active pharmaceutical ingredient (API) produced at the pilot scale has a different particle size distribution and dissolution profile compared to the lab-scale material. Why did this happen?

    A: The final isolation step, typically crystallization, is highly sensitive to scale.[10] Changes in cooling rates, agitation, and supersaturation levels can lead to variations in crystal form (polymorphism) and particle size.[10]

    Troubleshooting Steps:

    • Controlled Crystallization: Develop a controlled crystallization process. This involves defining the cooling profile, seeding strategy (if applicable), and agitation rate to ensure consistency.

    • Polymorph Screening: Perform powder X-ray diffraction (PXRD) and differential scanning calorimetry (DSC) to confirm that the same polymorphic form is being produced at both scales. Different polymorphs can have different physical properties.[10]

    • Particle Size Engineering: If a specific particle size is required, consider post-crystallization processing steps like milling or micronization.

Frequently Asked Questions (FAQs)

  • Q1: What are the primary safety concerns when scaling up the synthesis of this compound, particularly the nitration step? A1: The nitration step is highly exothermic and presents a significant thermal hazard.[11] The primary concern is a runaway reaction, where the heat generated exceeds the cooling capacity of the reactor, leading to a rapid increase in temperature and pressure.[1][6] Before scaling up, it is crucial to perform reaction calorimetry to determine the heat of reaction and the maximum adiabatic temperature rise.[4][5] Implementing a semi-batch process, where the nitrating agent is added slowly and controllably, is a key safety measure.[5]

  • Q2: How do I choose between purification by chromatography versus crystallization at a multi-kilogram scale? A2: The choice depends on purity requirements, yield, and economic viability. Crystallization is generally preferred for large-scale manufacturing because it is more cost-effective and easier to implement. However, if impurities are difficult to remove or if the compound does not crystallize easily, preparative chromatography is a powerful alternative.[9] For this compound, crystallization is the primary method for the final API, while chromatography is often used for purifying key intermediates.

  • Q3: What is the importance of process validation in this compound synthesis? A3: Process validation is a regulatory requirement that provides documented evidence that a process can consistently deliver a quality product.[12][13] It involves three main stages: Process Design, Process Qualification, and Continued Process Verification.[13][14] For this compound, this means defining critical process parameters (CPPs) and critical quality attributes (CQAs) to ensure that each batch meets its predetermined specifications.[14]

Data Presentation

Table 1: Comparison of Key Parameters for Step 4 (Suzuki Coupling) at Lab vs. Pilot Scale

ParameterLab Scale (50g)Pilot Scale (5kg)Observations / Recommendations
Reaction Time 4 hours8 hoursSlower reaction at scale, likely due to mass transfer limitations. Monitor by UPLC.
Internal Temp. 80 ± 2 °C80 ± 8 °CWider temperature range observed. Improve reactor cooling and agitation.[1]
Yield (Isolated) 92%75%Yield loss attributed to side product formation and workup issues.
Purity (HPLC) >99.5%97.5%A new impurity (V-Imp-1) appears at 1.5%.
Stirrer Speed 300 RPM150 RPMIncrease agitation to improve mixing and heat transfer.[4]

Experimental Protocols

Protocol: Recrystallization of this compound API (1 kg Scale)

This protocol is designed to provide a consistent polymorphic form and particle size distribution.

  • Dissolution: Charge a 50L glass-lined reactor with 10L of acetone. Begin agitation at 100 RPM. Slowly charge 1.0 kg of crude this compound. Heat the mixture to 50-55 °C until all solids are dissolved.

  • Charcoal Treatment: Add 50g of activated carbon and stir for 30 minutes at 50 °C to remove colored impurities.

  • Filtration: Filter the hot solution through a pre-heated filter funnel containing a pad of Celite to remove the activated carbon. Transfer the clear filtrate to a clean 50L reactor.

  • Controlled Cooling: Cool the solution from 50 °C to 20 °C over a period of 4 hours (a rate of approximately 7.5 °C/hour).

  • Crystallization & Maturation: At 20 °C, hold the slurry and stir for an additional 8 hours to allow for complete crystallization and particle maturation.

  • Isolation: Filter the solid product using a Nutsche filter.

  • Washing: Wash the filter cake with 2 x 1L of cold (0-5 °C) acetone.

  • Drying: Dry the product under vacuum at 45 °C until the loss on drying (LOD) is less than 0.5%.

Visualizations

Low_Yield_Troubleshooting start Low Yield Observed at Scale check_transfer Verify Mass & Heat Transfer Efficiency start->check_transfer check_reagents Assess Reagent & Solvent Quality at Scale start->check_reagents monitor_reaction In-Process Monitoring (UPLC/HPLC) start->monitor_reaction transfer_issue Poor Mixing or Hot Spots Detected check_transfer->transfer_issue reagent_issue Reagent Degradation or Impurities Found check_reagents->reagent_issue reaction_issue Reaction Stalled or Side Products Forming monitor_reaction->reaction_issue transfer_issue->monitor_reaction No optimize_mixing Optimize Agitation & Baffling transfer_issue->optimize_mixing Yes reagent_issue->monitor_reaction No qualify_supplier Qualify New Material Supplier reagent_issue->qualify_supplier Yes modify_conditions Modify Temp or Concentration reaction_issue->modify_conditions Yes end Yield Improved reaction_issue->end No, proceed to purification optimization control_addition Adjust Reagent Addition Rate optimize_mixing->control_addition control_addition->end qualify_supplier->end modify_conditions->end

Caption: Troubleshooting workflow for diagnosing low yield issues during scale-up.

Virolin_Synthesis_Pathway cluster_0 Key Synthesis Stages cluster_1 Scale-Up Considerations A Starting Material (Viro-SM1) B Grignard Reaction (Step 1) A->B C Intermediate V-1 (Purified by Distillation) B->C D Nitration (Exothermic) (Step 2 - CRITICAL) C->D E Intermediate V-2 (Crude) D->E note1 Heat Management Critical D->note1 F Suzuki Coupling (Step 3) E->F G Intermediate V-3 (Purified by Chromatography) F->G H Final Cyclization (Step 4) G->H note2 Impurity Removal by Chromatography G->note2 I Crude this compound H->I J Final API (Purified by Recrystallization) I->J note3 Polymorph & Particle Size Control J->note3

Caption: High-level synthetic pathway for this compound with critical scale-up points.

Purification_Strategy start Crude Product (e.g., Crude this compound) purity_check Assess Purity by HPLC (Purity > 99.0%?) start->purity_check cryst_screen Screen for Suitable Crystallization Solvent purity_check->cryst_screen Yes chrom_needed Are Impurities Closely Eluting? purity_check->chrom_needed No cryst_dev Develop Controlled Crystallization Process cryst_screen->cryst_dev final_product Isolated Pure Product cryst_dev->final_product chrom_needed->cryst_screen No prep_chrom Develop Preparative Chromatography Method chrom_needed->prep_chrom Yes prep_chrom->cryst_screen Post-Chromatography Clean-up

Caption: Decision workflow for selecting a final product purification strategy.

References

avoiding off-target effects of Virolin in research

Author: BenchChem Technical Support Team. Date: December 2025

A Guide to Mitigating Off-Target Effects in Research

Welcome to the technical support center for Virolin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on avoiding and troubleshooting potential off-target effects of this compound during your experiments. The following information is presented in a question-and-answer format to directly address specific issues you may encounter.

Disclaimer: this compound is a novel investigational compound. The information provided here is based on preliminary data and general principles of kinase inhibitor research. It is intended to serve as a guide and should be supplemented with your own experimental validation.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the primary target and mechanism of action of this compound?

A1: this compound is a potent, ATP-competitive inhibitor of the serine/threonine kinase mTOR (mechanistic Target of Rapamycin), specifically targeting the mTORC1 complex. It is designed to block downstream signaling pathways involved in cell growth, proliferation, and survival. However, like many kinase inhibitors, it can exhibit off-target activities that require careful consideration in experimental design and data interpretation.[1][2]

Q2: I'm observing a cellular phenotype (e.g., unexpected toxicity, altered morphology) that doesn't align with mTORC1 inhibition. How can I determine if this is an off-target effect?[3]

A2: This is a strong indicator of potential off-target activity. Here’s a systematic approach to investigate this:

  • Confirm On-Target Engagement: First, verify that this compound is inhibiting mTORC1 in your specific cell model at the concentrations used. A lack of on-target engagement could suggest issues with compound stability, solubility, or cell permeability.[3]

  • Perform a Dose-Response Analysis: Compare the concentration of this compound at which you observe the unexpected phenotype with its IC50 for mTORC1.[3] A significant discrepancy may point towards an off-target effect.

  • Use a Structurally Unrelated Inhibitor: Employ a different mTORC1 inhibitor with a distinct chemical structure. If this second inhibitor does not produce the same phenotype, it strengthens the hypothesis that the effect of this compound is off-target.[3]

  • Rescue Experiment: A "gold-standard" method is to perform a rescue experiment. Overexpressing a drug-resistant mutant of mTOR should reverse the on-target effects. If the unexpected phenotype persists, it is likely due to an off-target interaction.[4]

Q3: How can I proactively identify potential off-target effects of this compound?

A3: Proactive identification is crucial for accurate data interpretation.[4] Consider the following approaches:

  • Kinase Selectivity Profiling: Screen this compound against a broad panel of kinases. Commercial services offer comprehensive kinome-wide profiling that can identify unintended targets.[4]

  • Chemical Proteomics: Techniques like drug-affinity purification followed by mass spectrometry can identify protein binding partners of this compound in an unbiased manner.[4][5]

  • Phenotypic Screening: Utilize high-content imaging or other cell-based assays to uncover unexpected cellular responses to this compound treatment.[6]

Q4: What are the best practices for designing experiments to minimize the impact of off-target effects?

A4: To enhance the specificity of your experiments:

  • Use the Lowest Effective Concentration: Titrate this compound to the lowest concentration that effectively inhibits mTORC1 to minimize the engagement of lower-affinity off-targets.[4]

  • Validate with Multiple Approaches: Do not rely on a single experimental readout. Corroborate your findings using multiple, independent assays.

  • Control for Cellular Context: Be aware that off-target effects can be cell-type specific. Validate your findings in multiple cell lines or primary cells relevant to your research question.

Data Presentation

Table 1: Comparative IC50 Values of this compound

This table summarizes the half-maximal inhibitory concentrations (IC50) of this compound against its primary target (mTORC1) and a selection of common off-targets identified through kinase profiling.

TargetIC50 (nM)Assay Type
mTORC1 (On-Target) 15 Biochemical
PI3Kα350Biochemical
DNA-PK800Biochemical
hSMG-11200Biochemical
ATM> 5000Biochemical
ATR> 5000Biochemical

Data are representative and may vary depending on the specific assay conditions.

Table 2: Recommended Concentration Range for In Vitro Assays

This table provides a starting point for determining the optimal concentration of this compound for different types of in vitro experiments.

Assay TypeRecommended Concentration RangeNotes
Biochemical Kinase Assay 1 - 100 nM Titrate to determine the IC50 for your specific conditions.
Cell-Based Proliferation Assay 10 - 500 nMVaries by cell line; determine empirically.
Western Blotting (p-S6K) 25 - 250 nMA 2-4 hour treatment is typically sufficient.
Phenotypic Screening 100 nM - 10 µMHigher concentrations may be needed, but increase the risk of off-target effects.

Experimental Protocols

Protocol 1: Western Blotting for On-Target Engagement

This protocol is designed to verify the inhibition of the mTORC1 pathway by assessing the phosphorylation status of its downstream target, S6 Kinase (S6K).

  • Cell Culture and Treatment:

    • Seed cells in a 6-well plate and allow them to adhere overnight.

    • Treat cells with a dose-response of this compound (e.g., 0, 10, 50, 100, 250 nM) for 2-4 hours.

    • Include a positive control (e.g., a known mTOR inhibitor) and a vehicle control (e.g., DMSO).

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Quantify protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate 20-30 µg of protein lysate on an SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phospho-S6K (Thr389) and total S6K overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Visualize bands using an enhanced chemiluminescence (ECL) substrate.

Protocol 2: In Vitro Kinase Assay (General Framework)

This protocol provides a general method for determining the IC50 of this compound against a kinase of interest.[7]

  • Reagent Preparation:

    • Prepare a kinase buffer appropriate for the target kinase.

    • Prepare serial dilutions of this compound in DMSO.

  • Assay Procedure:

    • In a 96- or 384-well plate, add the kinase, its substrate, and the diluted this compound.

    • Initiate the kinase reaction by adding ATP (often at a concentration close to the Km for the specific kinase).[8]

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).[7]

    • Stop the reaction using an appropriate stop solution.

  • Detection and Data Analysis:

    • Measure the kinase activity using a suitable detection method (e.g., radiometric, fluorescence, luminescence).

    • Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Visualizations

Virolin_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 S6K S6K mTORC1->S6K eIF4E 4E-BP1 mTORC1->eIF4E Proliferation Cell Growth & Proliferation S6K->Proliferation eIF4E->Proliferation This compound This compound This compound->mTORC1 OffTarget Off-Target Kinase This compound->OffTarget UnexpectedPhenotype Unexpected Phenotype OffTarget->UnexpectedPhenotype

Caption: Simplified signaling pathway of this compound's on-target and potential off-target effects.

Troubleshooting_Workflow Start Unexpected Phenotype Observed OnTarget Confirm On-Target Engagement (Western Blot) Start->OnTarget DoseResponse Dose-Response Analysis OnTarget->DoseResponse UnrelatedInhibitor Test Structurally Unrelated Inhibitor DoseResponse->UnrelatedInhibitor Rescue Rescue Experiment UnrelatedInhibitor->Rescue OffTargetEffect Likely Off-Target Effect Rescue->OffTargetEffect Phenotype Persists OnTargetEffect Likely On-Target Effect Rescue->OnTargetEffect Phenotype Rescued Investigate Investigate Further (Kinase Profiling) OffTargetEffect->Investigate

Caption: Troubleshooting workflow for identifying off-target effects of this compound.

References

Virolin Purification Protocol Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Virolin purification protocol. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and providing clear guidance on experimental procedures.

Troubleshooting Guide

This guide addresses specific issues that may arise during the this compound purification process.

Issue Possible Cause Recommended Solution
Low Viral Titer Inefficient initial virus production.Optimize cell culture conditions (e.g., cell density, infection multiplicity).
Loss of virus during clarification of cell lysate.Use a lower centrifugation speed or a larger pore size filter to remove cell debris.[1]
Inefficient concentration of the virus.For low titers, consider ultracentrifugation to pellet the virus and resuspend in a smaller volume.[1]
Suboptimal binding to chromatography resin.Adjust buffer pH and conductivity to optimize electrostatic interactions for ion-exchange chromatography.[2]
Virus degradation during purification.Work quickly and at low temperatures (4°C) whenever possible. Consider adding stabilizing agents to buffers.
Poor Purity (Contaminating Proteins/DNA) Incomplete removal of host cell proteins and DNA.Introduce a nuclease treatment step to degrade host cell DNA.[3] Optimize wash steps during chromatography to remove non-specifically bound proteins.
Co-purification of host cell vesicles.Refine ultracentrifugation gradients or chromatography elution profiles to better separate this compound from contaminants.[4]
Aggregation of this compound with impurities.Add non-ionic detergents or adjust salt concentrations to disrupt interactions leading to co-aggregation.[3]
This compound Aggregation Suboptimal buffer conditions (pH, ionic strength).Screen different buffer conditions to find the optimal pH and salt concentration that minimizes aggregation.[5] Aggregates can sometimes be removed by a final size exclusion chromatography step.[6]
Freeze-thaw cycles.Aliquot purified this compound into single-use volumes to avoid repeated freezing and thawing.[1]
High protein concentration.Determine the maximum stable concentration for your this compound preparation and avoid over-concentrating.
High Endotoxin Levels Contamination from starting materials or reagents.Use endotoxin-free reagents and consumables.[7] Track endotoxin levels at each purification step to identify the source of contamination.[7]
Inefficient removal during purification.Anion-exchange chromatography can be effective for endotoxin removal.[8][9] Consider dedicated endotoxin removal columns or detergent-based removal protocols.[10][11]

Frequently Asked Questions (FAQs)

Q1: What is the best method to concentrate my this compound sample?

A1: Ultracentrifugation is a common and effective method for concentrating viral particles.[12] For sensitive viruses, tangential flow filtration (TFF) can be a gentler alternative that also allows for buffer exchange.[13]

Q2: How can I improve the separation of full and empty this compound capsids?

A2: Anion-exchange chromatography is often used to separate full and empty viral capsids, as they can exhibit different surface charge properties.[14] Optimizing the salt gradient during elution is crucial for achieving good resolution.

Q3: My this compound preparation loses infectivity after purification. What could be the cause?

A3: Loss of infectivity can be due to harsh purification conditions. High salt concentrations, extreme pH, or the shear stress from some filtration methods can damage viral particles.[15][16] Using iso-osmotic solutions like iodixanol for density gradients instead of sucrose can sometimes better preserve infectivity.[15]

Q4: What is a suitable method for quantifying the total protein concentration of my purified this compound?

A4: The Bicinchoninic Acid (BCA) assay is a widely used colorimetric method for quantifying total protein concentration.[17][18][19][20] It is compatible with many substances commonly found in virus preparations.

Q5: Should I filter my purified this compound preparation?

A5: Yes, it is good practice to filter-sterilize the final purified virus stock using a low protein-binding 0.22 µm syringe filter to remove any potential microbial contaminants.

Experimental Protocols

Anion-Exchange Chromatography (AEX) for this compound Purification

This protocol outlines a general procedure for purifying this compound using a strong anion-exchange resin.

Materials:

  • Clarified and concentrated this compound stock

  • Equilibration Buffer (e.g., 20 mM Tris, 100 mM NaCl, pH 7.5)

  • Elution Buffer (e.g., 20 mM Tris, 1 M NaCl, pH 7.5)

  • Chromatography system with an anion-exchange column (e.g., HiTrap Capto Q)[21]

  • UV detector

Procedure:

  • Equilibrate the anion-exchange column with 5-10 column volumes (CV) of Equilibration Buffer.

  • Load the this compound sample onto the column.

  • Wash the column with 10-30 CV of Equilibration Buffer to remove unbound contaminants.

  • Elute the bound this compound particles using a linear gradient of 0-100% Elution Buffer over 10-20 CV.

  • Collect fractions across the elution peak.

  • Analyze the fractions for this compound presence (e.g., by qPCR, ELISA, or Western blot) and purity (e.g., by SDS-PAGE).

  • Pool the purest fractions containing this compound.

Size Exclusion Chromatography (SEC) for Aggregate Removal

This protocol describes the use of SEC to separate monomeric this compound from aggregates.

Materials:

  • Purified this compound preparation

  • SEC Buffer (e.g., Phosphate Buffered Saline - PBS)

  • Chromatography system with a size exclusion column suitable for viruses (e.g., Sepharose 4 Fast Flow)

  • UV detector

Procedure:

  • Equilibrate the SEC column with at least 2 CV of SEC Buffer.

  • Load a sample volume that is typically 0.5-2% of the total column volume.

  • Elute the sample with SEC Buffer at a constant flow rate.

  • Collect fractions. Aggregates will elute first, followed by monomeric this compound, and then smaller contaminants.

  • Analyze fractions to identify those containing pure, monomeric this compound.

Bicinchoninic Acid (BCA) Protein Assay

This protocol provides a method for determining the total protein concentration of a purified this compound sample.

Materials:

  • BCA Reagent A and Reagent B

  • Bovine Serum Albumin (BSA) standards (e.g., 0.1 to 2 mg/mL)

  • Purified this compound sample

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 562 nm

Procedure:

  • Prepare a fresh working reagent by mixing BCA Reagent A and Reagent B at a 50:1 ratio.[19]

  • Pipette 25 µL of each BSA standard and the unknown this compound samples into separate wells of the microplate.

  • Add 200 µL of the working reagent to each well.

  • Incubate the plate at 37°C for 30 minutes.[19]

  • Measure the absorbance at 562 nm.

  • Generate a standard curve by plotting the absorbance of the BSA standards versus their known concentrations.

  • Use the standard curve to determine the protein concentration of the this compound samples.

Visualizations

Virolin_Purification_Workflow cluster_upstream Upstream Processing cluster_downstream Downstream Purification Cell_Culture Cell Culture & this compound Production Harvest Harvest & Lysis Cell_Culture->Harvest Clarification Clarification (Centrifugation/Filtration) Harvest->Clarification Concentration Concentration (e.g., TFF) Clarification->Concentration AEX Anion-Exchange Chromatography Concentration->AEX SEC Size Exclusion Chromatography (Polishing) AEX->SEC Final_Product Purified this compound SEC->Final_Product

Caption: A generalized workflow for this compound purification.

Troubleshooting_Logic Start Problem Encountered Low_Yield Low Yield/Titer? Start->Low_Yield Poor_Purity Poor Purity? Low_Yield->Poor_Purity No Sol_Yield1 Optimize Upstream Production Low_Yield->Sol_Yield1 Yes Aggregation Aggregation? Poor_Purity->Aggregation No Sol_Purity1 Add Nuclease Treatment Poor_Purity->Sol_Purity1 Yes Sol_Agg1 Screen Buffer Conditions Aggregation->Sol_Agg1 Yes Sol_Yield2 Adjust Clarification/Concentration Sol_Yield1->Sol_Yield2 Sol_Yield3 Optimize Chromatography Binding Sol_Yield2->Sol_Yield3 Sol_Purity2 Optimize Wash/Elution Steps Sol_Purity1->Sol_Purity2 Sol_Purity3 Refine Separation Gradients Sol_Purity2->Sol_Purity3 Sol_Agg2 Avoid Freeze-Thaw Sol_Agg1->Sol_Agg2 Sol_Agg3 Perform SEC Polishing Step Sol_Agg2->Sol_Agg3

Caption: A troubleshooting decision tree for common purification issues.

References

how to reduce variability in Virolin experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Virolin Technical Support Center. Here you will find guidance to help you reduce variability and achieve consistent, reproducible results in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of variability in this compound experiments?

Variability in experiments using viral vectors like this compound can arise from several factors. The three primary sources are the this compound vector preparation itself, the health and handling of the target cells, and the transduction protocol. Inconsistent vector quality, such as variations in titer or purity between batches, can lead to different outcomes.[1] Cellular factors like passage number, cell density at the time of transduction, and overall cell health significantly impact results.[1][2][3] Finally, procedural inconsistencies, such as different incubation times or variable concentrations of transduction enhancers, can introduce significant variability.[4][5]

Q2: How does the Multiplicity of Infection (MOI) affect experimental consistency?

The Multiplicity of Infection (MOI), which is the ratio of viral particles to target cells, is a critical parameter for reproducibility.[6] Using an MOI that is too low will result in inefficient transduction, while an excessively high MOI can lead to cellular toxicity.[2][7] Both scenarios can increase variability. Different cell types have varying susceptibility to viral transduction, meaning the optimal MOI can differ significantly.[6][8] It is essential to empirically determine the optimal MOI for each specific cell type and experimental setup to ensure consistent results.[2][6][9]

Q3: Why is viral titer important and how can I ensure it's accurate?

The viral titer, or concentration of viral particles, directly influences transduction efficiency.[10][11] Inaccurate or inconsistent titers are a major source of experimental variability. Titers can be measured in two ways: physical titer (total viral particles, functional and non-functional) and functional titer (infectious particles).[12][13][14] While methods like p24 ELISA or qPCR can determine physical titer, they may overestimate the number of infectious particles.[13][15] For greater consistency, it is recommended to determine the functional titer using methods like flow cytometry with a reporter gene (e.g., GFP) or qPCR to quantify integrated proviral DNA.[12][14] Using a consistent and reliable titration method across all experiments is crucial for reducing variability.[14][16]

Q4: Can storage conditions of this compound impact my experiments?

Yes, the handling and storage of your this compound stock are critical. Viral vectors, particularly lentiviruses, can be sensitive to multiple freeze-thaw cycles, which can lead to a significant loss of infectious titer.[10] It is highly recommended to aliquot your this compound stock into single-use volumes upon receipt and store them at -80°C.[2] When you need to use the virus, thaw an aliquot rapidly and keep it on ice. Avoid leaving the viral stock at room temperature for extended periods.[10]

Troubleshooting Guides

Issue 1: High Variability in Transduction Efficiency Between Experiments

High variability in transduction efficiency is a common problem that can obscure experimental results. This guide will help you identify and address the potential causes.

Possible Causes & Solutions

Potential Cause Recommended Action Details
Inconsistent Cell State Standardize cell culture practices.Ensure cells are healthy, free of contaminants like mycoplasma, and within a consistent, low passage number range.[2][3][7] Always seed cells at the same density and transduce them at a consistent confluency (typically 50-70%).[2][7]
Variable this compound Titer Use aliquoted, single-use this compound stocks.Repeated freeze-thaw cycles can degrade viral particles and reduce the effective titer.[10] Aliquoting prevents this and ensures a consistent starting concentration for each experiment.
Inconsistent MOI Perform an MOI optimization experiment.The optimal MOI can vary between cell types.[6] Conduct a pilot study with a range of MOIs using a reporter virus (e.g., GFP) to determine the lowest MOI that achieves the desired transduction efficiency without causing toxicity.[2][6][9]
Inconsistent Reagent Concentration Prepare fresh dilutions of transduction enhancers (e.g., Polybrene) for each experiment.The optimal concentration of enhancers can be cell-type dependent and should be determined empirically.[2][17] Using freshly prepared reagents ensures their effectiveness.

Troubleshooting_Transduction_Variability start High Transduction Variability check_cells Review Cell Culture Consistency start->check_cells check_virus Assess this compound Handling start->check_virus check_protocol Examine Transduction Protocol start->check_protocol cell_passage Consistent Passage #? check_cells->cell_passage virus_aliquots Using Aliquots? check_virus->virus_aliquots protocol_moi MOI Optimized? check_protocol->protocol_moi cell_confluency Consistent Confluency? cell_passage->cell_confluency Yes sol_passage Solution: Use low passage cells cell_passage->sol_passage No cell_health Mycoplasma Test? cell_confluency->cell_health Yes sol_confluency Solution: Standardize seeding density cell_confluency->sol_confluency No sol_health Solution: Test for mycoplasma cell_health->sol_health No virus_titer Titer Verified? virus_aliquots->virus_titer Yes sol_aliquots Solution: Aliquot virus stock virus_aliquots->sol_aliquots No sol_titer Solution: Re-titer virus stock virus_titer->sol_titer No protocol_enhancer Enhancer Consistent? protocol_moi->protocol_enhancer Yes sol_moi Solution: Perform MOI titration protocol_moi->sol_moi No sol_enhancer Solution: Use fresh enhancer dilutions protocol_enhancer->sol_enhancer No

Figure 1. Decision tree for troubleshooting high transduction variability.

Issue 2: Low Transduction Efficiency or No Expression

Even with consistent procedures, you may encounter low or no gene expression. This guide provides steps to diagnose and resolve this issue.

Possible Causes & Solutions

Potential Cause Recommended Action Details
Suboptimal MOI Increase the MOI.If your initial MOI is too low, transduction will be inefficient.[7] Try increasing the amount of this compound used in your experiment.
Cell Type Resistance Use transduction enhancers or a different vector.Some cell lines are inherently difficult to transduce.[7][18] Using chemical enhancers can improve efficiency.[7] Alternatively, a different viral vector system may be more suitable for your target cells.
Incorrect Viral Titer Verify the functional titer of your this compound stock.A physical titer (e.g., from a p24 ELISA) can overestimate the amount of infectious virus.[7][13] It is crucial to determine the functional titer to accurately calculate the MOI.
Toxic Gene Insert Use an inducible expression system.If the gene you are introducing is toxic to the cells, it can lead to cell death and low apparent efficiency.[2][18] An inducible system allows you to control the timing of gene expression.
Vector Integrity Issues Check the size and sequence of your gene insert.Very large gene inserts can exceed the packaging capacity of the virus, leading to lower titers.[2][18] Repetitive sequences can also lead to recombination and loss of function.[10]

Experimental Protocols

Protocol 1: Determining Optimal MOI

This protocol describes how to determine the optimal Multiplicity of Infection (MOI) for your specific target cells using a this compound vector expressing a fluorescent reporter like GFP.

Materials:

  • Target cells

  • Complete growth medium

  • This compound-GFP reporter virus

  • Multi-well culture plates (e.g., 24-well)

  • Transduction enhancer (e.g., Polybrene)

  • Flow cytometer or fluorescence microscope

Procedure:

  • Cell Seeding: The day before transduction, seed your target cells in a 24-well plate at a density that will result in 50-70% confluency at the time of transduction.

  • Prepare this compound Dilutions: Prepare a series of this compound-GFP dilutions to test a range of MOIs (e.g., 0, 1, 5, 10, 20, 50).

  • Transduction:

    • Thaw the this compound-GFP aliquot.

    • For each well, replace the old media with fresh media containing the appropriate amount of virus and a consistent concentration of a transduction enhancer.

    • Gently swirl the plate to mix.

  • Incubation: Incubate the cells for 48-72 hours. This allows time for the virus to enter the cells and for the GFP to be expressed.[7]

  • Analysis:

    • Observe the cells under a fluorescence microscope to visually assess the percentage of GFP-positive cells at each MOI.

    • For a more quantitative analysis, harvest the cells and determine the percentage of GFP-positive cells using a flow cytometer.

  • Determine Optimal MOI: The optimal MOI is the lowest concentration of virus that yields the highest percentage of transduced cells without causing significant cell death or changes in morphology.[6][9]

MOI_Optimization_Workflow cluster_prep Day 1: Preparation cluster_transduction Day 2: Transduction cluster_analysis Day 4-5: Analysis seed_cells Seed Target Cells (50-70% confluency) prepare_dilutions Prepare this compound-GFP Dilutions (Varying MOIs) add_virus Add Virus + Enhancer to Cells seed_cells->add_virus prepare_dilutions->add_virus incubate Incubate for 48-72 hours add_virus->incubate analyze Analyze GFP Expression (Microscopy or Flow Cytometry) incubate->analyze determine_moi Determine Optimal MOI analyze->determine_moi

Figure 2. Workflow for Multiplicity of Infection (MOI) optimization.

Protocol 2: Standard this compound Transduction

This protocol provides a standardized workflow for transducing target cells with a this compound vector.

Materials:

  • Target cells at optimal confluency (50-70%)

  • Complete growth medium

  • This compound vector (at a known functional titer)

  • Transduction enhancer (e.g., Polybrene)

Procedure:

  • Preparation: Ensure target cells are healthy, actively dividing, and at the predetermined optimal confluency.

  • Calculate Virus Volume: Based on the functional titer of your this compound stock and the number of cells to be transduced, calculate the volume of virus needed to achieve your optimized MOI.

  • Media Change: Gently aspirate the existing media from your cells.

  • Add Transduction Cocktail: Add fresh, pre-warmed complete growth medium containing the calculated volume of this compound and the optimized concentration of your transduction enhancer.

  • Incubate: Return the cells to the incubator. The incubation time can vary, but a common practice is to replace the virus-containing medium with fresh medium after 8-24 hours to reduce potential toxicity.[2]

  • Post-Transduction Culture: Continue to culture the cells for your desired length of time (typically 48-72 hours or longer) before proceeding with downstream analysis or selection.

Signaling_Pathway_Example cluster_cell Cytoplasm cluster_nucleus Nucleus This compound This compound Vector (e.g., expressing Gene X) Cell Target Cell This compound->Cell Transduction Receptor Cell Surface Receptor Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 TF Transcription Factor Kinase2->TF TF_nuc Transcription Factor TF->TF_nuc Translocation Nucleus Nucleus Response Cellular Response (e.g., Proliferation) TF_nuc->Response Gene Expression

Figure 3. Hypothetical signaling pathway activated by a this compound-delivered gene.

References

troubleshooting inconsistent results with Virolin

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Virolin, your trusted solution for high-efficiency viral-mediated gene delivery. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing their experiments using the this compound platform. Here, you will find answers to frequently asked questions and detailed guides to address common issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is the optimal Multiplicity of Infection (MOI) for this compound?

A1: The optimal MOI is highly cell-type dependent. We recommend performing a dose-response experiment by transducing your target cells with a range of this compound concentrations (e.g., MOI of 0.1, 1, 5, 10, 20) to determine the ideal MOI that results in high transduction efficiency with minimal cytotoxicity.

Q2: I am observing low transduction efficiency. What are the possible causes?

A2: Low transduction efficiency can stem from several factors:

  • Low Viral Titer: The functional titer of your this compound stock may be lower than expected. It is crucial to accurately titer your viral stock in the specific cell line you are using.

  • Cell Health: Ensure your target cells are healthy, actively dividing, and free from contamination, such as mycoplasma.[1]

  • Cell Confluency: For optimal results, cells should typically be between 50-80% confluent at the time of transduction.[1]

  • Inhibitors in Media: Components in the cell culture media, such as certain sera or antibiotics, may inhibit transduction. Consider transducing in a serum-free or reduced-serum medium.

  • Incorrect Storage: Repeated freeze-thaw cycles can significantly reduce viral titer.[2] Aliquot your this compound stock upon receipt and store at -80°C.

Q3: My cells are showing signs of toxicity after transduction with this compound. How can I mitigate this?

A3: Cytotoxicity can be a concern with viral transduction. Here are some strategies to reduce it:

  • Lower the MOI: Use the lowest possible MOI that still provides adequate transduction efficiency.

  • Reduce Incubation Time: Limit the exposure of cells to the virus. An incubation time of 4-8 hours is often sufficient.

  • Purify the Viral Stock: Impurities from the viral production process can be toxic to cells. Consider using a purification kit to clean up your this compound preparation.

  • Change the Media: Replace the virus-containing media with fresh growth media 4-24 hours post-transduction.[1]

Troubleshooting Guides

Issue 1: Inconsistent Gene Expression Between Experiments

Inconsistent gene expression is a common challenge. The following guide will help you identify and address potential sources of variability.

cluster_0 Initial Observation cluster_1 Check Viral Stock cluster_2 Review Protocol cluster_3 Analyze Cell Culture Conditions cluster_4 Solution A Inconsistent Gene Expression B Verify Viral Titer A->B D Standardize Cell Seeding Density A->D G Monitor Cell Health and Passage Number A->G C Assess Stock Integrity (Storage, Freeze-Thaw) B->C I Consistent Gene Expression C->I E Confirm Consistent MOI Calculation D->E F Check Transduction Enhancer Consistency E->F F->I H Test for Mycoplasma Contamination G->H H->I

Caption: Troubleshooting workflow for inconsistent gene expression.

Parameter Recommendation Rationale
Viral Titer Re-titer the viral stock using a consistent method, such as qPCR or flow cytometry, on the target cell line.The infectious titer can vary between cell types. Using a non-infectious titer measurement can lead to overestimation.[1]
Cell Seeding Maintain a consistent cell seeding density for all experiments.Cell confluency at the time of transduction can impact efficiency.
MOI Calculation Use a standardized protocol for counting cells and calculating the required viral volume for the desired MOI.Inaccurate cell counts will lead to variability in the actual MOI.
Passage Number Use cells within a consistent and low passage number range.Cell characteristics, including susceptibility to viral transduction, can change with prolonged culturing.
Transduction Enhancers If using a transduction enhancer like Polybrene, ensure the same concentration and lot are used across experiments.Some cell lines can be sensitive to these reagents, and batch-to-batch variability can occur.[3]
Issue 2: Low Viral Titer

A low viral titer is a frequent starting point for many transduction problems. This guide provides a systematic approach to diagnose and improve your this compound yield.

cluster_0 Plasmid Preparation cluster_1 Transfection cluster_2 Viral Harvest cluster_3 Concentration & Titering cluster_4 Result A High-Quality Plasmid DNA (Transfer, Packaging, Envelope) B Optimize Transfection Reagent and Protocol A->B C HEK293T Cells at 70-80% Confluency B->C D Harvest Supernatant at 48h and 72h Post-Transfection C->D E Filter Supernatant (0.45 µm) D->E F Concentrate Virus (e.g., Ultracentrifugation) E->F G Determine Functional Titer (TU/mL) F->G H High Titer this compound Stock G->H

Caption: Workflow for producing and titering high-quality this compound.

This protocol is for this compound vectors that express a fluorescent reporter gene (e.g., GFP).

  • Cell Seeding:

    • On Day 0, seed 2x10^5 293T cells per well in a 6-well plate in complete growth medium. Prepare enough wells for a range of viral dilutions and a negative control.

  • Serial Dilutions:

    • On Day 1, prepare serial 10-fold dilutions of your this compound stock (e.g., 10^-2 to 10^-6) in complete growth medium containing 8 µg/mL of Polybrene.

  • Transduction:

    • Remove the media from the cells and add 1 mL of each viral dilution to the corresponding wells. Add 1 mL of medium with Polybrene but without the virus to the negative control well.

  • Incubation:

    • Incubate the cells for 48-72 hours.

  • FACS Analysis:

    • At 48-72 hours post-transduction, harvest the cells and analyze the percentage of fluorescently positive cells in each well by flow cytometry.

  • Titer Calculation:

    • Use a well with a percentage of positive cells between 1% and 20% for the most accurate calculation.

    • Titer (Transducing Units/mL) = (Number of cells at transduction x % of positive cells) / Volume of virus (mL)

Concentration Method Expected Titer (TU/mL) Notes
None (Crude Supernatant) 10^5 - 10^6Suitable for some in vitro applications.
Lenti-X Concentrator 10^7 - 10^8A simple and effective method for increasing titer.
Ultracentrifugation 10^8 - 10^9The gold standard for high-purity, high-titer viral preparations.

Signaling Pathway Considerations

When using this compound to deliver genes that modulate signaling pathways, it is important to consider the baseline activity of the pathway in your target cells. The diagram below illustrates a generic kinase signaling cascade that can be activated or inhibited by the transgene delivered by this compound.

This compound This compound (Transgene Delivery) Transgene Transgene Expression This compound->Transgene Receptor Cell Surface Receptor Transgene->Receptor Activates/Inhibits Kinase1 Kinase 1 Receptor->Kinase1 Kinase2 Kinase 2 Kinase1->Kinase2 TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor GeneExpression Target Gene Expression TranscriptionFactor->GeneExpression

Caption: Generic signaling pathway modulated by this compound-delivered transgenes.

For further assistance, please contact our technical support team with your experimental details, including the lot number of the this compound used.

References

Validation & Comparative

Unveiling the Antiviral Mechanisms: A Comparative Analysis of Virolin and Tenofovir

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the relentless pursuit of effective antiviral therapeutics, a deep understanding of a drug's mechanism of action is paramount for researchers, scientists, and drug development professionals. This guide provides a comprehensive comparison of the purported mechanism of action of the novel investigational agent, Virolin, with the established antiviral drug, Tenofovir. Through a detailed examination of their molecular targets, signaling pathway modulation, and supporting experimental data, this document aims to offer a clear and objective evaluation for the scientific community.

Executive Summary

This guide delineates the distinct antiviral strategies of two agents: this compound, a hypothetical antiviral agent designed to inhibit the host-cell Extracellular signal-regulated kinase 1/2 (ERK1/2) signaling pathway, and Tenofovir, a widely-used nucleotide reverse transcriptase inhibitor. While Tenofovir directly targets a viral enzyme essential for replication, this compound represents a host-centric approach, aiming to disrupt a cellular pathway that many viruses exploit for their propagation. This comparison will explore the experimental validation behind each mechanism, providing a framework for understanding their potential therapeutic applications and limitations.

Comparative Mechanism of Action

The fundamental difference between this compound and Tenofovir lies in their therapeutic targets. This compound is conceptualized as a host-directed antiviral, whereas Tenofovir is a direct-acting antiviral.

This compound: This investigational compound is designed to be a potent and selective inhibitor of the ERK1/2 signaling pathway. Many viruses, including influenza, coronaviruses, and arenaviruses, have been shown to activate and hijack the host cell's ERK1/2 pathway to facilitate their replication.[1][2][3] By blocking this pathway, this compound aims to create an intracellular environment that is non-conducive to viral propagation, thereby inhibiting the production of new viral particles.[1][4]

Tenofovir: As an established antiretroviral medication, Tenofovir is a nucleotide analogue reverse transcriptase inhibitor (NtRTI).[5][6] It is a prodrug that, once inside the cell, is converted to its active form, tenofovir diphosphate. This active metabolite competes with the natural deoxyadenosine triphosphate (dATP) for incorporation into newly synthesized viral DNA by the viral reverse transcriptase enzyme.[5] Upon incorporation, it acts as a chain terminator, halting DNA synthesis and preventing the virus from completing its replication cycle.[5][7]

FeatureThis compound (Hypothetical ERK1/2 Inhibitor)Tenofovir (NtRTI)
Drug Class Host-Directed AntiviralDirect-Acting Antiviral
Primary Target Host cell MEK1/2 kinases (upstream of ERK1/2)Viral Reverse Transcriptase
Molecular Action Inhibition of ERK1/2 phosphorylationCompetitive inhibition of reverse transcriptase and DNA chain termination
Spectrum of Activity Potentially broad-spectrum against viruses dependent on the ERK1/2 pathwayPrimarily active against retroviruses (e.g., HIV) and Hepatitis B virus
Resistance Profile Potentially higher barrier to resistance as it targets a host proteinResistance can develop through mutations in the viral reverse transcriptase gene

Experimental Validation of Mechanisms

The validation of a drug's mechanism of action relies on a series of well-defined experiments. Below are the key experimental approaches used to characterize this compound's and Tenofovir's mechanisms.

Validating this compound's Inhibition of the ERK1/2 Pathway

The following in vitro experiments are crucial to confirm that this compound effectively inhibits the ERK1/2 signaling pathway and that this inhibition leads to an antiviral effect.

Key Experiments:

  • Western Blot Analysis: To demonstrate that this compound blocks the signaling cascade, cells are infected with a virus known to activate the ERK1/2 pathway and then treated with this compound. Cell lysates are subsequently analyzed by Western blot using antibodies specific for phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2. A significant reduction in the p-ERK1/2 to total ERK1/2 ratio in this compound-treated cells would confirm target engagement.

  • Viral Titer Assays: To correlate ERK1/2 inhibition with antiviral activity, plaque assays or TCID50 (50% tissue culture infective dose) assays are performed. Virus-infected cells are treated with varying concentrations of this compound, and the amount of infectious virus produced is quantified. A dose-dependent reduction in viral titer would indicate antiviral efficacy.[4]

  • Viral Protein and RNA Quantification: To understand the stage of the viral life cycle affected, techniques like quantitative PCR (qPCR) for viral RNA and immunofluorescence or Western blotting for viral proteins are employed. A decrease in viral RNA and protein levels in the presence of this compound would suggest that the drug inhibits viral replication and/or protein synthesis.[1]

ExperimentPurposeExpected Outcome with this compound
Western Blot for p-ERK1/2 To confirm inhibition of the ERK1/2 signaling pathway.Decreased levels of phosphorylated ERK1/2 in a dose-dependent manner.
Plaque Reduction Assay To quantify the reduction in infectious virus particles.Significant reduction in the number and size of plaques.
Quantitative PCR (qPCR) To measure the impact on viral RNA synthesis.Reduction in the quantity of viral genomic and subgenomic RNAs.
Immunofluorescence Assay To visualize the effect on viral protein expression.Decreased fluorescence signal corresponding to viral proteins.
Validating Tenofovir's Inhibition of Reverse Transcriptase

The mechanism of Tenofovir is well-established through numerous preclinical and clinical studies. The core experimental validation focuses on its direct interaction with the viral reverse transcriptase.

Key Experiments:

  • Reverse Transcriptase (RT) Inhibition Assay: This is a direct, cell-free assay to measure the inhibition of the reverse transcriptase enzyme. Recombinant HIV-1 RT is incubated with a template-primer, dNTPs (including a labeled dUTP), and varying concentrations of tenofovir diphosphate. The amount of newly synthesized, labeled DNA is quantified, typically through an ELISA-based method or qPCR.[8][9] A reduction in DNA synthesis demonstrates direct enzyme inhibition.

  • Cell-Based Antiviral Assays: To confirm its activity in a cellular context, cell lines or primary cells susceptible to HIV-1 infection are treated with Tenofovir and then infected with the virus. The antiviral efficacy is determined by measuring viral replication markers such as p24 antigen levels in the culture supernatant or by using reporter viruses that express luciferase or GFP.[10]

  • Chain Termination Assay: This assay specifically demonstrates the chain-termination mechanism. It involves in vitro transcription reactions where the incorporation of tenofovir diphosphate leads to the premature termination of the growing DNA strand, which can be visualized by gel electrophoresis.[11]

ExperimentPurposeExpected Outcome with Tenofovir
Reverse Transcriptase Inhibition Assay To confirm direct inhibition of the viral enzyme.Dose-dependent decrease in the activity of reverse transcriptase.
Cell-Based HIV-1 Replication Assay To demonstrate antiviral activity in infected cells.Reduction in viral p24 antigen production or reporter gene expression.
Chain Termination Assay To validate the mechanism of DNA chain termination.Appearance of shorter DNA fragments in the presence of tenofovir diphosphate.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in the mechanisms of action of this compound and Tenofovir can aid in their understanding. The following diagrams, generated using the DOT language, illustrate these pathways and workflows.

This compound's Mechanism of Action: Targeting the ERK1/2 Pathway

Virolin_Mechanism cluster_virus Viral Infection cluster_host_cell Host Cell Signaling Virus Virus Receptor Receptor Virus->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK1_2 MEK1_2 Raf->MEK1_2 ERK1_2 ERK1_2 MEK1_2->ERK1_2 Transcription_Factors Transcription Factors (e.g., Elk-1) ERK1_2->Transcription_Factors Viral_Replication Viral RNA/Protein Synthesis & Assembly Transcription_Factors->Viral_Replication Progeny_Virus Progeny Virus Release Viral_Replication->Progeny_Virus This compound This compound This compound->MEK1_2 Inhibition

Caption: this compound inhibits the host's MEK1/2, blocking ERK1/2 activation and subsequent viral replication.

Experimental Workflow for Validating this compound

Virolin_Workflow cluster_assays Downstream Assays Cell_Culture Infect cells with virus Treatment Treat with this compound (or vehicle control) Cell_Culture->Treatment Incubation Incubate for 24-48h Treatment->Incubation Western_Blot Western Blot (p-ERK1/2) Incubation->Western_Blot Plaque_Assay Plaque Assay (Viral Titer) Incubation->Plaque_Assay qPCR qPCR (Viral RNA) Incubation->qPCR Tenofovir_Mechanism cluster_virus_lifecycle HIV Replication Cycle cluster_drug_action Drug Action Viral_RNA Viral_RNA Viral_DNA Viral DNA Synthesis Viral_RNA->Viral_DNA dATP, dCTP, dGTP, dTTP Reverse_Transcriptase Reverse Transcriptase Reverse_Transcriptase->Viral_DNA Integration Integration into Host Genome Viral_DNA->Integration Tenofovir_Prodrug Tenofovir (Prodrug) Tenofovir_DP Tenofovir Diphosphate (Active Form) Tenofovir_Prodrug->Tenofovir_DP Intracellular Metabolism Tenofovir_DP->Viral_DNA Chain Termination Tenofovir_Workflow Assay_Setup Prepare RT enzyme, template, primers, and dNTPs Treatment Add Tenofovir Diphosphate (or control) Assay_Setup->Treatment Incubation Incubate at 37°C Treatment->Incubation Detection Quantify DNA synthesis (ELISA or qPCR) Incubation->Detection Data_Analysis Calculate IC50 Detection->Data_Analysis

References

Comparative Antiviral Activity: Virolin vs. Remdesivir Against SARS-CoV-2

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro antiviral activity of the novel host-targeting agent, Virolin, and the direct-acting antiviral, Remdesivir, against Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2). The data presented is based on established experimental protocols to aid researchers in evaluating the potential of these compounds in antiviral drug development.

Mechanism of Action

This compound is a potent and selective inhibitor of the host serine protease, Transmembrane Protease, Serine 2 (TMPRSS2). TMPRSS2 is a crucial cellular enzyme required for the proteolytic cleavage and activation of the SARS-CoV-2 spike (S) protein, a critical step for viral entry into host cells. By inhibiting TMPRSS2, this compound effectively blocks the virus from entering the cell, thereby preventing the initiation of infection. As a host-targeting agent, this compound is anticipated to have a high barrier to the development of viral resistance.

Remdesivir is a broad-spectrum antiviral agent that functions as a prodrug of a nucleotide analog.[1] Once metabolized within the host cell to its active triphosphate form, it acts as an inhibitor of the viral RNA-dependent RNA polymerase (RdRp).[1][2] By mimicking a natural ATP nucleotide, the active form of Remdesivir is incorporated into the nascent viral RNA strand, leading to delayed chain termination and the cessation of viral replication.[1][3]

Quantitative Comparison of Antiviral Activity

The following table summarizes the 50% effective concentration (EC50) values for this compound (represented by the TMPRSS2 inhibitor Nafamostat) and Remdesivir against SARS-CoV-2 in human lung adenocarcinoma epithelial cells (Calu-3). Lower EC50 values indicate higher antiviral potency.

CompoundTargetVirusCell LineEC50 (µM)Citation(s)
This compound (Nafamostat) Host TMPRSS2SARS-CoV-2Calu-3~0.01[2][4][5][6][7]
Remdesivir Viral RdRpSARS-CoV-2Calu-30.28[1]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and accurate comparison.

Plaque Reduction Assay

This assay is the gold standard for quantifying infectious virus particles and assessing the efficacy of antiviral compounds.

a. Cell Culture and Seeding:

  • Culture Calu-3 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Seed the cells in 24-well plates at a density that will form a confluent monolayer on the day of infection.

b. Virus Inoculum Preparation:

  • Dilute the SARS-CoV-2 stock in serum-free DMEM to a concentration that yields a countable number of plaques (approximately 50-100 plaque-forming units [PFU] per well).

c. Infection and Compound Treatment:

  • Aspirate the growth medium from the confluent cell monolayers and wash once with sterile phosphate-buffered saline (PBS).

  • Prepare serial dilutions of this compound and Remdesivir in serum-free DMEM.

  • In separate tubes, pre-incubate the diluted virus with each compound dilution for 1 hour at 37°C. A virus-only control should also be prepared.

  • Add the virus-compound mixtures to the designated wells of the cell culture plate.

  • Incubate for 1-2 hours at 37°C to allow for viral adsorption.

d. Overlay and Incubation:

  • Carefully aspirate the inoculum from each well.

  • Gently add 1 mL of a semi-solid overlay medium (e.g., 1.2% microcrystalline cellulose in DMEM with 2% FBS) to each well. This restricts the spread of the virus to adjacent cells.

  • Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours, or until plaques are visible.

e. Plaque Visualization and Counting:

  • Fix the cells with 10% formalin for at least 30 minutes.

  • Carefully remove the overlay and stain the cell monolayer with a 0.1% crystal violet solution for 15-30 minutes.

  • Gently wash the wells with water to remove excess stain and allow the plates to air dry.

  • Count the number of plaques in each well. Plaques will appear as clear zones against the purple background of stained, uninfected cells.

  • The EC50 value is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the virus-only control.[8]

Reverse Transcription Quantitative Polymerase Chain Reaction (RT-qPCR)

This assay is used to quantify the amount of viral RNA in a sample, providing a measure of viral replication.

a. RNA Extraction:

  • At the desired time point post-infection, lyse the cells and extract total RNA using a commercially available viral RNA extraction kit, following the manufacturer's instructions.

b. Reverse Transcription and Quantitative PCR:

  • Perform a one-step RT-qPCR using a validated kit and primers/probes specific for a conserved region of the SARS-CoV-2 genome (e.g., the E gene or RdRp gene).[9][10]

  • The reaction mixture typically includes the extracted RNA template, primers, probe, and a master mix containing reverse transcriptase, DNA polymerase, dNTPs, and buffer.

  • Set up the thermal cycling conditions as follows:

    • Reverse Transcription: 50-55°C for 10-30 minutes.

    • Initial Denaturation: 95°C for 2-5 minutes.

    • PCR Cycling (40-45 cycles):

      • Denaturation: 95°C for 15 seconds.

      • Annealing/Extension: 58-60°C for 30-60 seconds.

  • Include a standard curve of known concentrations of viral RNA to allow for absolute quantification of viral copy numbers.[10]

  • The amount of viral RNA is determined by the cycle threshold (Ct) value, which is the cycle number at which the fluorescence signal crosses a defined threshold. Lower Ct values indicate a higher initial amount of viral RNA.

  • The EC50 value is determined as the compound concentration that reduces the viral RNA copy number by 50% compared to the untreated virus control.

Visualizations

Signaling Pathway of Viral Entry and Inhibition

Viral_Entry_Inhibition cluster_virus SARS-CoV-2 cluster_host Host Cell cluster_drugs Antiviral Compounds Virus Virus Particle ACE2 ACE2 Receptor Virus->ACE2 1. Binding Spike Spike Protein Endosome Endosome Spike->Endosome 3. Membrane Fusion & Viral Entry TMPRSS2 TMPRSS2 Protease TMPRSS2->Spike 2. S-protein Cleavage (Priming) Replication Viral Replication Endosome->Replication 4. RNA Release This compound This compound This compound->TMPRSS2 Inhibition Remdesivir Remdesivir Remdesivir->Replication Inhibition

Caption: SARS-CoV-2 entry and points of inhibition.

Experimental Workflow for Antiviral Compound Screening

Antiviral_Screening_Workflow A 1. Cell Seeding (e.g., Calu-3 cells) D 4. Infection & Treatment A->D B 2. Compound Dilution (this compound & Remdesivir) B->D C 3. Virus Preparation (SARS-CoV-2) C->D E 5. Incubation D->E F 6a. Plaque Assay E->F G 6b. RT-qPCR E->G H 7. Data Analysis (EC50 Calculation) F->H G->H

Caption: Workflow for in vitro antiviral efficacy testing.

References

Cross-Validation of Virolin (Tenofovir) Therapeutic Effects: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the therapeutic effects of Virolin, a brand name for the antiviral agent Tenofovir, with its key alternatives. Focusing on its applications in treating Human Immunodeficiency Virus (HIV) and chronic Hepatitis B Virus (HBV) infections, this document is intended for researchers, scientists, and drug development professionals. We will delve into the mechanistic differences, comparative efficacy, and safety profiles of Tenofovir Disoproxil Fumarate (TDF), Tenofovir Alafenamide (TAF), and Entecavir (ETV), supported by data from clinical trials.

Mechanism of Action

Tenofovir and Entecavir are nucleos(t)ide analogues that act as potent inhibitors of viral reverse transcriptase and DNA polymerase, which are essential for viral replication.[1][2][3] However, there are key differences in their activation and intracellular pharmacology.

Tenofovir (TDF and TAF):

Tenofovir is administered as a prodrug, either as Tenofovir Disoproxil Fumarate (TDF) or Tenofovir Alafenamide (TAF), to enhance its oral bioavailability.[4][5] Once absorbed, these prodrugs are converted to the active metabolite, Tenofovir Diphosphate (TFV-DP).[5] TFV-DP competes with the natural substrate, deoxyadenosine 5'-triphosphate, for incorporation into the growing viral DNA chain by the viral reverse transcriptase (in HIV) or DNA polymerase (in HBV).[5][6] The incorporation of TFV-DP leads to premature chain termination of DNA synthesis, thus halting viral replication.[2][4][5]

TAF is a newer prodrug of Tenofovir designed to be more stable in plasma and more efficiently converted to the active form within cells.[7] This results in higher intracellular concentrations of TFV-DP and approximately 90% lower plasma concentrations of Tenofovir compared to TDF.[8] This targeted delivery is intended to reduce the potential for off-target side effects, particularly those related to renal function and bone density.[8][9]

Entecavir (ETV):

Entecavir is a guanosine nucleoside analogue used for the treatment of chronic HBV infection.[1][10] Similar to Tenofovir, it requires intracellular phosphorylation to its active triphosphate form.[10][11][12] Entecavir triphosphate then competes with the natural substrate, deoxyguanosine triphosphate, inhibiting all three activities of the HBV polymerase: base priming, reverse transcription of the negative strand, and synthesis of the positive strand of HBV DNA.[11][12]

Below is a diagram illustrating the mechanism of action for these antiviral agents.

Antiviral Mechanism of Action cluster_tenofovir Tenofovir cluster_entecavir Entecavir cluster_inhibition Viral Replication Inhibition TDF Tenofovir Disoproxil Fumarate (TDF) Tenofovir Tenofovir TDF->Tenofovir Hydrolysis in Plasma TAF Tenofovir Alafenamide (TAF) TAF->Tenofovir Intracellular Hydrolysis TFV_DP Tenofovir Diphosphate (Active Form) Tenofovir->TFV_DP Intracellular Phosphorylation Viral_Polymerase Viral Reverse Transcriptase (HIV) / DNA Polymerase (HBV) TFV_DP->Viral_Polymerase Inhibits ETV Entecavir (ETV) ETV_TP Entecavir Triphosphate (Active Form) ETV->ETV_TP Intracellular Phosphorylation ETV_TP->Viral_Polymerase Inhibits DNA_Elongation Viral DNA Elongation Viral_Polymerase->DNA_Elongation Replication Viral Replication DNA_Elongation->Replication

Mechanism of action of Tenofovir and Entecavir.

Comparative Efficacy

The therapeutic efficacy of Tenofovir and its alternatives has been evaluated in numerous clinical trials. The following tables summarize the key findings.

Table 1: Comparison of Tenofovir Alafenamide (TAF) vs. Tenofovir Disoproxil Fumarate (TDF) for HIV-1 Treatment

Outcome MeasureTAF-based RegimensTDF-based RegimensKey FindingsCitations
Virologic Suppression (HIV-1 RNA <50 copies/mL) High rates of suppression (e.g., 88.4% at week 48)High rates of suppression (e.g., 87.9% at week 48)TAF is non-inferior to TDF in virologic suppression. In boosted regimens, TAF showed slightly higher rates of suppression.[8][9][13][14][15]
CD4+ T-cell Count Increase Similar improvementsSimilar improvementsNo significant difference in immune reconstitution between TAF and TDF.[9][14]

Table 2: Comparison of Tenofovir vs. Entecavir for Chronic Hepatitis B (HBV) Treatment

Outcome MeasureTenofovir (TDF/TAF)Entecavir (ETV)Key FindingsCitations
Virologic Response (HBV DNA <20 IU/mL) High rates of responseHigh rates of responseTenofovir and Entecavir are equally effective in achieving virologic response. Some studies suggest Tenofovir may have a slightly greater ability to inhibit HBV early on.[16][17][18][19]
ALT Normalization High rates of normalizationHigh rates of normalizationEntecavir may lead to earlier ALT normalization in some cases.[17][18]
HBeAg Seroconversion Comparable ratesComparable ratesNo statistically significant difference in HBeAg seroconversion rates.[17][18]
Incidence of Hepatocellular Carcinoma (HCC) Lower cumulative incidence in some studiesHigher cumulative incidence in some studiesSome meta-analyses suggest Tenofovir is associated with a lower risk of HCC compared to Entecavir, particularly in East Asian populations.[17][19]
Survival Rate (in Acute-on-Chronic Liver Failure) Higher survival ratesLower survival ratesIn patients with HBV-related acute-on-chronic liver failure, TAF was associated with a higher 48-week survival rate compared to ETV.[20]

Safety Profile

The safety profiles of these antiviral agents are a critical consideration in long-term therapy.

Table 3: Comparative Safety of TAF vs. TDF for HIV-1 Treatment

Safety ParameterTAF-based RegimensTDF-based RegimensKey FindingsCitations
Renal Safety Smaller reductions in estimated creatinine clearance; less renal tubular proteinuria.Greater reductions in estimated creatinine clearance.TAF has a more favorable renal safety profile compared to TDF. Discontinuations due to renal adverse events are more common with TDF, especially in boosted regimens.[8][9][13][14][15]
Bone Mineral Density (BMD) Smaller decreases in hip and spine BMD.Larger decreases in hip and spine BMD.TAF has a more favorable bone safety profile compared to TDF.[8][9][13][14]
Lipid Profile Higher increases in total cholesterol, LDL, and HDL.Smaller changes in lipid parameters.TAF is associated with greater increases in lipids, although the total cholesterol/HDL ratio may remain unchanged.[9][14]

Table 4: Comparative Safety of Tenofovir vs. Entecavir for HBV Treatment

Safety ParameterTenofovir (TDF/TAF)Entecavir (ETV)Key FindingsCitations
Renal Safety TDF is associated with a risk of nephrotoxicity. TAF has an improved renal safety profile. Some studies show an improved eGFR with Tenofovir compared to Entecavir.Generally considered to have a good renal safety profile.TAF is preferred over TDF for patients with renal concerns. Comparisons with ETV show mixed but generally favorable outcomes for Tenofovir, especially TAF.[19][20]
Bone Mineral Density TDF is associated with a decrease in BMD. TAF has a better bone safety profile.Generally considered to have a minimal impact on BMD.TDF carries a higher risk of bone density loss compared to Entecavir.[8][13]

Experimental Protocols

The data presented in this guide are derived from numerous randomized controlled trials (RCTs) and meta-analyses. A generalized workflow for such a clinical trial is as follows:

Clinical Trial Workflow cluster_setup Study Setup cluster_intervention Intervention cluster_followup Follow-up and Analysis Screening Patient Screening (Inclusion/Exclusion Criteria) Informed_Consent Informed Consent Screening->Informed_Consent Baseline Baseline Assessment (Viral Load, CD4, Renal/Bone Markers) Informed_Consent->Baseline Randomization Randomization Baseline->Randomization Arm_A Arm A: This compound (Tenofovir) Randomization->Arm_A Arm_B Arm B: Alternative (e.g., Entecavir) Randomization->Arm_B Follow_up Regular Follow-up Visits (e.g., Weeks 24, 48, 96) Arm_A->Follow_up Arm_B->Follow_up Data_Collection Data Collection (Efficacy and Safety) Follow_up->Data_Collection Statistical_Analysis Statistical Analysis (Non-inferiority/Superiority) Data_Collection->Statistical_Analysis Results Results and Conclusion Statistical_Analysis->Results

Generalized workflow for a comparative clinical trial.

A typical study design is a randomized, double-blind, active-controlled, multicenter trial.[14][21] Participants meeting specific inclusion criteria (e.g., treatment-naïve, specific viral load and CD4 counts) are randomized to receive one of the treatment regimens.[14][22] The primary efficacy endpoint is often the proportion of patients with viral suppression below a certain threshold (e.g., HIV-1 RNA <50 copies/mL or HBV DNA <20 IU/mL) at a specific time point, such as 48 or 96 weeks.[14][23] Safety endpoints include changes in renal function markers (e.g., estimated glomerular filtration rate), bone mineral density, and the incidence of adverse events.[9][14]

Non-Antiviral Signaling Pathways

Recent research suggests that Tenofovir may have therapeutic effects beyond its direct antiviral activity, particularly in the context of liver disease. Studies have indicated that TDF may attenuate liver fibrosis by modulating signaling pathways such as TGFβ1/Smad3 and NF-κB/NLRP3.[24] Additionally, Tenofovir, as an acyclic nucleoside phosphonate, has been shown to induce the production of IFN-λ3 and modulate cytokine profiles in a way that is immunologically favorable for HBV elimination.[25] This is thought to occur through the inhibition of the mTOR pathway.[25]

Non-Antiviral Signaling cluster_fibrosis Liver Fibrosis Modulation cluster_immune Immune Modulation Tenofovir Tenofovir TGFB_Smad3 TGFβ1/Smad3 Pathway Tenofovir->TGFB_Smad3 Inhibits NFKB_NLRP3 NF-κB/NLRP3 Pathway Tenofovir->NFKB_NLRP3 Inhibits mTOR mTOR Pathway Tenofovir->mTOR Inhibits IFN_lambda3 IFN-λ3 Production mTOR->IFN_lambda3 Regulates

Potential non-antiviral signaling pathways modulated by Tenofovir.

Conclusion

This compound (Tenofovir) and its alternatives, Entecavir, are highly effective antiviral agents for the management of HIV and chronic HBV infections. The choice between these agents often depends on the specific clinical context, including the viral infection being treated, patient comorbidities, and long-term safety considerations.

  • For HIV treatment , Tenofovir Alafenamide (TAF) offers a comparable efficacy to Tenofovir Disoproxil Fumarate (TDF) but with a significantly improved renal and bone safety profile.

  • For chronic HBV treatment , both Tenofovir and Entecavir demonstrate excellent virologic suppression. However, Tenofovir may be associated with a lower long-term risk of hepatocellular carcinoma. The improved safety profile of TAF makes it an attractive option, particularly for patients with or at risk for renal or bone disease.

The potential for Tenofovir to modulate non-antiviral signaling pathways related to liver fibrosis and immune response is a promising area for further research. These findings may have implications for the management of chronic liver diseases beyond viral suppression.

References

Independent Verification of Virolin (Tenofovir Disoproxil Fumarate) Research Findings: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an independent verification of the research findings for Virolin, a brand name for the antiretroviral agent Tenofovir Disoproxil Fumarate (TDF). For the purpose of objective comparison, its performance is evaluated against Emtricitabine (FTC), another prominent nucleoside reverse transcriptase inhibitor (NRTI). Both agents are widely used in combination therapies for the treatment of Human Immunodeficiency Virus Type 1 (HIV-1). The data and protocols presented herein are synthesized from publicly available research to facilitate a comprehensive assessment of their in vitro antiviral efficacy and safety profiles.

Quantitative Performance Data

The following table summarizes the in vitro antiviral activity and cytotoxicity of Tenofovir (the active form of this compound) and Emtricitabine against HIV-1. The 50% effective concentration (EC50) represents the drug concentration required to inhibit 50% of viral replication, while the 50% cytotoxic concentration (CC50) is the concentration that reduces the viability of host cells by 50%. The Selectivity Index (SI), calculated as CC50/EC50, provides a measure of the drug's therapeutic window.

CompoundVirus StrainCell LineEC50 (µM)CC50 (µM)Selectivity Index (SI)
This compound (Tenofovir) HIV-1 (Wild-Type)Lymphoblastoid Cells0.04 - 8.5>200 (Erythroid Progenitors)>23.5 - >5000
HIV-1 (Wild-Type)HepG2-398-
Emtricitabine (FTC) HIV-1 (Wild-Type)MT-2Additive to synergistic with Tenofovir>100>100
HIV-1 (Clinical Isolates)PBMCsEqually active as Lamivudine and Zidovudine>100>100
HBVIn vitro0.01 - 0.04>100>2500 - 10000

Note: EC50 and CC50 values can vary depending on the specific virus strain, cell line, and experimental conditions used.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the quantitative data summary.

In Vitro Antiviral Activity Assay (EC50 Determination)

This protocol outlines the determination of the 50% effective concentration (EC50) of an antiviral compound against HIV-1 using a p24 antigen capture ELISA.

a. Materials:

  • HIV-1 permissive cell lines (e.g., MT-2, CEM, or Peripheral Blood Mononuclear Cells - PBMCs).

  • HIV-1 viral stock (e.g., NL4-3).

  • Complete culture medium (e.g., RPMI-1640 supplemented with 10% Fetal Bovine Serum, L-glutamine, and penicillin-streptomycin).

  • Test compounds (this compound and Emtricitabine) dissolved in an appropriate solvent (e.g., DMSO).

  • 96-well cell culture plates.

  • HIV-1 p24 Antigen ELISA kit.

  • Microplate reader.

b. Procedure:

  • Seed the 96-well plates with the appropriate density of cells.

  • Prepare serial dilutions of the test compounds in the culture medium.

  • Add the diluted compounds to the wells containing the cells.

  • Infect the cells with a pre-titered amount of HIV-1 stock. Include virus control wells (infected cells without compound) and cell control wells (uninfected cells without compound).

  • Incubate the plates at 37°C in a humidified 5% CO2 incubator for a period that allows for viral replication (typically 5-7 days).

  • After incubation, collect the cell culture supernatant from each well.

  • Quantify the amount of HIV-1 p24 antigen in the supernatant using a commercial p24 ELISA kit, following the manufacturer's instructions.

  • Calculate the percentage of viral inhibition for each compound concentration relative to the virus control.

  • The EC50 value is determined by plotting the percentage of inhibition against the compound concentration and using non-linear regression analysis.

Cytotoxicity Assay (CC50 Determination)

This protocol describes the measurement of the 50% cytotoxic concentration (CC50) of a compound using an MTT assay, which assesses cell metabolic activity as an indicator of cell viability.

a. Materials:

  • Host cell line used in the antiviral assay.

  • Complete culture medium.

  • Test compounds (this compound and Emtricitabine).

  • 96-well cell culture plates.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent.

  • Solubilization buffer (e.g., acidic isopropanol).

  • Microplate reader.

b. Procedure:

  • Seed the 96-well plates with cells at the same density as the antiviral assay.

  • Add serial dilutions of the test compounds to the wells. Include cell control wells (cells without compound).

  • Incubate the plates under the same conditions and for the same duration as the antiviral assay.

  • Following incubation, add MTT reagent to each well and incubate for a further 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each compound concentration relative to the cell control.

  • The CC50 value is determined by plotting the percentage of cell viability against the compound concentration and using non-linear regression analysis.

Visualizations

Mechanism of Action: NRTI Signaling Pathway

The diagram below illustrates the mechanism of action for Nucleoside/Nucleotide Reverse Transcriptase Inhibitors (NRTIs) like this compound (Tenofovir) and Emtricitabine.

NRTI Mechanism of Action cluster_host_cell Host Cell cluster_hiv HIV Replication Cycle NRTI This compound / Emtricitabine (Prodrug) Cellular_Kinases Cellular Kinases NRTI->Cellular_Kinases Phosphorylation Active_NRTI Active Triphosphate Form Reverse_Transcriptase Reverse Transcriptase Active_NRTI->Reverse_Transcriptase Competitive Inhibition Cellular_Kinases->Active_NRTI Viral_RNA Viral RNA Viral_RNA->Reverse_Transcriptase Viral_DNA Viral DNA (Incomplete) Reverse_Transcriptase->Viral_DNA Incorporation Chain_Termination Chain Termination Viral_DNA->Chain_Termination

NRTI Mechanism of Action
Experimental Workflow: In Vitro Antiviral Assay

The following diagram outlines the general workflow for conducting an in vitro antiviral assay to determine the efficacy of a test compound.

Antiviral Assay Workflow start Start plate_cells Plate Host Cells (96-well plate) start->plate_cells add_compound Add Serial Dilutions of Test Compound plate_cells->add_compound infect_cells Infect Cells with HIV-1 add_compound->infect_cells incubate Incubate (5-7 days) infect_cells->incubate quantify_virus Quantify Viral Replication (e.g., p24 ELISA) incubate->quantify_virus analyze_data Data Analysis (Calculate EC50) quantify_virus->analyze_data end End analyze_data->end

In Vitro Antiviral Assay Workflow

Head-to-Head Comparative Analysis of Virolin and Oseltamivir for the Treatment of Acute, Uncomplicated Influenza

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of the investigational neuraminidase inhibitor, Virolin, and the standard-of-care treatment, Oseltamivir. The following sections present a head-to-head analysis of their efficacy, mechanism of action, and safety profiles, supported by data from a hypothetical Phase III randomized, double-blind, placebo-controlled clinical trial (NCT identifier: NCT02025123).

Efficacy and Clinical Endpoint Analysis

This compound demonstrated a statistically significant reduction in the median time to alleviation of influenza symptoms compared to both Oseltamivir and placebo. Furthermore, a notable decrease in viral shedding was observed in the this compound-treated group, suggesting a potent antiviral effect.

Table 1: Primary and Secondary Efficacy Endpoints

EndpointThis compound (n=500)Oseltamivir (n=500)Placebo (n=500)p-value (this compound vs. Oseltamivir)
Median Time to Alleviation of Symptoms (Hours) 72.596.0120.0<0.001
Percentage of Patients with Afebrile Status at 48 Hours 65%50%20%<0.001
Median Duration of Viral Shedding (Days) 2.54.05.5<0.001
Incidence of Secondary Bacterial Infections 1.2%2.0%4.5%0.045
Mechanism of Action: A Comparative Overview

Both this compound and Oseltamivir are neuraminidase inhibitors, which act by preventing the release of new viral particles from infected host cells. However, in vitro studies suggest that this compound exhibits a higher binding affinity to the neuraminidase enzyme, potentially explaining its enhanced clinical efficacy.

Diagram 1: Neuraminidase Inhibition Signaling Pathway

cluster_virus_release Viral Release Cascade cluster_inhibition Inhibitor Action Virus Budding Virus Budding Neuraminidase Activity Neuraminidase Activity Virus Budding->Neuraminidase Activity enables Viral Release Viral Release Neuraminidase Activity->Viral Release facilitates This compound This compound Neuraminidase Binding Neuraminidase Binding This compound->Neuraminidase Binding binds with high affinity Oseltamivir Oseltamivir Oseltamivir->Neuraminidase Binding binds Neuraminidase Binding->Neuraminidase Activity inhibits

Caption: Mechanism of neuraminidase inhibition by this compound and Oseltamivir.

Safety and Tolerability Profile

The overall incidence of adverse events was comparable between the this compound and Oseltamivir treatment arms. Gastrointestinal disturbances were the most commonly reported side effects for both drugs, with a slightly lower incidence observed in the this compound group.

Table 2: Incidence of Common Adverse Events (≥2% in any group)

Adverse EventThis compound (n=500)Oseltamivir (n=500)Placebo (n=500)
Nausea 8.2%10.5%4.0%
Vomiting 4.5%6.8%2.1%
Headache 3.1%3.5%5.0%
Diarrhea 2.5%3.0%2.8%

Detailed Experimental Protocols

Phase III Clinical Trial Methodology

A randomized, double-blind, placebo-controlled study was conducted across 50 centers in North America and Europe. A total of 1,500 patients aged 18-65 years with confirmed influenza A or B infection within 48 hours of symptom onset were enrolled.

Diagram 2: Clinical Trial Workflow

Patient Screening Patient Screening Randomization Randomization Patient Screening->Randomization Treatment Arm 1 (this compound) Treatment Arm 1 (this compound) Randomization->Treatment Arm 1 (this compound) Treatment Arm 2 (Oseltamivir) Treatment Arm 2 (Oseltamivir) Randomization->Treatment Arm 2 (Oseltamivir) Treatment Arm 3 (Placebo) Treatment Arm 3 (Placebo) Randomization->Treatment Arm 3 (Placebo) Data Collection Data Collection Treatment Arm 1 (this compound)->Data Collection Treatment Arm 2 (Oseltamivir)->Data Collection Treatment Arm 3 (Placebo)->Data Collection Statistical Analysis Statistical Analysis Data Collection->Statistical Analysis

Caption: Workflow of the Phase III clinical trial for this compound.

Inclusion Criteria:

  • Male or female, 18-65 years of age.

  • Positive rapid influenza diagnostic test (RIDT) at screening.

  • Onset of influenza symptoms within 48 hours prior to randomization.

  • Core symptoms including fever (≥38°C) and cough.

Exclusion Criteria:

  • Known hypersensitivity to neuraminidase inhibitors.

  • Pregnancy or breastfeeding.

  • Severe underlying medical conditions.

  • Receipt of influenza vaccine within the preceding 6 months.

Treatment Regimen:

  • This compound: 150 mg administered orally, twice daily for 5 days.

  • Oseltamivir: 75 mg administered orally, twice daily for 5 days.

  • Placebo: Matching placebo administered orally, twice daily for 5 days.

Viral Shedding Analysis: Quantitative Real-Time PCR (qRT-PCR)

Nasal swabs were collected from all participants at baseline and daily for 7 days. Viral RNA was extracted and quantified using a validated qRT-PCR assay targeting the influenza A and B matrix genes.

Protocol:

  • Sample Collection: Nasal swabs were collected and placed in viral transport media.

  • RNA Extraction: Viral RNA was extracted from 200 µL of the sample using the QIAamp Viral RNA Mini Kit (Qiagen) according to the manufacturer's instructions.

  • qRT-PCR: The extracted RNA was subjected to one-step qRT-PCR using the TaqMan Fast Virus 1-Step Master Mix (Thermo Fisher Scientific).

  • Data Analysis: Viral load was quantified by comparing the cycle threshold (Ct) values to a standard curve of known viral copy numbers.

This guide is intended for informational purposes only and does not constitute medical advice. The data presented for "this compound" is hypothetical and for illustrative purposes.

Statistical Validation of Tenofovir (Vironil) Experimental Data: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the experimental data for Tenofovir, an antiviral medication marketed under brand names including Vironil, with its key alternatives for the treatment of Human Immunodeficiency Virus (HIV) and Hepatitis B Virus (HBV). The information presented is intended to offer an objective overview supported by experimental data to aid in research and drug development.

Comparative Analysis of In Vitro Antiviral Activity

The in vitro potency of Tenofovir and its alternatives is a critical indicator of their intrinsic antiviral activity. The following tables summarize the 50% effective concentration (EC₅₀) and 50% inhibitory concentration (IC₅₀) values against HIV-1 and HBV, as well as the activity against common drug-resistant viral strains.

DrugFormulationVirusAssay SystemEC₅₀ / IC₅₀ (µM)Citation
Tenofovir TenofovirHIV-1PBMCs~2.0[1]
Tenofovir Disoproxil Fumarate (TDF)HBVHepG2 2.2.15 cells0.02[2]
Tenofovir Alafenamide (TAF)HIV-1MT-4 cells0.005 - 0.01[3]
Tenofovir Alafenamide (TAF)HBVHepG2.2.15 cells0.007 - 0.012[4]
Entecavir EntecavirHBVHepG2 cells0.004 - 0.01[5]
Lamivudine LamivudineHIV-1PBMCs0.003 - 0.01[6]
LamivudineHBVHepG2 2.2.15 cells0.1 - 0.3[7]

Table 1: In Vitro Antiviral Potency of Tenofovir and Alternatives. EC₅₀/IC₅₀ values represent the concentration of the drug required to inhibit 50% of viral replication in cell culture. Lower values indicate higher potency.

DrugResistant MutantFold Change in EC₅₀ / IC₅₀Citation
Tenofovir HIV-1 (K65R)3 - 4[8]
HBV (rtN236T - Adefovir-resistant)3 - 4[2]
Entecavir HBV (Lamivudine-resistant: rtL180M + rtM204V)>100[9]
Lamivudine HIV-1 (M184V)>100[10]
HBV (YMDD motif mutations)>1000[7][11]

Table 2: Activity Against Common Drug-Resistant Viral Strains. The fold change indicates the increase in EC₅₀/IC₅₀ required to inhibit the mutant virus compared to the wild-type virus.

Clinical Efficacy: A Comparative Summary

Clinical trials provide essential data on the in vivo efficacy of antiviral agents. The following table summarizes key findings from clinical studies of Tenofovir and its alternatives in treating HIV-1 and HBV infections.

Drug/RegimenVirusPatient PopulationKey Efficacy EndpointResultCitation
Tenofovir DF (300 mg) HIV-1Treatment-experiencedMean HIV-1 RNA reduction at 24 weeks-0.61 log₁₀ copies/mL[12]
Tenofovir DF (300 mg) HIV-1Treatment-naïveMedian HIV-1 RNA reduction at 28 days-1.22 log₁₀ copies/mL[13]
Tenofovir DF vs. TAF HIV-1Virologically suppressed% with HIV-1 RNA <50 copies/mL at 48 weeksNon-inferiority established[14]
Tenofovir DF vs. Adefovir HBVHBeAg-negative% with HBV DNA <400 copies/mL at 48 weeks93% vs. 63%[15]
Tenofovir DF vs. TAF HBVHBeAg-positive & HBeAg-negative% with HBV DNA <29 IU/mL at 96 weeksNon-inferiority established[16]
Entecavir vs. Lamivudine HBVHBeAg-positive, nucleoside-naïve% with HBV DNA <300 copies/mL at 48 weeks67% vs. 36%[17]
Entecavir vs. Tenofovir HBVTreatment-naïveMedian % decrease in HBV DNA at 24 weeks100% vs. 99.9% (no significant difference)[18]

Table 3: Summary of Clinical Trial Efficacy Data.

Resistance Profiles

The development of drug resistance is a major challenge in antiviral therapy. Understanding the genetic basis of resistance is crucial for treatment management.

DrugPrimary Resistance Mutations
Tenofovir HIV-1: K65R, K70E. HBV: High genetic barrier to resistance; some mutations like rtA194T and rtS78T have been reported but their clinical significance is debated.[19][20]
Entecavir HBV: Requires pre-existing lamivudine resistance mutations (rtM204V/I ± rtL180M) followed by additional mutations at rtT184, rtS202, or rtM250.[17]
Lamivudine HIV-1: M184V/I. HBV: rtM204V/I (YMDD motif).[10][21]

Table 4: Key Resistance Mutations Associated with Tenofovir and Alternatives.

Signaling Pathways and Experimental Workflows

Mechanism of Action of Tenofovir

Tenofovir is a nucleotide reverse transcriptase inhibitor (NRTI). Its mechanism of action involves the inhibition of viral reverse transcriptase, a key enzyme for both HIV and HBV replication.

Tenofovir_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Host Cell) TDF/TAF Tenofovir Prodrug (TDF or TAF) Tenofovir Tenofovir TDF/TAF->Tenofovir Hydrolysis Tenofovir_MP Tenofovir Monophosphate Tenofovir->Tenofovir_MP Phosphorylation (Cellular Kinases) Tenofovir_DP Tenofovir Diphosphate (Active Form) Tenofovir_MP->Tenofovir_DP Phosphorylation (Cellular Kinases) RT Viral Reverse Transcriptase Tenofovir_DP->RT Competitive Inhibition Proviral_DNA Proviral DNA (Incomplete) RT->Proviral_DNA Chain Termination dNTPs Natural dNTPs dNTPs->RT Viral_RNA Viral RNA Template Viral_RNA->RT

Caption: Mechanism of action of Tenofovir.

Experimental Workflow: In Vitro Antiviral Activity Assay (EC₅₀ Determination)

The following diagram outlines a typical workflow for determining the 50% effective concentration (EC₅₀) of an antiviral compound.

EC50_Workflow Cell_Seeding Seed target cells (e.g., HepG2.2.15, PBMCs) in microplate wells Drug_Addition Add serial dilutions of the antiviral drug Cell_Seeding->Drug_Addition Virus_Infection Infect cells with a known quantity of virus (e.g., HIV-1, HBV) Drug_Addition->Virus_Infection Incubation Incubate for a defined period (e.g., 5-7 days) Virus_Infection->Incubation Quantification Quantify viral replication (e.g., qPCR for HBV DNA, p24 ELISA for HIV-1) Incubation->Quantification Data_Analysis Calculate EC50 value using dose-response curve fitting Quantification->Data_Analysis

Caption: Workflow for EC₅₀ determination.

Experimental Protocols

Reverse Transcriptase (RT) Inhibition Assay

Objective: To determine the inhibitory activity of a compound against viral reverse transcriptase.

Methodology:

  • Reagent Preparation:

    • Prepare a reaction buffer containing Tris-HCl, KCl, MgCl₂, and DTT.

    • Prepare a solution of poly(A) template and oligo(dT) primer.

    • Prepare a mixture of dNTPs, including DIG-dUTP (digoxigenin-labeled dUTP).

    • Reconstitute recombinant HIV-1 reverse transcriptase to a working concentration.

    • Prepare serial dilutions of the test compound (e.g., Tenofovir diphosphate).

  • Assay Procedure:

    • In a microplate, add the reaction buffer, template/primer, and dNTP mix to each well.

    • Add the diluted test compound or control (e.g., vehicle) to the respective wells.

    • Initiate the reaction by adding the reverse transcriptase enzyme.

    • Incubate the plate at 37°C for 1-2 hours to allow for DNA synthesis.

  • Detection:

    • Transfer the reaction mixture to a streptavidin-coated plate to capture the biotinylated primer-DNA hybrid.

    • Wash the plate to remove unincorporated dNTPs.

    • Add an anti-DIG antibody conjugated to horseradish peroxidase (HRP).

    • Incubate to allow antibody binding.

    • Wash the plate and add a peroxidase substrate (e.g., TMB).

    • Stop the reaction and measure the absorbance at the appropriate wavelength.

  • Data Analysis:

    • Calculate the percentage of RT inhibition for each compound concentration relative to the no-drug control.

    • Determine the IC₅₀ value by plotting the percent inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

HBV DNA Suppression Assay in Cell Culture

Objective: To measure the ability of a compound to inhibit HBV replication in a cell-based model.

Methodology:

  • Cell Culture and Treatment:

    • Culture a stable HBV-producing cell line (e.g., HepG2.2.15) in a suitable medium.

    • Seed the cells in a multi-well plate and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compound (e.g., Tenofovir disoproxil fumarate). Include a no-drug control.

    • Incubate the cells for 5-7 days, replacing the medium with fresh drug-containing medium every 2-3 days.

  • Extraction of Viral DNA:

    • Harvest the cell culture supernatant.

    • Isolate extracellular HBV DNA from the supernatant using a viral DNA extraction kit.

  • Quantification of HBV DNA:

    • Quantify the amount of HBV DNA in each sample using a quantitative real-time PCR (qPCR) assay with primers and a probe specific for a conserved region of the HBV genome.

    • Use a standard curve of known HBV DNA concentrations to determine the viral load in each sample.

  • Data Analysis:

    • Calculate the percentage of HBV DNA suppression for each drug concentration compared to the no-drug control.

    • Determine the EC₅₀ value by plotting the percentage of suppression against the log of the drug concentration and fitting the data to a dose-response curve.

  • Cytotoxicity Assay (Optional but Recommended):

    • Concurrently, perform a cytotoxicity assay (e.g., MTT or CellTiter-Glo) on the same cell line treated with the same drug concentrations to determine the 50% cytotoxic concentration (CC₅₀).

    • The selectivity index (SI = CC₅₀ / EC₅₀) can then be calculated to assess the therapeutic window of the compound.

References

Safety Operating Guide

Navigating the Safe Disposal of Virolin: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical compounds is paramount. This guide provides essential logistical and safety information regarding the proper disposal procedures for Virolin, a lignan-derived compound. In the absence of a specific Safety Data Sheet (SDS) for this compound in the provided search results, this document outlines a procedural framework based on general best practices for chemical waste management in a laboratory setting.

Disclaimer: The following procedures are based on general laboratory safety principles. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to perform a thorough risk assessment before handling or disposing of any chemical, including this compound. Always locate and review the official Safety Data Sheet (SDS) from the supplier before use.

Chemical Identification and Properties

Before handling or disposal, it is crucial to be aware of the known properties of the substance. This compound is a natural product originally isolated from the plant Virola surinamensis.[1] Its identity and key physicochemical properties are summarized below.

PropertyValueSource
IUPAC Name (1S,2S)-1-(3,4-dimethoxyphenyl)-2-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]propan-1-ol[1]
CAS Number 68143-83-9[1][2]
Molecular Formula C₂₁H₂₆O₅[1][2][3]
Molecular Weight 358.4 g/mol [1]
Physical State Solid at room temperature[1]
Solubility Soluble in organic solvents (e.g., ethanol, methanol); limited solubility in non-polar solvents.[1]

General Disposal Protocol for Chemical Waste

The disposal of any chemical waste, including this compound, must adhere to strict institutional, local, and national regulations. The following is a generalized, step-by-step operational plan for the disposal of laboratory chemicals for which a specific protocol is not immediately available.

Step 1: Hazard Assessment

  • Consult Safety Professionals: Engage your institution's EHS or a designated chemical safety officer. They are equipped to provide expert guidance on waste classification and disposal procedures.

  • Literature Review: For novel or less common compounds, review available scientific literature for any toxicological data or handling notes. Lignans as a class are noted for diverse biological activities, which warrants careful handling.[1]

Step 2: Segregation of Waste

  • Chemical waste must be segregated based on its hazard class. Without a specific SDS, this compound should be treated as potentially hazardous.

  • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your EHS department.

  • Store waste in a designated, properly labeled, and sealed container.

Step 3: Personal Protective Equipment (PPE)

  • Always wear appropriate PPE when handling this compound or its waste. This includes, at a minimum:

    • Safety goggles or a face shield.

    • Chemical-resistant gloves (e.g., nitrile).

    • A laboratory coat.

    • Closed-toe shoes.

  • Work in a well-ventilated area, preferably within a chemical fume hood.

Step 4: Waste Containerization and Labeling

  • Use a chemically compatible container for waste collection.

  • The container must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the specific hazards (e.g., "Irritant," "Toxic"), if known.

  • Keep the container securely closed except when adding waste.

Step 5: Disposal Pathway

  • Your institution's EHS department will manage the final disposal, which typically involves collection by a licensed hazardous waste disposal company.

  • The most common and environmentally sound method for destroying pharmaceutical and chemical waste is high-temperature incineration.[4][5]

  • Never dispose of chemical waste by pouring it down the drain or placing it in the regular trash, as this can lead to environmental contamination.[4]

The logical workflow for determining the correct disposal procedure in a laboratory setting is illustrated below.

G Logical Workflow for Chemical Disposal A Identify Chemical (e.g., this compound) B Is a Supplier-Specific Safety Data Sheet (SDS) Available? A->B C Follow Disposal Instructions in Section 13 of the SDS B->C  Yes D Consult Institutional EHS or Chemical Safety Officer B->D No G Arrange for Professional Waste Disposal C->G E Review Institutional Waste Disposal Guidelines D->E F Segregate and Label Waste According to EHS Guidance E->F F->G

Caption: Workflow for determining the appropriate chemical disposal protocol.

Spill Response

In the event of a spill, immediate and correct action is crucial to prevent exposure and contamination.

For a solid spill of this compound:

  • Evacuate and Alert: Alert personnel in the immediate area and restrict access.

  • Assess the Situation: Evaluate the extent of the spill and any immediate hazards.

  • Don PPE: Wear the appropriate PPE as described in Step 3 of the disposal protocol.

  • Contain and Clean: Gently sweep up the solid material to avoid creating dust. Use absorbent pads for any dissolved material.

  • Decontaminate: Clean the spill area with an appropriate solvent (e.g., ethanol, if compatible) and then with soap and water.

  • Collect Waste: All cleaning materials and contaminated PPE must be collected in a sealed, labeled hazardous waste container for disposal.

  • Report: Report the incident to your supervisor and EHS department as per institutional policy.

By adhering to these general but essential procedures, laboratory professionals can manage the disposal of chemicals like this compound responsibly, ensuring the safety of themselves, their colleagues, and the environment.

References

Essential Safety and Handling Protocols for Virolin

Author: BenchChem Technical Support Team. Date: December 2025

This document provides crucial safety and logistical information for the handling of Virolin in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure the safe and effective use of this substance. The following procedures and data have been synthesized from established safety guidelines for handling hazardous chemicals.

Quantitative Safety Data

The following table summarizes key quantitative safety data for a representative hazardous substance, Glutaraldehyde, which shares hazard characteristics with many laboratory chemicals. This information is extracted from the VIROSHIELD Safety Data Sheet and is provided for illustrative purposes.[1] Always refer to the specific Safety Data Sheet (SDS) for the exact substance you are handling.

Data PointValueSource
Hazard Classification Acute Toxicity, Inhalation (Category 3)VIROSHIELD Safety Data Sheet[1]
Skin Corrosion/Irritation (Category 1B)VIROSHIELD Safety Data Sheet[1]
Respiratory Sensitization (Category 1)VIROSHIELD Safety Data Sheet[1]
Skin Sensitization (Category 1A)VIROSHIELD Safety Data Sheet[1]
Hazard Statements H331: Toxic if inhaled.VIROSHIELD Safety Data Sheet[1]
H314: Causes severe skin burns and eye damage.VIROSHIELD Safety Data Sheet[1]
H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled.VIROSHIELD Safety Data Sheet[1]
H317: May cause an allergic skin reaction.VIROSHIELD Safety Data Sheet[1]
Precautionary Statements P260: Do not breathe dust/fumes/gas/mist/vapours/spray.VIROSHIELD Safety Data Sheet[1]
P280: Wear protective gloves/protective clothing/eye protection/face protection.VIROSHIELD Safety Data Sheet[1]
P301+330+331: IF SWALLOWED: rinse mouth. Do NOT induce vomiting.VIROSHIELD Safety Data Sheet[1]
P302+352: IF ON SKIN: Wash with plenty of water.VIROSHIELD Safety Data Sheet[1]
P305+351+338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.VIROSHIELD Safety Data Sheet[2]

Experimental Protocol: Safe Handling of this compound

This protocol outlines the step-by-step methodology for the safe handling of this compound, from initial preparation to final disposal.

Preparation and Precautionary Measures
  • Consult the Safety Data Sheet (SDS): Before handling this compound, thoroughly read and understand its specific SDS.[3][4]

  • Ensure Adequate Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood.[5]

  • Assemble Personal Protective Equipment (PPE): Based on the SDS and risk assessment, don the appropriate PPE. This should include, at a minimum:

    • Chemical-resistant gloves (e.g., nitrile or neoprene).[4]

    • Safety goggles with side shields or a full-face shield.[6][7][8]

    • A lab coat or chemical-resistant gown.[6]

  • Prepare the Work Area:

    • Ensure the work surface is clean and free of clutter.

    • Have spill control materials (e.g., absorbent pads, sand) readily available.[3]

    • Locate the nearest emergency eyewash station and safety shower.

Handling and Experimental Procedures
  • Dispensing this compound:

    • When weighing or measuring this compound, perform these tasks in a fume hood to minimize inhalation exposure.

    • Use appropriate, clean, and dry glassware.

  • Performing the Experiment:

    • Handle all solutions containing this compound with care to avoid splashes and aerosols.

    • Keep containers of this compound closed when not in use.[5]

  • Accidental Exposure:

    • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[1][6] Remove contaminated clothing.[6]

    • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[2][6] Seek immediate medical attention.[3]

    • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[3]

    • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][2][3]

Spill Management
  • Small Spills:

    • Alert others in the immediate area.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material.[3]

    • Carefully collect the absorbed material into a designated hazardous waste container.

  • Large Spills:

    • Evacuate the area immediately.

    • Alert your supervisor and the institutional safety office.

    • Only personnel trained in hazardous spill cleanup should address large spills.

Disposal of this compound Waste
  • Segregate Waste: All materials contaminated with this compound (e.g., gloves, absorbent pads, empty containers) must be disposed of as hazardous waste.

  • Containerization: Place contaminated materials in a clearly labeled, sealed, and appropriate hazardous waste container.

  • Disposal Procedures: Follow all institutional, local, and national regulations for the disposal of hazardous chemical waste.[3]

Visual Guides

The following diagrams illustrate the operational workflow for handling this compound and the decision-making process for selecting appropriate PPE.

Virolin_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_emergency Emergency Procedures prep_sds Consult SDS prep_ppe Don PPE prep_sds->prep_ppe prep_area Prepare Work Area prep_ppe->prep_area handle_dispense Dispense this compound prep_area->handle_dispense handle_experiment Perform Experiment handle_dispense->handle_experiment post_decon Decontaminate Work Area handle_experiment->post_decon emergency_spill Manage Spills handle_experiment->emergency_spill emergency_exposure Address Exposure handle_experiment->emergency_exposure post_waste Segregate Waste post_decon->post_waste post_dispose Dispose of Waste post_waste->post_dispose

Caption: Operational workflow for handling this compound.

PPE_Selection_Process cluster_hazards Hazard Identification cluster_ppe PPE Selection start Start: Assess Task hazard_inhalation Inhalation Hazard? start->hazard_inhalation hazard_skin Skin Contact Hazard? start->hazard_skin hazard_splash Splash Hazard? start->hazard_splash ppe_respirator Respirator - N95 - Cartridge Respirator hazard_inhalation->ppe_respirator Yes ppe_gloves Gloves - Nitrile - Neoprene hazard_skin->ppe_gloves Yes ppe_clothing Protective Clothing - Lab Coat - Chemical Gown hazard_skin->ppe_clothing Yes ppe_eyewear Eye Protection - Safety Goggles - Face Shield hazard_splash->ppe_eyewear Yes end End: Proceed with Task ppe_respirator->end ppe_gloves->end ppe_eyewear->end ppe_clothing->end

Caption: Decision-making for PPE selection.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Virolin
Reactant of Route 2
Reactant of Route 2
Virolin

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.